molecular formula C11H24 B14552282 5-Ethyl-2,2-dimethylheptane CAS No. 62016-47-1

5-Ethyl-2,2-dimethylheptane

Cat. No.: B14552282
CAS No.: 62016-47-1
M. Wt: 156.31 g/mol
InChI Key: HVVFIKMZXFNXKA-UHFFFAOYSA-N
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Description

5-Ethyl-2,2-dimethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

62016-47-1

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

5-ethyl-2,2-dimethylheptane

InChI

InChI=1S/C11H24/c1-6-10(7-2)8-9-11(3,4)5/h10H,6-9H2,1-5H3

InChI Key

HVVFIKMZXFNXKA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

5-Ethyl-2,2-dimethylheptane chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 5-Ethyl-2,2-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, this compound. The document is intended for researchers, scientists, and professionals in drug development who may encounter or utilize such molecules in their work. It includes a summary of its physical constants, solubility characteristics, and safety information. Detailed experimental protocols for the determination of key properties are also provided, alongside a structural representation and a workflow diagram for property determination.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched alkane, its physical properties are influenced by its molecular structure, which features a seven-carbon chain with an ethyl group at the fifth position and two methyl groups at the second position. This structure impacts its boiling point, melting point, and density. Understanding these fundamental properties is crucial for its application in various chemical processes and as a reference compound in analytical chemistry.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₂₄[1][2][3][4][5]
Molecular Weight 156.31 g/mol [2][3][6]
IUPAC Name This compound[2][6]
CAS Registry Number 62016-47-1[2][3][5][6]
Boiling Point 169.4 °C / 172 °C[1][4]
Melting Point (estimated) -57.06 °C
Density 0.7405 g/cm³
Refractive Index 1.4159

Note on Boiling Point Discrepancy: Different sources report slightly different boiling points. This may be due to variations in experimental conditions, such as atmospheric pressure, or impurities in the sample. Further experimental verification is recommended for precise applications.

Table 2: Solubility Data
SolventSolubilityRationale
Water InsolubleAlkanes are non-polar and cannot form hydrogen bonds with water molecules, making them hydrophobic.[1][2][3][7][8]
Organic Solvents (e.g., Hexane, Ether, Toluene) SolubleAs a non-polar molecule, this compound readily dissolves in non-polar organic solvents based on the "like dissolves like" principle.[1][2][3][8]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized protocols that can be applied to this specific compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[9]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add approximately 0.5 mL of this compound to the small test tube.

  • Place the capillary tube, open end down, into the test tube.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Insert the thermometer and attached test tube into the Thiele tube, immersing the sample in the oil bath.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube after the heat source is removed and the bubbling ceases.[9]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer (e.g., 25 mL or 50 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer on the analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound and bring it to the same temperature in the water bath.

  • Dry the outside and weigh the filled pycnometer (m₃).

  • The density of the sample (ρ_sample) is calculated using the following formula:

    ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

    where ρ_water is the known density of water at the experimental temperature.

Spectroscopic Information

Infrared (IR) Spectroscopy: As a saturated alkane, the IR spectrum of this compound is expected to show characteristic C-H stretching and bending frequencies.

  • C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹.

  • C-H bending: Absorptions around 1450-1470 cm⁻¹ (for CH₂ and CH₃ groups) and a characteristic doublet for the gem-dimethyl group around 1370-1390 cm⁻¹.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the properties of similar branched alkanes, the following precautions should be taken:

  • Flammability: Alkanes are flammable. Keep away from heat, sparks, and open flames.[10]

  • Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with appropriate respiratory protection.

  • Skin and Eye Contact: Avoid contact with skin and eyes. Wear protective gloves and safety glasses.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Visualizations

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Experimental Workflow: Boiling Point Determination

G A Prepare Sample: Fill Durham tube with ~0.5 mL of This compound B Assemble Apparatus: Insert inverted capillary tube. Attach to thermometer. A->B next C Set up Thiele Tube: Immerse assembly in oil bath. B->C next D Heating: Gently heat the side arm of the Thiele tube. C->D begin E Observation: Watch for a steady stream of bubbles from the capillary tube. D->E observe F Cooling & Measurement: Remove heat. Record temperature when liquid enters the capillary tube. E->F record

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Conclusion

This technical guide has synthesized the available information on the chemical and physical properties of this compound. While key physical constants have been reported, further experimental validation, particularly for spectroscopic characterization, would be beneficial for a more complete profile of this compound. The provided experimental protocols offer a basis for such future work. This document serves as a valuable resource for scientists and researchers requiring a foundational understanding of this branched alkane.

References

An In-depth Technical Guide to the Synthesis of 5-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-ethyl-2,2-dimethylheptane, a branched alkane of interest in various chemical research domains. This document details plausible synthetic routes, including experimental protocols derived from established methodologies, quantitative data where available, and visualizations of the reaction pathways.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1][2] Its branched structure imparts specific physical and chemical properties that are of interest in fields such as fuel development, lubricant technology, and as a non-polar solvent or intermediate in organic synthesis. This guide focuses on laboratory-scale synthetic approaches, providing the necessary detail for replication and adaptation by skilled chemists. The primary physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [1]
CAS Number 62016-47-1[1][2]
Boiling Point 169.4 °C[3]

Primary Synthetic Pathway: Grignard Reaction Followed by Deoxygenation

The most direct and versatile laboratory synthesis of this compound involves a two-stage process:

  • Grignard Reaction: The formation of a tertiary alcohol, 5-ethyl-2,2-dimethylheptan-3-ol, through the reaction of a suitable Grignard reagent with a ketone.

  • Deoxygenation: The removal of the hydroxyl group from the tertiary alcohol to yield the final alkane.

This approach allows for the strategic construction of the carbon skeleton.

Stage 1: Synthesis of 5-Ethyl-2,2-dimethylheptan-3-ol via Grignard Reaction

The key carbon-carbon bond formation is achieved by the nucleophilic addition of a neopentylmagnesium halide to 3-pentanone (B124093). The steric hindrance of the neopentyl group is a critical consideration in this reaction.[4]

Reaction Scheme:

Experimental Protocol: Grignard Reaction

This protocol is adapted from standard procedures for Grignard reactions with sterically hindered ketones.

1. Preparation of the Grignard Reagent (Neopentylmagnesium bromide):

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen.
  • Reagents:
  • Magnesium turnings (1.2 eq.)
  • 1-bromo-3,3-dimethylbutane (B154914) (1.0 eq.)
  • Anhydrous diethyl ether
  • A small crystal of iodine (as an initiator)
  • Procedure:
  • Place the magnesium turnings and the iodine crystal in the flask.
  • Add a small portion of the 1-bromo-3,3-dimethylbutane solution in anhydrous diethyl ether to the dropping funnel.
  • Initiate the reaction by adding a small amount of the alkyl bromide solution to the magnesium. Gentle warming may be necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the reaction.
  • Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with 3-Pentanone:

  • Reagents:
  • 3-Pentanone (1.0 eq.) dissolved in anhydrous diethyl ether.
  • Procedure:
  • Cool the Grignard reagent solution in an ice bath.
  • Add the solution of 3-pentanone dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

3. Work-up:

  • Procedure:
  • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.
  • Transfer the mixture to a separatory funnel. Separate the ethereal layer.
  • Extract the aqueous layer with diethyl ether (2 x 50 mL).
  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
  • Filter and remove the solvent under reduced pressure to obtain the crude 5-ethyl-2,2-dimethylheptan-3-ol. Purification can be achieved by vacuum distillation.

Stage 2: Deoxygenation of 5-Ethyl-2,2-dimethylheptan-3-ol

The reduction of the tertiary alcohol to the corresponding alkane can be challenging. A reliable method for this transformation is the Barton-McCombie deoxygenation, which proceeds via a radical mechanism and is suitable for sterically hindered alcohols.[5][6][7]

Reaction Scheme:

Experimental Protocol: Barton-McCombie Deoxygenation

This protocol is based on established procedures for the deoxygenation of tertiary alcohols.[5][7]

1. Formation of the Xanthate Ester:

  • Apparatus: A flame-dried, two-necked round-bottom flask with a magnetic stirrer and nitrogen inlet.
  • Reagents:
  • 5-ethyl-2,2-dimethylheptan-3-ol (1.0 eq.)
  • Sodium hydride (1.2 eq., 60% dispersion in mineral oil)
  • Anhydrous tetrahydrofuran (B95107) (THF)
  • Carbon disulfide (CS₂) (1.5 eq.)
  • Methyl iodide (CH₃I) (1.5 eq.)
  • Procedure:
  • Suspend sodium hydride in anhydrous THF under a nitrogen atmosphere.
  • Add the alcohol dissolved in anhydrous THF dropwise at 0 °C.
  • Allow the mixture to stir at room temperature for 1 hour.
  • Cool the mixture to 0 °C and add carbon disulfide dropwise.
  • After stirring for 1-2 hours at room temperature, add methyl iodide dropwise at 0 °C.
  • Allow the reaction to stir at room temperature overnight.
  • Quench the reaction by the slow addition of water. Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
  • Remove the solvent under reduced pressure and purify the crude xanthate ester by column chromatography.

2. Radical Deoxygenation:

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
  • Reagents:
  • Xanthate ester (1.0 eq.)
  • Tributyltin hydride (Bu₃SnH) (1.5 eq.)
  • Azobisisobutyronitrile (AIBN) (0.2 eq.)
  • Anhydrous toluene (B28343)
  • Procedure:
  • Dissolve the xanthate ester in anhydrous toluene.
  • Add AIBN and tributyltin hydride.
  • Heat the mixture to reflux (around 110 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
  • Cool the reaction mixture and remove the toluene under reduced pressure.
  • The crude product can be purified by column chromatography on silica (B1680970) gel to remove the tin byproducts, followed by distillation to yield pure this compound.

Alternative Synthetic Pathways

While the Grignard-based route is often the most practical, other methods can be considered.

Corey-House Synthesis

The Corey-House synthesis provides a powerful method for forming carbon-carbon bonds by coupling an organocuprate with an alkyl halide.[8][9][10] This could be a viable, albeit potentially lower-yielding for sterically hindered substrates, alternative.

Retrosynthetic Analysis:

The target molecule can be disconnected into two fragments, for example, a neopentyl group and a 3-ethylpentyl group.

Reaction Scheme:

  • Preparation of Lithium Dialkylcuprate (Gilman Reagent):

  • Coupling Reaction:

Wittig Reaction followed by Hydrogenation

This two-step sequence involves the formation of an alkene, 5-ethyl-2,2-dimethylhept-3-ene, which is then reduced to the desired alkane.[11][12][13]

Reaction Scheme:

  • Wittig Reaction:

  • Hydrogenation:

Data Summary

Reaction StepExpected YieldNotes
Grignard Reaction with Hindered Ketone40-60%Yields can be highly variable depending on reaction conditions and the purity of reagents. Side reactions like enolization can occur.[4]
Barton-McCombie Deoxygenation60-80%Generally a high-yielding reaction for tertiary alcohols.[5][7]

Visualizations

Grignard Synthesis Pathway

Grignard_Synthesis cluster_reagents Starting Materials cluster_products Products 1_bromo_3_3_dimethylbutane 1-bromo-3,3-dimethylbutane Grignard_reagent Neopentylmagnesium bromide 1_bromo_3_3_dimethylbutane->Grignard_reagent + Mg / dry ether Mg Mg Mg->Grignard_reagent 3_pentanone 3-Pentanone tertiary_alcohol 5-Ethyl-2,2-dimethylheptan-3-ol 3_pentanone->tertiary_alcohol Grignard_reagent->tertiary_alcohol + 3-Pentanone then H₃O⁺ final_alkane This compound tertiary_alcohol->final_alkane Deoxygenation (e.g., Barton-McCombie)

Caption: Grignard synthesis pathway for this compound.

Experimental Workflow for Grignard Reaction and Deoxygenation

experimental_workflow cluster_grignard Stage 1: Grignard Reaction cluster_deoxygenation Stage 2: Barton-McCombie Deoxygenation A Prepare Grignard Reagent (Neopentylmagnesium bromide) B React with 3-Pentanone A->B C Aqueous Work-up (NH₄Cl) B->C D Isolate & Purify 5-Ethyl-2,2-dimethylheptan-3-ol C->D E Form Xanthate Ester D->E Intermediate Alcohol F Radical Reduction with Bu₃SnH / AIBN E->F G Purification F->G H Final Product: This compound G->H

References

An In-depth Technical Guide to the Physical Properties of Undecane (C11H24) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecane (B72203) (C11H24) is an acyclic alkane with 159 structural isomers.[1] As nonpolar hydrocarbons, the isomers of undecane exhibit a range of physicochemical properties that are primarily dictated by the degree and nature of their branching. While generally considered to be of low biological reactivity, their properties as solvents and components of complex hydrocarbon mixtures are of significant interest in various industrial and research applications. This guide provides a comprehensive overview of the known physical properties of a selection of undecane isomers, detailed experimental protocols for their characterization, and a logical workflow for these experimental procedures.

The structural variations among the isomers of undecane lead to significant differences in their physical properties. Generally, increased branching disrupts the intermolecular van der Waals forces, resulting in lower boiling points compared to the linear n-undecane. Molecular symmetry also plays a role, with more symmetrical isomers often exhibiting higher melting points.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for n-undecane and a selection of its branched isomers.

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³ at 20°C)Refractive Index (n20/D)
n-Undecane1120-21-4196[2][3]-26[2][3]0.740[2]1.417[3]
2-Methyldecane6975-98-0189.3[1]-0.737[1]1.424[4]
3-Methyldecane13151-34-3188.1 - 190[1][5]-92.9[1][6]0.742[1]1.4163 - 1.417[1][6][7]
4-Methyldecane2847-72-5187.4 - 188.7[1][8]-0.741[1]1.417[8]
5-Methyldecane (B1670057)13151-35-4186.1[9]-57.06 (est.)[9][10]0.742[9]1.4158 - 1.417[9][10]
2,3-Dimethylnonane (B13832861)2884-06-2186 - 186.9[11][12]-57.06 (est.)[12][13]0.7438[1][12]1.416 - 1.4177[11][12]

Note: Some data points are estimated and should be treated with caution. The availability of experimental data for all 159 isomers is limited.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physicochemical properties of undecane isomers.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] For a pure compound, the boiling point is a characteristic physical property.[6]

Methodology (Micro-Reflux Method): [7]

  • Sample Preparation: Place approximately 0.5 mL of the liquid undecane isomer into a small test tube. Add a small magnetic stir bar to ensure smooth boiling.[7]

  • Apparatus Setup: Clamp the test tube in a heating block equipped with a magnetic stirrer. Insert a thermometer into the test tube, ensuring the thermometer bulb is positioned in the vapor phase just above the liquid surface to accurately measure the temperature of the condensing vapor.[7]

  • Heating: Turn on the stirrer to begin gentle mixing. Heat the block at a controlled rate.[7]

  • Observation: Observe the sample until it begins to boil and a ring of condensing vapor (reflux) is visible on the walls of the test tube. The thermometer bulb should be at the level of this reflux ring.[7]

  • Boiling Point Determination: Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is recorded as the boiling point of the liquid.[7] It's important not to heat the sample so strongly that it boils away.[5]

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. Pure crystalline compounds typically melt over a narrow temperature range and this property is a key criterion for purity and identification.[14]

Methodology (Capillary Method): [10][14]

  • Sample Preparation: Ensure the solid undecane isomer is dry and finely powdered. Press the open end of a capillary tube (sealed at one end) into the powder, trapping a small amount of the sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[14]

  • Apparatus Setup: Place the packed capillary tube into a melting point apparatus, which consists of a heated block with a viewing lens or digital camera.[10]

  • Heating: If the approximate melting point is unknown, a rapid heating rate can be used for an initial determination.[15] For an accurate measurement, a second, fresh sample should be heated rapidly to about 15-20°C below the approximate melting point, and then the heating rate should be slowed to 1-2°C per minute.[1]

  • Observation and Melting Point Range Determination: Record the temperature at which the first drop of liquid is observed. This is the beginning of the melting range. Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid. This is the end of the melting range. The melting point is reported as this range.[14][16]

Determination of Density

Principle: Density is an intrinsic physical property of a substance, defined as its mass per unit volume.[17]

Methodology (Pycnometer Method): [1]

  • Pycnometer Calibration: Thoroughly clean and dry a pycnometer (a small glass flask with a precise, known volume). Weigh the empty pycnometer on an analytical balance. Fill the pycnometer with a reference liquid of known density, such as deionized water, at a specific, constant temperature. Weigh the filled pycnometer. The exact volume of the pycnometer can be calculated from the mass and known density of the reference liquid.[1]

  • Sample Measurement: Empty and dry the pycnometer. Fill it with the liquid undecane isomer at the same constant temperature used for calibration.[1]

  • Weighing: Weigh the pycnometer containing the undecane isomer.[1]

  • Calculation: Determine the mass of the undecane isomer by subtracting the mass of the empty pycnometer. Calculate the density by dividing the mass of the isomer by the calibrated volume of the pycnometer.[1]

Determination of Refractive Index

Principle: The refractive index of a medium is a dimensionless number that describes how fast light travels through that material. It is defined as the ratio of the speed of light in a vacuum to the phase velocity of light in the medium.[8] It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[8]

Methodology (Abbe Refractometer):

  • Apparatus Setup: Turn on the Abbe refractometer and the associated light source. Ensure the prisms are clean and dry.

  • Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of the liquid undecane isomer onto the surface of the lower prism.

  • Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates a typical workflow for the characterization of an unknown undecane isomer.

G cluster_0 Experimental Workflow for Isomer Characterization start Obtain Isomer Sample exp_bp Boiling Point Determination (Micro-Reflux Method) start->exp_bp exp_mp Melting Point Determination (Capillary Method) start->exp_mp exp_d Density Determination (Pycnometer Method) start->exp_d exp_ri Refractive Index Determination (Refractometer) start->exp_ri analysis Data Analysis and Comparison exp_bp->analysis exp_mp->analysis exp_d->analysis exp_ri->analysis conclusion Isomer Characterization Complete analysis->conclusion

Experimental workflow for isomer characterization.
Conclusion

The 159 isomers of undecane represent a diverse set of structures with a corresponding range of physical properties.[1] Understanding these properties is crucial for their application in various scientific and industrial fields. The experimental protocols outlined in this guide provide a foundation for the accurate characterization of these compounds. While a comprehensive dataset for all isomers is not currently available, the provided data for a selection of isomers illustrates the fundamental structure-property relationships that govern this class of molecules.[1]

References

An In-depth Technical Guide to 5-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the aliphatic hydrocarbon 5-Ethyl-2,2-dimethylheptane. It covers the systematic IUPAC nomenclature, physicochemical properties, predicted spectral data, detailed experimental protocols for its synthesis and analysis, and logical diagrams illustrating key procedural workflows. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development who require a detailed understanding of this branched alkane. All quantitative data is presented in structured tables for clarity and comparative purposes.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. As a branched alkane, its physical and chemical properties are of interest in various applications, including as a component in fuel mixtures and as a reference compound in analytical chemistry. Understanding its synthesis, purification, and analytical characterization is crucial for its effective use in research and development. This guide aims to consolidate this information into a single, in-depth resource.

IUPAC Nomenclature

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The correct IUPAC name for the structure , this compound, is determined by a logical, step-by-step process.

Logical Workflow for IUPAC Nomenclature of this compound

IUPAC_Naming_Workflow start Start with the chemical structure find_chain Identify the longest continuous carbon chain (the parent chain). start->find_chain heptane_chain The longest chain has 7 carbons, so the parent name is 'heptane'. find_chain->heptane_chain identify_substituents Identify all substituent groups attached to the parent chain. heptane_chain->identify_substituents substituents Substituents are: - Two methyl groups (-CH3) - One ethyl group (-CH2CH3) identify_substituents->substituents number_chain Number the parent chain from the end that gives the substituents the lowest possible locants. substituents->number_chain numbering_rule Numbering from right to left gives locants 2, 2, and 5. Numbering from left to right gives locants 3, 6, and 6. The lowest set is 2, 2, 5. number_chain->numbering_rule assemble_name Assemble the full IUPAC name. numbering_rule->assemble_name final_name Alphabetize substituents (ethyl before methyl). Use prefixes for multiple identical groups (dimethyl). Combine locants, prefixes, and the parent name. assemble_name->final_name result This compound final_name->result

Caption: IUPAC naming workflow for this compound.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and predicted spectral properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound-
Molecular FormulaC₁₁H₂₄[1]
Molecular Weight156.31 g/mol [1]
CAS Number62016-47-1[2]
Boiling Point169.4 - 172 °C[3][4]
Density0.7405 g/cm³ (Predicted)[4]
Refractive Index1.4159 (Predicted)[4]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted Data
¹H NMR (CDCl₃)Chemical Shifts (δ, ppm): ~0.85 (s, 9H, C1-H₃ & 2x -CH₃ on C2), ~0.88 (t, 6H, ethyl -CH₃ & another terminal -CH₃), ~1.1-1.4 (m, 8H, methylene (B1212753) groups), ~1.5 (m, 1H, methine proton on C5)
¹³C NMR (CDCl₃)Chemical Shifts (δ, ppm): ~11.5 (ethyl -CH₃), ~14.2 (terminal -CH₃), ~22.9, ~25.5, ~30.0, ~32.5, ~34.0, ~42.0 (methylene and methine carbons), ~30.5 (quaternary carbon at C2)
Mass Spec (EI) Predicted m/z Fragments: 156 (M⁺, very weak or absent), 127 ([M-C₂H₅]⁺), 99 ([M-C₄H₉]⁺), 57 (t-butyl cation, likely base peak), 43, 29
Infrared (IR) Characteristic Absorptions (cm⁻¹): 2960-2850 (C-H stretch), 1470-1450 (C-H bend, scissoring), 1385-1365 (C-H bend, methyl rock)

Note: NMR and Mass Spec data are predicted based on standard chemical shift values and known fragmentation patterns for branched alkanes. Actual experimental data may vary.

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are presented below.

4.1. Synthesis via Corey-House Reaction

The Corey-House synthesis is a versatile method for forming carbon-carbon bonds and is suitable for preparing unsymmetrical alkanes like this compound.

Reaction Scheme:

  • 2 (CH₃)₃C-CH₂-Li + CuI → [(CH₃)₃C-CH₂]₂CuLi + LiI

  • [(CH₃)₃C-CH₂]₂CuLi + Br-CH(CH₂CH₃)₂ → (CH₃)₃C-CH₂-CH(CH₂CH₃)₂ + (CH₃)₃C-CH₂-Cu + LiBr

Materials:

Procedure:

  • Preparation of Lithium Dialkylcuprate (Gilman Reagent):

    • In a flame-dried, three-necked flask under an inert atmosphere, add lithium metal (2.2 equivalents) to anhydrous diethyl ether.

    • Slowly add a solution of 1-bromo-2,2-dimethylpropane (2.0 equivalents) in anhydrous diethyl ether to the lithium suspension.

    • After the lithium has been consumed, cool the resulting alkyllithium solution to 0 °C.

    • In a separate flask, add copper(I) iodide (1.0 equivalent) and cool to 0 °C.

    • Slowly transfer the alkyllithium solution to the CuI slurry with vigorous stirring to form the lithium di(neopentyl)cuprate solution.

  • Coupling Reaction:

    • To the freshly prepared Gilman reagent at 0 °C, add 3-bromopentane (1.0 equivalent) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Separate the ethereal layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain pure this compound.

4.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile organic compounds like alkanes.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/Splitless, operated in split mode (50:1) at 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Sample Preparation:

  • Prepare a stock solution of this compound in hexane (B92381) at a concentration of 1 mg/mL.

  • Create a series of dilutions for calibration if quantitative analysis is required.

  • Transfer an aliquot of the sample solution to a 2 mL GC vial.

Procedure:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data according to the specified parameters.

  • Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted peak.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern for identification.

Workflow Visualization

The following diagram illustrates a comprehensive workflow from synthesis to final analytical confirmation of this compound.

Experimental Workflow: Synthesis and Analysis

Experimental_Workflow cluster_synthesis Synthesis (Corey-House) cluster_analysis Analysis s1 Prepare Gilman Reagent: [(CH3)3CCH2]2CuLi s2 Couple with 3-Bromopentane s1->s2 s3 Aqueous Work-up (NH4Cl) s2->s3 s4 Purify via Fractional Distillation s3->s4 a1 Prepare Sample in Hexane s4->a1 Purified Product a2 Inject into GC-MS a1->a2 a3 Acquire Data (Chromatogram & Mass Spectrum) a2->a3 a4 Data Analysis: - Check Retention Time - Compare Mass Spectrum to Predicted Fragmentation a3->a4 result Confirmed Structure: This compound a4->result

Caption: Workflow from synthesis to analysis of the target compound.

Conclusion

This technical guide has detailed the fundamental aspects of this compound, from its systematic naming to its synthesis and analysis. The provided tables of physicochemical and predicted spectral data serve as a valuable reference for researchers. The detailed experimental protocols offer practical guidance for the laboratory synthesis and characterization of this and similar branched alkanes. The logical workflow diagrams provide a clear visual representation of the key processes involved. This compilation of information is intended to support and facilitate further research and application of this compound in various scientific endeavors.

References

Spectroscopic Data for 5-Ethyl-2,2-dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the branched alkane, 5-Ethyl-2,2-dimethylheptane. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of mass spectrometry and nuclear magnetic resonance spectroscopy. It also includes detailed experimental protocols for the acquisition of such data, intended to serve as a practical resource for researchers.

Core Spectroscopic Data

The structural formula of this compound is presented below:

Molecular Formula: C₁₁H₂₄[1][2]

Molecular Weight: 156.31 g/mol [1]

Mass Spectrometry (MS)

The mass spectrum of this compound, like other highly branched alkanes, is expected to be characterized by extensive fragmentation.[3][4][5] The molecular ion peak (M⁺) at m/z 156 would likely be of very low abundance or entirely absent.[4][5] Fragmentation is dominated by cleavage at the branching points to form more stable carbocations.[3][4][5]

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonStructural Origin of Loss
141[M - CH₃]⁺Loss of a methyl group
127[M - C₂H₅]⁺Loss of an ethyl group
99[M - C₄H₉]⁺Loss of a butyl group (from the t-butyl end)
85[M - C₅H₁₁]⁺Loss of a pentyl group
71[C₅H₁₁]⁺Pentyl cation
57[C₄H₉]⁺Butyl cation (tert-butyl cation is particularly stable)
43[C₃H₇]⁺Propyl cation
29[C₂H₅]⁺Ethyl cation
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H-NMR and ¹³C-NMR spectra for this compound are detailed below. Chemical shifts for alkanes typically appear in the upfield region of the spectrum.[3]

Due to molecular symmetry, some carbon atoms are chemically equivalent and will produce a single signal.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Multiplicity (from DEPT)
C1, C1' (2 x CH₃ on C2)~29-31CH₃
C2 (quaternary)~30-32C
C3~48-50CH₂
C4~22-24CH₂
C5~40-42CH
C6, C6' (ethyl CH₂)~25-27CH₂
C7, C7' (ethyl CH₃)~10-12CH₃
C8 (terminal CH₃)~14-16CH₃

The ¹H-NMR spectrum of branched alkanes can be complex due to signal overlap.[3]

Table 3: Predicted ¹H-NMR Data for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1, H1' (on C1, C1')~0.8-0.9s-6H
H3~1.1-1.3m-2H
H4~1.2-1.4m-2H
H5~1.3-1.5m-1H
H6, H6'~1.2-1.4m-4H
H7, H7'~0.8-0.9t~76H
H8~0.8-0.9t~73H

Experimental Protocols

Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Methodology: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺), which is a radical cation.

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, positively charged ions and neutral radicals.

  • Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C-NMR spectra of this compound.

Methodology: 1D and 2D NMR Spectroscopy

  • Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃) to avoid signals from the solvent in the ¹H-NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • ¹H-NMR Acquisition:

    • The sample is placed in the NMR spectrometer.

    • A standard one-pulse ¹H-NMR experiment is performed.

    • Key parameters to set include the number of scans, relaxation delay, and acquisition time.

  • ¹³C-NMR Acquisition:

    • A proton-decoupled ¹³C-NMR experiment is typically run to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended for Complex Structures):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish connectivity within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, aiding in the assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Visualizations

Spectroscopic_Elucidation cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS This compound Fragments Fragment Ions (e.g., [M-CH3]+, [M-C2H5]+) MS->Fragments Ionization & Fragmentation Structure Structural Elucidation Fragments->Structure Mass & Stability NMR This compound H1_NMR 1H-NMR (Proton Environments) NMR->H1_NMR 1D & 2D NMR C13_NMR 13C-NMR (Carbon Environments) NMR->C13_NMR H1_NMR->Structure Chemical Shift & Coupling C13_NMR->Structure Number of Carbons

Caption: Logical workflow for the structural elucidation of this compound using MS and NMR data.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_MS_Acquisition MS Data Acquisition cluster_NMR_Acquisition NMR Data Acquisition Start Compound Synthesis/ Purification Dissolve Dissolve in Volatile Solvent (MS) or Deuterated Solvent (NMR) Start->Dissolve GCMS GC-MS Introduction Dissolve->GCMS NMR_Instrument Place in NMR Spectrometer Dissolve->NMR_Instrument EI Electron Ionization (70 eV) GCMS->EI MassAnalyzer Mass Analysis (m/z) EI->MassAnalyzer MS_Spectrum Generate Mass Spectrum MassAnalyzer->MS_Spectrum H1_Acq 1H-NMR Acquisition NMR_Instrument->H1_Acq C13_Acq 13C-NMR & DEPT Acquisition NMR_Instrument->C13_Acq TwoD_Acq 2D-NMR (COSY, HSQC) (Optional) NMR_Instrument->TwoD_Acq NMR_Spectra Generate NMR Spectra H1_Acq->NMR_Spectra C13_Acq->NMR_Spectra TwoD_Acq->NMR_Spectra

Caption: General experimental workflow for acquiring MS and NMR spectroscopic data for an alkane.

References

The Dawn of Branched Alkanes: A Technical History of Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the foundational discoveries that shaped our understanding of branched-chain alkanes, from early theories of chemical structure to the development of synthetic and analytical methodologies.

Introduction: From Vitalism to Structural Theory

The story of branched alkanes is intrinsically linked to the birth of organic chemistry as a distinct scientific discipline. In the early 19th century, the prevailing theory of "vitalism" posited that organic compounds, those derived from living organisms, possessed a "vital force" that made them fundamentally different from inorganic matter. This notion was challenged in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from inorganic starting materials, demonstrating that the laws of chemistry were universal.

This paradigm shift paved the way for a deeper investigation into the nature of organic molecules. The simple fact that multiple compounds could share the same molecular formula, a phenomenon known as isomerism, presented a significant puzzle. The resolution of this puzzle lay in the development of structural theory in the mid-19th century by chemists such as August Kekulé, Archibald Scott Couper, and Alexander Butlerov. They proposed that carbon atoms could form four bonds and link together to form chains and rings, and that the specific arrangement of these atoms determined the properties of a compound. This foundational concept of constitutional isomerism is central to the existence and understanding of branched alkanes.

The Pioneers: Accidental Syntheses and Systematic Studies

The initial encounters with branched alkanes were often serendipitous, arising from investigations into the nature of chemical radicals and the composition of natural resources.

Edward Frankland and the Unwitting Synthesis of Butane (B89635)

In 1849, the British chemist Edward Frankland was experimenting with the reaction of ethyl iodide and zinc in an attempt to isolate the elusive "ethyl radical". While he did not isolate the free radical he sought, his work inadvertently led to the synthesis of butane.[1] Frankland's experiments were a crucial step in the development of organometallic chemistry and provided early insights into the formation of carbon-carbon bonds.[2][3]

Carl Schorlemmer and the Isomers of Pentane

The systematic study of alkanes and their isomers owes a great deal to the work of the German chemist Carl Schorlemmer. In 1862, while analyzing the components of coal and American petroleum, Schorlemmer isolated and identified n-pentane.[4][5] His meticulous work on the hydrocarbons present in these natural sources led him to investigate the different forms that a compound with the molecular formula C₅H₁₂ could take, contributing significantly to the understanding of isomerism in the alkane series.[4]

Quantitative Analysis of Alkane Isomers

The discovery of isomers necessitated the development of methods to differentiate them. Physical properties such as boiling point, melting point, and density proved to be critical in this endeavor. The general trend observed is that for a given number of carbon atoms, branched alkanes have lower boiling points than their straight-chain counterparts due to reduced surface area and consequently weaker van der Waals forces. Melting points show a more complex trend, with more symmetrical molecules often exhibiting higher melting points.

Table 1: Physical Properties of Butane Isomers
IsomerIUPAC NameStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-ButaneButaneCH₃CH₂CH₂CH₃-0.5[6]-138.30.573 (liquid)[6]
Isobutane (B21531)2-Methylpropane(CH₃)₃CH-11.7[7]-159.60.551 (liquid)
Table 2: Physical Properties of Pentane Isomers
IsomerIUPAC NameStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-PentanePentaneCH₃(CH₂)₃CH₃36.1[8]-129.7[9]0.626[10][11]
Isopentane2-Methylbutane(CH₃)₂CHCH₂CH₃27.7-159.9[9]0.620
Neopentane2,2-Dimethylpropane(CH₃)₄C9.5-16.60.613

Foundational Experimental Protocols

The synthesis and separation of branched alkanes were pivotal achievements in 19th-century organic chemistry. The following sections detail the methodologies of two key historical techniques.

Synthesis of Alkanes via the Wurtz Reaction

In 1855, French chemist Charles-Adolphe Wurtz developed a method for coupling alkyl halides to form new carbon-carbon bonds, providing a route to synthesize larger alkanes.[6] This reaction, while having limitations for the synthesis of unsymmetrical alkanes, was a significant advancement in synthetic organic chemistry.

Experimental Protocol: Wurtz Reaction for the Synthesis of Hexane (B92381) (Conceptual)

  • Objective: To synthesize hexane by the coupling of propyl iodide using sodium metal.

  • Materials:

    • Propyl iodide

    • Sodium metal, cut into small pieces

    • Anhydrous diethyl ether (as solvent)

    • Reaction flask with a reflux condenser

    • Drying tube (e.g., with calcium chloride) to protect the reaction from atmospheric moisture

  • Procedure:

    • Set up the reaction apparatus in a fume hood, ensuring all glassware is thoroughly dried.

    • Place the sodium metal pieces in the reaction flask.

    • Add anhydrous diethyl ether to the flask to cover the sodium.

    • Slowly add a solution of propyl iodide in anhydrous diethyl ether to the reaction flask. The reaction is exothermic and may need to be cooled in an ice bath to control the rate.

    • Once the addition is complete, gently heat the mixture to reflux for several hours to ensure the reaction goes to completion.

    • After the reaction is complete, cool the flask to room temperature.

    • Carefully quench any unreacted sodium by the slow addition of ethanol.

    • Wash the reaction mixture with water to remove sodium iodide and any remaining ethanol.

    • Separate the ether layer containing the hexane product.

    • Dry the ether layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Isolate the hexane product by fractional distillation.

Separation of Isomers by Fractional Distillation

The separation of alkanes with different boiling points, such as a mixture of straight-chain and branched isomers, was made possible by the technique of fractional distillation. This method relies on the principle that the component with the lower boiling point will vaporize more readily and can be selectively condensed and collected.

Experimental Protocol: Fractional Distillation of a Butane/Isobutane Mixture (Conceptual)

  • Objective: To separate a liquid mixture of n-butane and isobutane.

  • Apparatus:

    • Distillation flask

    • Fractionating column (e.g., packed with glass beads or rings, or a Vigreux column)

    • Condenser

    • Receiving flask

    • Thermometer

    • Heating mantle

  • Procedure:

    • Place the mixture of butane isomers into the distillation flask, along with a few boiling chips to ensure smooth boiling.

    • Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Begin heating the distillation flask gently.

    • As the mixture heats, the vapor will begin to rise up the fractionating column. The vapor will be enriched in the more volatile component, isobutane (lower boiling point).

    • The vapor will undergo multiple cycles of condensation and re-vaporization on the surface of the packing material in the column, further enriching the vapor in the more volatile component.

    • Monitor the temperature at the top of the column. When the temperature stabilizes at the boiling point of isobutane (-11.7°C), the vapor passing into the condenser will be almost pure isobutane.

    • Collect the condensed isobutane in the receiving flask, which should be cooled in an ice-salt bath.

    • As the isobutane is distilled off, the temperature at the top of the column will begin to rise.

    • When the temperature stabilizes at the boiling point of n-butane (-0.5°C), change the receiving flask to collect the n-butane fraction.

    • Continue distillation until most of the n-butane has been collected.

Visualizing the Logic and Workflow

The following diagrams, rendered in DOT language, illustrate the logical processes and experimental workflows central to the study of branched alkanes.

discovery_workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Analysis & Characterization synthesis Alkane Synthesis (e.g., Wurtz Reaction) distillation Fractional Distillation synthesis->distillation Mixture of Isomers properties Measure Physical Properties (Boiling Point, Density, etc.) distillation->properties Separated Isomers structure Structure Elucidation properties->structure Data for Isomer Identification

Caption: Experimental workflow for the synthesis, separation, and characterization of alkane isomers.

isomer_identification start Start with Molecular Formula draw Draw all possible non-equivalent structures start->draw name Name each structure using IUPAC nomenclature draw->name compare Compare names name->compare isomers Constitutional Isomers compare->isomers Different Names same Identical Structures compare->same Same Name

Caption: Logical workflow for the identification of constitutional isomers.

Conclusion and Future Perspectives

The discovery and characterization of branched alkanes in the 19th century were pivotal moments in the history of chemistry. These early investigations not only laid the groundwork for our modern understanding of chemical structure and isomerism but also established fundamental synthetic and analytical techniques that remain relevant today. For professionals in drug development and other scientific fields, an appreciation of this history provides context for the sophisticated methods of synthesis, purification, and structural elucidation that are now commonplace. The principles established by these pioneers continue to underpin the rational design and synthesis of complex molecules with tailored properties.

References

An In-depth Technical Guide to the Thermodynamic Properties of Undecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecane (B72203) (C₁₁H₂₄) is an alkane hydrocarbon with 159 structural isomers, each exhibiting unique thermodynamic properties influenced by its molecular structure.[1] This technical guide provides a comprehensive overview of the thermodynamic properties of n-undecane and a selection of its isomers, detailed experimental protocols for their determination, and a visual representation of key concepts and workflows. Understanding these properties is crucial for applications ranging from chemical process design and fuel development to computational modeling in drug discovery.

Core Thermodynamic Properties of Undecane and Its Isomers

The arrangement of carbon atoms, specifically the degree of branching, significantly impacts the thermodynamic properties of undecane isomers. Generally, increased branching leads to a more compact molecular structure, which in turn affects intermolecular forces and thermodynamic stability.

Data Presentation: Thermodynamic Properties of Selected Undecane Isomers

The following tables summarize key thermodynamic data for n-undecane and several of its isomers. The data presented are primarily experimental values obtained from reputable sources such as the National Institute of Standards and Technology (NIST) Chemistry WebBook. Where experimental data is unavailable, high-quality calculated or estimated data are provided and clearly noted.

Table 1: Standard Enthalpy of Formation and Standard Entropy of Undecane Isomers (Liquid Phase, 298.15 K)

Isomer NameCAS NumberStandard Enthalpy of Formation (ΔfH°liquid) (kJ/mol)Standard Molar Entropy (S°liquid) (J/mol·K)Data Type
n-Undecane1120-21-4-327.3 ± 0.9[2]459.7 ± 1.0Experimental
2-Methyldecane6975-98-0-333.9 ± 1.2453.1Experimental
4-Methylnonane2847-72-5-313.31487.64Critically Evaluated
5-Ethylnonane13151-35-4-309.4496.3Critically Evaluated
2,4-Dimethylnonane17302-17-9-326.6473.4Critically Evaluated
2,6-Dimethylnonane17302-24-8-322.7482.1Critically Evaluated

Data for branched isomers, where specified as "Critically Evaluated," are from the NIST / TRC Web Thermo Tables (WTT).

Table 2: Heat Capacity of Undecane Isomers (Liquid Phase, 298.15 K)

Isomer NameCAS NumberHeat Capacity (Cp,liquid) (J/mol·K)Data Type
n-Undecane1120-21-4345.05[3]Experimental
2-Methyldecane6975-98-0341.21Experimental
4-Methylnonane2847-72-5338.2Critically Evaluated
5-Ethylnonane13151-35-4340.2Critically Evaluated
2,4-Dimethylnonane17302-17-9333.1Critically Evaluated
2,6-Dimethylnonane17302-24-8335.1Critically Evaluated

Data for branched isomers, where specified as "Critically Evaluated," are from the NIST / TRC Web Thermo Tables (WTT).

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise calorimetric techniques. The following sections detail the methodologies for measuring the standard enthalpy of formation and heat capacity of liquid undecane isomers.

Determination of the Standard Enthalpy of Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation of a liquid hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.[4] The enthalpy of formation is then calculated using Hess's Law.

Principle: A known mass of the undecane isomer is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Methodology:

  • Calibration of the Calorimeter:

    • A known mass of a standard substance with a certified heat of combustion, such as benzoic acid, is combusted in the calorimeter.

    • The temperature rise of the water bath is measured.

    • The heat capacity of the calorimeter (C_cal) is calculated using the formula: C_cal = (m_std * ΔH_c,std + q_wire) / ΔT where m_std is the mass of the standard, ΔH_c,std is the specific heat of combustion of the standard, q_wire is the heat released by the ignition wire, and ΔT is the temperature change.

  • Combustion of the Undecane Isomer:

    • A precisely weighed sample of the liquid undecane isomer (typically encapsulated in a gelatin capsule or contained in a platinum crucible) is placed in the bomb.

    • A known length of ignition wire is positioned in contact with the sample.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[1]

    • The bomb is submerged in a known mass of water in the calorimeter bucket.

    • The initial temperature of the water is recorded after thermal equilibrium is reached.

    • The sample is ignited by passing an electric current through the ignition wire.

    • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis:

    • The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.

    • The total heat released (q_total) is calculated: q_total = C_cal * ΔT

    • The heat of combustion of the sample (ΔE_c) at constant volume is calculated by subtracting the heat contributions from the ignition wire and any auxiliary materials.

    • The enthalpy of combustion (ΔH_c) is then calculated from the internal energy of combustion (ΔE_c) using the equation: ΔH_c = ΔE_c + Δn_gas * RT where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity (Cp) via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids.[5] The principle is to introduce a known amount of heat to the sample and measure the resulting temperature change while minimizing heat loss to the surroundings.

Principle: A sample of the undecane isomer is placed in a thermally isolated container (the calorimeter). A measured amount of electrical energy is supplied to a heater within the calorimeter, and the corresponding temperature increase of the sample is recorded.

Methodology:

  • Apparatus Setup:

    • A known mass of the liquid undecane isomer is placed in the sample cell of the adiabatic calorimeter.

    • The calorimeter is assembled within a series of concentric adiabatic shields.

    • The system is evacuated to minimize heat transfer by convection.

  • Measurement Procedure:

    • The sample is cooled to the starting temperature of the experiment.

    • A series of energy inputs are applied to the sample through an electrical heater.

    • During each heating period, the temperatures of the sample cell and the surrounding adiabatic shields are carefully monitored and controlled to maintain a near-zero temperature difference, thus minimizing heat exchange.[5]

    • The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after each energy input.

  • Data Analysis:

    • For each energy input, the heat capacity (Cp) is calculated using the formula: Cp = (Q - q_loss) / (m * ΔT) where Q is the electrical energy supplied, q_loss is the small, corrected heat loss, m is the mass of the sample, and ΔT is the measured temperature rise.

    • The heat capacity of the empty sample container is determined in a separate experiment and subtracted from the total heat capacity to obtain the heat capacity of the sample.

    • This process is repeated over the desired temperature range to determine the heat capacity as a function of temperature.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of the thermodynamic properties of undecane isomers.

experimental_workflow cluster_prep Sample Preparation cluster_thermo Thermodynamic Measurements cluster_analysis Data Analysis and Reporting synthesis Synthesis of Isomer purification Purification (e.g., Distillation) synthesis->purification purity Purity Analysis (GC-MS) purification->purity bomb Bomb Calorimetry (ΔcH°, ΔfH°) purity->bomb adiabatic Adiabatic Calorimetry (Cp) purity->adiabatic analysis Calculation of Thermodynamic Properties bomb->analysis adiabatic->analysis reporting Data Tabulation and Publication analysis->reporting

Experimental workflow for thermodynamic characterization.

structure_property linear n-Undecane (Linear) less_negative Less Negative ΔfH° (Less Stable) linear->less_negative Higher Energy branched Branched Isomers (e.g., 2-Methyldecane) more_negative More Negative ΔfH° (More Stable) branched->more_negative Lower Energy highly_branched Highly Branched Isomers (e.g., 2,2,4,4-Tetramethylheptane) highly_branched->more_negative Generally Lower Energy

Relationship between branching and enthalpy of formation.

References

Chemical Identification and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 5-Ethyl-2,2-dimethylheptane

This compound is a branched-chain aliphatic hydrocarbon. Its identification and key physical properties are summarized below.

Identifier Value Reference
IUPAC Name This compound[1][2]
CAS Number 62016-47-1[1][2]
Molecular Formula C₁₁H₂₄[1][2][3]
Molecular Weight 156.31 g/mol [1][2]
Boiling Point 169.4 °C[3]
Melting Point -57.06 °C (Estimate)
Density 0.7405 g/cm³ (Estimate)
Refractive Index 1.4159 (Estimate)

Hazard Identification and GHS Classification

A specific GHS classification for this compound is not published. However, based on the classification of similar C11-C14 isoalkane mixtures, the following hazards are anticipated.[4][5][6][7]

Hazard Class Category Hazard Statement
Flammable LiquidsCategory 3 (Assumed)H226: Flammable liquid and vapour.
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways.[4][6][7]
(Supplemental)-EUH066: Repeated exposure may cause skin dryness or cracking.[7]

GHS Pictograms:

alt text
alt text

Signal Word: Danger

Toxicological Profile

Specific toxicological studies on this compound have not been identified. The data below is based on assessments of similar C9-C14 and C11-C15 aliphatic hydrocarbon groups. [8][9]

Endpoint Result Classification
Acute Oral Toxicity Low toxicity is expected. Not Classified
Acute Dermal Toxicity Low toxicity is expected. Not Classified
Acute Inhalation Toxicity Low toxicity is expected. Vapors may cause dizziness or nausea. Not Classified
Skin Corrosion/Irritation Not expected to be a skin irritant. Not Classified
Serious Eye Damage/Irritation Not expected to be an eye irritant. Not Classified
Respiratory or Skin Sensitization Not expected to be a sensitizer. Not Classified

| Aspiration Hazard | Aspiration into the lungs can cause chemical pneumonitis, which may be fatal. | Category 1 |

Safe Handling and Storage

4.1 Engineering Controls Handle in a well-ventilated area. Use of a chemical fume hood is required when heating the substance, handling large quantities (>500ml), or when generating aerosols or vapors. [10]All equipment must be electrically grounded and bonded to prevent static discharge.

4.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. [10]* Skin Protection: Wear nitrile gloves (minimum 4mil thickness) for incidental contact. For prolonged contact or immersion, use appropriate heavy-duty gloves and consult manufacturer compatibility data. [10]A lab coat must be worn; a flame-resistant coat is recommended. [10]* Respiratory Protection: If ventilation is inadequate or vapors are expected to be high, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.

4.3 Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources. [9]Keep containers in a designated flammable liquids storage cabinet.

Emergency Procedures

  • In Case of Fire: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. [11]Do not use a solid stream of water, as it may spread the fire.

  • In Case of Spillage: Remove all sources of ignition. [11]Absorb the spill with a non-combustible material such as sand or earth and dispose of it as hazardous waste according to local regulations.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [11] * Skin Contact: Wash the affected area with soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Immediately call a poison control center or doctor. If vomiting occurs, keep the head low so that stomach content doesn't get into the lungs.

Experimental Protocols

While specific experimental results for this compound are unavailable, the following standard OECD protocols would be used to determine its key safety parameters.

6.1 Determination of Flash Point The flash point would be determined using a closed-cup method according to EC Guideline A.9 or ISO 2719 (Pensky-Martens Closed Cup Method) .

  • Methodology: A test portion of the sample is placed in the test cup of a Pensky-Martens apparatus and heated at a slow, constant rate with continuous stirring. An ignition source is directed into the cup at regular temperature intervals with a simultaneous interruption of stirring. The flash point is the lowest temperature at which the application of the ignition source causes the vapor of the specimen to ignite.

6.2 Determination of Acute Oral Toxicity Acute oral toxicity would be assessed using one of the following OECD guidelines to determine an approximate LD50 value. [11][12]* Methodology (OECD Guideline 423 - Acute Toxic Class Method): This method involves a stepwise procedure where a substance is administered orally to a group of three animals (typically female rats) at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). [12]The presence or absence of mortality in the animals dosed at one step determines the dose for the next step. [12]The procedure allows for classification into GHS categories based on a minimal number of animals. [12]Animals are observed for at least 14 days for signs of toxicity and mortality. 6.3 Determination of Skin Irritation An in vitro assessment would be performed according to OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) to avoid animal testing. [13][14][15]* Methodology: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. [14][16]After a defined exposure period, the tissue is rinsed and incubated. Cell viability is then measured by the enzymatic conversion of a vital dye (like MTT) into a colored product, which is quantified spectrophotometrically. [16]A reduction in cell viability below 50% compared to a negative control indicates that the substance is an irritant (GHS Category 2). [14][15]

Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling and risk assessment of this compound.

G cluster_0 Chemical Handling Workflow A Receive Chemical B Log into Inventory & Verify SDS A->B C Store in Flammable Cabinet B->C D Pre-Use Risk Assessment C->D E Don PPE D->E F Transfer to Fume Hood E->F G Perform Experiment F->G H Collect Waste (Hazardous) G->H I Decontaminate Work Area H->I K Dispose of Waste via EHS H->K J Remove PPE & Wash Hands I->J

Caption: A general workflow for the safe laboratory handling of flammable liquids.

G cluster_1 First Aid Decision Tree: Ingestion Start Chemical Ingested Q1 Is Person Conscious? Start->Q1 A1 Call Emergency Services Immediately Do NOT Induce Vomiting Q1->A1 Yes A2 Monitor Airway & Breathing Place in Recovery Position Q1->A2 No A3 Rinse Mouth with Water Do NOT Give Liquids to Drink A1->A3 End Await Medical Professionals A2->End A3->End

Caption: A decision-making workflow for first aid response to ingestion.

References

Methodological & Application

Synthesis of 5-Ethyl-2,2-dimethylheptane protocol

Author: BenchChem Technical Support Team. Date: December 2025

An application note and detailed protocol for the synthesis of 5-Ethyl-2,2-dimethylheptane are presented for researchers, scientists, and professionals in drug development. This document outlines a reliable two-step method utilizing a Grignard reaction followed by the reduction of a tertiary alcohol intermediate.

Application Notes

The synthesis of highly branched alkanes such as this compound is of significant interest in various fields, including fuel development and as reference compounds in analytical chemistry. The presented protocol leverages the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] This method offers a high degree of flexibility and is suitable for constructing sterically hindered molecules.

The chosen synthetic route involves two main stages:

  • Nucleophilic addition of a Grignard reagent to a ketone: A Grignard reagent, prepared from 1-bromo-3,3-dimethylbutane (B154914), is reacted with 3-pentanone (B124093). This reaction forms a tertiary alcohol, 5-ethyl-2,2-dimethylheptan-5-ol. The use of ethereal solvents like anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is crucial for the stabilization of the Grignard reagent.[2][4]

  • Reduction of the tertiary alcohol: The intermediate tertiary alcohol is then reduced to the target alkane, this compound.

This approach is generally preferred over methods like the Wurtz reaction for synthesizing unsymmetrical alkanes, as the Wurtz reaction often leads to a mixture of products with low yields.[5][6] Careful control of reaction conditions, particularly the exclusion of moisture, is critical for the success of the Grignard reaction, as these reagents are highly sensitive to protic solvents.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product in the synthesis of this compound.

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
1-Bromo-3,3-dimethylbutane165.071.217145-147
Magnesium Turnings24.31--
3-Pentanone86.130.815101-102
This compound156.31~0.75169.4[7]

Experimental Protocols

Part 1: Synthesis of 5-Ethyl-2,2-dimethylheptan-5-ol

This procedure details the formation of the Grignard reagent and its subsequent reaction with a ketone to yield the tertiary alcohol intermediate.

Materials:

  • Magnesium turnings

  • 1-Bromo-3,3-dimethylbutane

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • 3-Pentanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Place magnesium turnings (1.1 equivalents) in the three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.[1]

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of 1-bromo-3,3-dimethylbutane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[1][4]

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Pentanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[1]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction.

    • Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude 5-ethyl-2,2-dimethylheptan-5-ol. The crude product can be purified by distillation if necessary.

Part 2: Reduction of 5-Ethyl-2,2-dimethylheptan-5-ol to this compound

This protocol describes a common method for the reduction of a tertiary alcohol to its corresponding alkane.

Materials:

  • Crude 5-ethyl-2,2-dimethylheptan-5-ol

  • Concentrated hydrochloric acid (HCl)

  • Zinc dust

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Place the crude 5-ethyl-2,2-dimethylheptan-5-ol in a round-bottom flask with toluene.

  • Add an excess of zinc dust to the mixture.

  • Cool the flask in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature until the alcohol is consumed (monitored by TLC or GC).

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent by distillation.

  • Purify the crude this compound by fractional distillation.

Visualizations

SynthesisWorkflow cluster_part1 Part 1: Synthesis of Tertiary Alcohol cluster_part2 Part 2: Reduction to Alkane start1 Prepare Grignard Reagent (1-bromo-3,3-dimethylbutane + Mg) react_ketone React with 3-Pentanone start1->react_ketone Anhydrous Ether, 0°C workup1 Aqueous Work-up (NH4Cl quench) react_ketone->workup1 purify1 Purification workup1->purify1 product1 5-Ethyl-2,2-dimethylheptan-5-ol purify1->product1 start2 5-Ethyl-2,2-dimethylheptan-5-ol reduction Reduction with Zn/HCl start2->reduction Toluene workup2 Aqueous Work-up (NaHCO3 quench) reduction->workup2 purify2 Fractional Distillation workup2->purify2 final_product This compound purify2->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Note: Analysis of 5-Ethyl-2,2-dimethylheptane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the qualitative and quantitative analysis of 5-Ethyl-2,2-dimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines optimal sample preparation, instrumental parameters, and data analysis workflows suitable for researchers in organic chemistry, environmental analysis, and quality control. The method demonstrates high sensitivity and reproducibility for the analysis of branched alkanes.

1. Introduction

This compound (C11H24) is a branched-chain alkane.[1][2] The accurate identification and quantification of such volatile organic compounds are crucial in various fields, including petrochemical analysis, environmental monitoring, and as standards in chemical research. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent separation of complex mixtures and definitive identification based on mass spectra.[3] This note provides a comprehensive protocol for the GC-MS analysis of this compound.

2. Experimental

2.1. Sample Preparation

Given the volatile nature of this compound, several sample preparation techniques can be employed depending on the sample matrix.

  • For pure standards or simple mixtures: Dilution in a volatile organic solvent is recommended.[4]

    • Accurately weigh and dissolve the this compound standard in a suitable volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 10 µg/mL.[5]

    • Transfer the solution to a 2 mL glass autosampler vial for analysis.[5]

  • For complex matrices (e.g., environmental or biological samples): Headspace analysis is a suitable technique to isolate volatile components.[3][6]

    • Place the sample in a sealed headspace vial and heat to allow the volatile compounds to partition into the gas phase above the sample.[4][6]

    • An automated headspace sampler can then inject a portion of the vapor phase into the GC-MS system.

2.2. GC-MS Instrumentation and Conditions

The analysis was performed on a standard GC-MS system equipped with a capillary column suitable for volatile hydrocarbon analysis.

Parameter Setting
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5973N or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[7][8]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (50:1)
Oven Program Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan

3. Results and Discussion

Under the specified chromatographic conditions, this compound is expected to elute with a reproducible retention time. The mass spectrum obtained from Electron Ionization (EI) will show a characteristic fragmentation pattern. The molecular ion peak ([M]+) at m/z 156 may be of low abundance or absent, which is common for branched alkanes. Key fragment ions are anticipated due to the cleavage at the branched points of the molecule.

Table 1: Expected Quantitative Data for this compound

Parameter Value Description
Molecular Formula C11H24Chemical formula of this compound.[1][2]
Molecular Weight 156.31 g/mol Molecular weight of the compound.[1]
Retention Time (RT) ~10.5 minApproximate time of elution under the specified GC conditions.
Key Mass Fragments (m/z) 57, 71, 85, 99, 127Expected major fragment ions corresponding to the loss of various alkyl groups. The base peak is likely to be m/z 57 ([C4H9]+).

Detailed Experimental Protocol

Objective: To identify and quantify this compound in a sample using GC-MS.

Materials:

  • This compound standard

  • Hexane or Dichloromethane (GC grade)

  • 2 mL glass autosampler vials with caps

  • Micropipettes and tips

  • Vortex mixer

Procedure:

1. Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.
  • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of 1, 5, 10, 20, and 50 µg/mL.
  • Transfer each standard solution into a labeled 2 mL glass autosampler vial.

2. Sample Preparation (Liquid Sample):

  • If the sample is a liquid, dilute it with hexane to an expected concentration within the calibration range.
  • Ensure the sample is free from particulate matter by centrifugation or filtration if necessary.[3]
  • Transfer the final diluted sample to a 2 mL glass autosampler vial.

3. GC-MS Instrument Setup and Analysis:

  • Set up the GC-MS system with the parameters outlined in the "GC-MS Instrumentation and Conditions" table above.
  • Create a sequence table in the instrument software including the prepared standards and samples.
  • Begin the sequence by running a solvent blank (hexane) to ensure the system is clean.
  • Inject the calibration standards, followed by the unknown samples.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time.
  • Confirm the identity of the peak by comparing its mass spectrum with a reference library (e.g., NIST) or the expected fragmentation pattern.
  • Generate a calibration curve by plotting the peak area of the target compound from the standards against their concentrations.
  • Quantify the amount of this compound in the unknown samples using the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Obtain Sample Dilution Dilute in Solvent Sample->Dilution Standard Prepare Standard Standard->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject into GC-MS Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Generate Total Ion Chromatogram Detection->TIC Identify Identify Peak by RT and Mass Spectrum TIC->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 5-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For non-polar, branched alkanes such as 5-Ethyl-2,2-dimethylheptane, NMR provides critical information regarding the carbon skeleton and the chemical environment of each proton and carbon atom. Due to the subtle differences in the electronic environments of the protons and carbons in such molecules, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often essential for unambiguous signal assignment. These application notes provide a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy, including predicted spectral data, detailed experimental protocols, and data interpretation strategies.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data was obtained using the online prediction tool, nmrdb.org. It is important to note that predicted values may vary slightly from experimental results.

Predicted ¹H NMR Data
Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-1, H-1', H-1''0.86s9H
H-3, H-3'1.20m2H
H-4, H-4'1.25m2H
H-51.35m1H
H-6, H-6'1.38m2H
H-7, H-7', H-7''0.88t3H
H-8, H-8', H-8''0.88t3H

s = singlet, t = triplet, m = multiplet

Predicted ¹³C NMR Data
Carbon (Position)Predicted Chemical Shift (δ, ppm)
C-129.2
C-231.0
C-342.1
C-424.3
C-539.5
C-625.6
C-711.4
C-811.4

Experimental Protocols

A detailed methodology for the NMR characterization of this compound is provided below.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. For non-polar alkanes like this compound, deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are suitable choices.

  • Concentration:

    • For ¹H NMR, prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[1][2]

  • Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the prepared solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

II. NMR Instrument Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

A. ¹H NMR Spectroscopy

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans (NS)16
Relaxation Delay (D1)1.0 s
Acquisition Time (AQ)4.096 s
Spectral Width (SW)20 ppm
Temperature298 K

B. ¹³C NMR Spectroscopy

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30 (proton decoupled)
Number of Scans (NS)1024
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.363 s
Spectral Width (SW)240 ppm
Temperature298 K

C. 2D NMR Spectroscopy (for structural confirmation)

For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of a small organic molecule like this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Elucidation Solvent Solvent Selection (e.g., CDCl3) Concentration Concentration Adjustment Solvent->Concentration Filtration Filtration into NMR Tube Concentration->Filtration Standard Addition of Internal Standard (TMS) Filtration->Standard OneD_NMR 1D NMR (1H, 13C) Standard->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Standard->TwoD_NMR FT Fourier Transformation OneD_NMR->FT TwoD_NMR->FT Phasing Phase & Baseline Correction FT->Phasing Referencing Referencing to TMS Phasing->Referencing Analysis Peak Picking & Integration Referencing->Analysis Assignment Signal Assignment Analysis->Assignment Structure Structure Confirmation Assignment->Structure

NMR Experimental Workflow
Signal-Structure Correlation

This diagram illustrates the logical relationship between the different proton and carbon signals and the molecular structure of this compound.

structure_correlation cluster_structure This compound cluster_1h_signals ¹H NMR Signals cluster_13c_signals ¹³C NMR Signals struct CH3 (7) | CH3(8)-CH2(6)-CH(5)-CH2(4)-CH2(3)-C(2)-CH3(1) | CH3(1') | CH3(1'') H1 H-1,1',1'' (s, 9H) H3 H-3 (m, 2H) H4 H-4 (m, 2H) H5 H-5 (m, 1H) H6 H-6 (m, 2H) H7 H-7 (t, 3H) H8 H-8 (t, 3H) C1 C-1 C2 C-2 C3 C-3 C4 C-4 C5 C-5 C6 C-6 C7 C-7 C8 C-8 H1->C1 H3->C3 H4->C4 H5->C5 H6->C6 H7->C7 H8->C8

Signal-Structure Correlation Diagram

References

Application Notes and Protocols for 5-Ethyl-2,2-dimethylheptane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Ethyl-2,2-dimethylheptane, a branched alkane with potential as a non-polar solvent in various research, development, and pharmaceutical applications. Due to the limited specific research on this compound, the information presented herein is based on the known properties of similar branched alkanes and general principles of non-polar solvents.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄[1]. As a branched alkane, it is a non-polar solvent, rendering it soluble in other organic solvents and insoluble in water[2]. Its molecular structure, characterized by branching, may offer different solvency and physical properties compared to its straight-chain isomers, potentially providing advantages in specific applications. Branched alkanes are known for their use in fuel production and plastics manufacturing[3]. This document outlines the potential applications and provides detailed protocols for the use of this compound as a non-polar solvent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a comparison with other common non-polar solvents are presented in the table below. Understanding these properties is crucial for its effective application.

PropertyThis compoundn-Heptanen-HexaneToluene
Molecular Formula C₁₁H₂₄[1]C₇H₁₆C₆H₁₄C₇H₈
Molecular Weight ( g/mol ) 156.31[1]100.2186.1892.14
Boiling Point (°C) ~172 (estimated)[4]98.468.7110.6
Density (g/mL at 20°C) ~0.7405 (estimated)[4]0.6840.6590.867
Polarity Non-polarNon-polarNon-polarNon-polar
Primary Use Potential SolventSolvent, StandardSolvent, NeurotoxinSolvent, Feedstock

Note: Some physical properties for this compound are estimated due to a lack of extensive experimental data.

Potential Applications

Based on its non-polar nature, this compound can be considered for the following applications:

  • Extraction of Non-Polar Compounds: It can be used as a solvent for the extraction of lipids, oils, and other hydrophobic molecules from biological and environmental samples[5][6]. Its higher boiling point compared to hexane (B92381) may be advantageous for extractions requiring elevated temperatures.

  • Reaction Medium: For organic synthesis reactions involving non-polar reagents and intermediates, this compound can serve as an inert reaction solvent[7]. Its branched structure might influence reaction kinetics differently than linear alkanes.

  • Chromatography (Normal-Phase): In normal-phase chromatography, where a polar stationary phase is used, this compound could be a component of the non-polar mobile phase for the separation of polar analytes[8][9][10].

  • Cleaning and Degreasing: Its ability to dissolve oils and greases makes it a potential candidate for cleaning laboratory equipment and components.

Experimental Protocols

The following are detailed protocols for key experiments where this compound could be utilized.

Protocol 1: Extraction of Lipids from Plant Tissue

This protocol describes a method for extracting lipids from plant material using this compound in a Soxhlet apparatus. This method is based on standard extraction procedures[11].

Materials:

  • Dried and ground plant tissue

  • This compound

  • Soxhlet extractor

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Thimble

  • Rotary evaporator

Procedure:

  • Place 10 g of dried, finely ground plant tissue into a cellulose (B213188) extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Add 250 mL of this compound to a round-bottom flask and attach it to the Soxhlet extractor.

  • Connect the condenser to the top of the extractor and turn on the cooling water.

  • Heat the solvent in the round-bottom flask using a heating mantle to a temperature that allows for gentle boiling.

  • Allow the extraction to proceed for 6-8 hours. The solvent will cycle through the plant material, extracting the lipids.

  • After the extraction is complete, turn off the heat and allow the apparatus to cool.

  • Remove the round-bottom flask containing the solvent and extracted lipids.

  • Concentrate the extract by removing the this compound using a rotary evaporator.

  • The resulting lipid extract can be further analyzed.

Protocol 2: Normal-Phase High-Performance Liquid Chromatography (HPLC)

This protocol outlines the use of this compound as a component of the mobile phase for the separation of a mixture of aromatic compounds using normal-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • Silica-based normal-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • Standard mixture of aromatic compounds (e.g., anthracene, pyrene, chrysene) dissolved in the mobile phase.

Procedure:

  • Prepare the mobile phase by mixing this compound and isopropanol in a 99:1 (v/v) ratio. Degas the mobile phase before use.

  • Set up the HPLC system with the normal-phase column.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved on the detector.

  • Inject 10 µL of the standard mixture onto the column.

  • Run the separation isocratically for 20 minutes, monitoring the absorbance at 254 nm.

  • Identify the peaks based on the retention times of the individual standards. The least polar compounds will elute first in normal-phase chromatography[9].

Visualizations

Diagram 1: General Workflow for Solvent-Based Extraction

ExtractionWorkflow Start Start: Sample Preparation (e.g., Grinding, Drying) Extraction Extraction with This compound Start->Extraction Filtration Filtration/Separation of Solid Residue Extraction->Filtration Evaporation Solvent Removal (e.g., Rotary Evaporation) Filtration->Evaporation Analysis Analysis of Extract (e.g., GC-MS, NMR) Evaporation->Analysis End End Product: Isolated Non-Polar Compounds Analysis->End

Caption: A generalized workflow for the extraction of non-polar compounds.

Diagram 2: Logic of Normal-Phase Chromatography

NormalPhaseLogic cluster_column Normal-Phase HPLC Column StationaryPhase Polar Stationary Phase (e.g., Silica) Separation Separation Principle: Polar analytes interact more with the stationary phase and elute later. StationaryPhase->Separation MobilePhase Non-Polar Mobile Phase (e.g., this compound) MobilePhase->StationaryPhase AnalyteMix Analyte Mixture (Polar and Non-Polar) AnalyteMix->MobilePhase ElutionOrder Elution Order: 1. Non-Polar Analytes 2. Polar Analytes Separation->ElutionOrder

Caption: The separation principle in normal-phase chromatography.

Safety and Handling

As with all hydrocarbon solvents, this compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is expected to be flammable and an irritant. Always consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound presents a viable, though currently under-researched, alternative to common non-polar solvents. Its specific branching structure and higher boiling point may offer unique advantages in certain applications. The protocols and information provided here serve as a starting point for researchers and professionals to explore the utility of this solvent in their work. Further research is encouraged to fully characterize its properties and expand its applications.

References

Application Notes and Protocols for the Chiral Separation of Branched Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of branched alkane isomers is of significant interest in various fields, including petrochemical analysis, fragrance research, and the development of chiral drugs. The subtle structural differences between enantiomers of branched alkanes can lead to distinct biological activities. Consequently, the ability to separate and quantify these enantiomers is crucial. Due to their volatility and lack of functional groups, gas chromatography (GC) has emerged as the premier technique for the chiral separation of branched alkanes. This is primarily achieved through the use of specialized chiral stationary phases (CSPs), with modified cyclodextrin-based CSPs being the most effective and widely employed.

The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the alkane enantiomers and the chiral cavity of the cyclodextrin (B1172386). The differing stability of these complexes for each enantiomer results in different retention times, enabling their separation. The choice of the specific cyclodextrin derivative and the optimization of chromatographic conditions are critical for achieving baseline resolution.

These application notes provide detailed protocols and quantitative data for the chiral separation of common branched alkane isomers using gas chromatography with cyclodextrin-based chiral stationary phases.

Data Presentation: Performance of Chiral Stationary Phases

The successful chiral separation of branched alkane isomers is highly dependent on the selection of the appropriate chiral stationary phase. The following tables summarize the performance of various modified cyclodextrin-based GC columns for the enantioseparation of C7 and C9 branched alkanes. Key performance indicators include the resolution factor (Rs), which quantifies the degree of separation between two enantiomeric peaks, and the selectivity factor (α), which is the ratio of the retention factors of the two enantiomers. A baseline separation is generally achieved when Rs is ≥ 1.5.

Table 1: Performance Data for Enantioseparation of C7 Branched Alkane Isomers

AnalyteChiral Stationary PhaseResolution (Rs)Selectivity (α)
3-Methylhexane (B165618)Heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin-1.03[1]

Note: A specific resolution (Rs) value for 3-methylhexane on this stationary phase was not available in the reviewed literature, but a successful separation was reported.

Table 2: Performance Data for Enantioseparation of C9 Branched Alkane Isomers

AnalyteChiral Stationary PhaseResolution (Rs)Elution Order
(R)-4-Methyloctaneβ-cyclodextrin-based CSPBaseline Separation(R)-enantiomer elutes first
(S)-4-Methyloctaneβ-cyclodextrin-based CSPBaseline Separation(S)-enantiomer elutes second

Note: While a specific resolution (Rs) value was not provided, the (S)-4-methyloctane was reported to have a higher chromatographic retention due to stronger van der Waals interactions with the β-cyclodextrin chiral selector.[2]

Experimental Protocols

Detailed and optimized experimental conditions are paramount for the successful and reproducible chiral separation of branched alkane isomers. The following protocols are representative of the methodologies employed for the GC-based enantioseparation of 3-methylhexane and 4-methyloctane (B165697).

Protocol 1: Chiral Separation of 3-Methylhexane Enantiomers

This protocol provides a general framework for the separation of 3-methylhexane enantiomers on a cyclodextrin-based chiral stationary phase.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

Chromatographic Conditions:

ParameterCondition
Column Heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin coated fused silica (B1680970) capillary column (e.g., 25 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Hydrogen or Helium, at an optimized linear velocity
Injector Temperature 250 °C
Detector Temperature 250 °C
Injection Mode Split (e.g., 100:1 ratio)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 35 °C, hold for 2 minutes, then ramp at 1 °C/min to 100 °C.

Sample Preparation:

  • Prepare a 1% (v/v) solution of racemic 3-methylhexane in a volatile solvent such as pentane (B18724) or hexane.

  • Ensure the sample is free of non-volatile residues.

Protocol 2: Chiral Separation of 4-Methyloctane Enantiomers

This protocol outlines the conditions for the baseline separation of 4-methyloctane enantiomers.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).

  • Split/splitless injector.

Chromatographic Conditions:

ParameterCondition
Column CP-Chirasil-Dex CB (β-cyclodextrin bonded to dimethylpolysiloxane) fused silica capillary column (e.g., 25 m x 0.25 mm ID, 0.25 µm film thickness)[3]
Carrier Gas Hydrogen or Helium, at a constant flow or pressure
Injector Temperature 250 °C
Detector Temperature 250 °C (FID) or MS transfer line at 280 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 40 °C, hold for 1 minute, then ramp at 2 °C/min to 120 °C.

Sample Preparation:

  • Dilute the racemic 4-methyloctane sample in a high-purity volatile solvent (e.g., hexane) to a final concentration of approximately 100 µg/mL.

  • Vortex the sample to ensure homogeneity.

Mandatory Visualizations

Logical Workflow for Chiral GC Method Development

The following diagram illustrates a logical workflow for developing a chiral GC separation method for branched alkane isomers.

Chiral_GC_Workflow cluster_0 Method Development Strategy Start Define Analyte (e.g., 3-Methylhexane) Select_CSP Select Chiral Stationary Phase (e.g., Cyclodextrin-based) Start->Select_CSP Initial_Conditions Set Initial GC Conditions (Temp, Flow, etc.) Select_CSP->Initial_Conditions Run_Experiment Perform Initial GC Run Initial_Conditions->Run_Experiment Evaluate_Separation Evaluate Separation (Resolution, Peak Shape) Run_Experiment->Evaluate_Separation Optimization Optimize Parameters (Temp Program, Flow Rate) Evaluate_Separation->Optimization Separation Not Optimal Validation Method Validation Evaluate_Separation->Validation Separation Optimal Optimization->Run_Experiment Final_Protocol Finalized Application Protocol Validation->Final_Protocol

Caption: A logical workflow for developing a chiral GC separation method.

Principle of Chiral Recognition in GC

The diagram below illustrates the fundamental principle of chiral recognition of branched alkane enantiomers by a cyclodextrin-based chiral stationary phase.

Chiral_Recognition cluster_0 Chiral Recognition Mechanism cluster_1 Transient Diastereomeric Complexes Enantiomers Racemic Mixture (R)- & (S)-Alkane CSP Chiral Stationary Phase (Cyclodextrin Cavity) Enantiomers->CSP Interaction Complex_R (R)-Alkane-CD Complex (Less Stable) CSP->Complex_R Complex_S (S)-Alkane-CD Complex (More Stable) CSP->Complex_S Separation Separated Enantiomers (Different Retention Times) Complex_R->Separation Elutes Faster Complex_S->Separation Elutes Slower

Caption: Principle of chiral recognition on a cyclodextrin-based CSP.

References

Application Note: High-Resolution Mass Spectrometry of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane (C11H24) and its isomers are non-polar hydrocarbons that can be found in various applications, from components in fuels and lubricants to potential biomarkers in environmental and biological samples. The structural diversity of C11H24 isomers presents a significant analytical challenge, as many possess similar physical and chemical properties. High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and confident identification of these isomers. This application note provides a detailed protocol for the analysis of selected C11H24 isomers, highlighting the use of Kovats retention indices and characteristic fragmentation patterns for their differentiation.

Experimental Protocols

Sample Preparation

A standard mixture of C11H24 isomers (n-undecane, 2-methyldecane, 3-methyldecane, 4-methyldecane, 5-methyldecane, and 2,2-dimethylnonane) is prepared in n-hexane at a concentration of 10 µg/mL for each component. For real-world samples, a suitable extraction and clean-up procedure, such as solid-phase extraction (SPE) with a non-polar sorbent, may be necessary to remove interfering matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis is performed on a high-resolution GC-MS system equipped with a non-polar capillary column. The following instrumental parameters are recommended as a starting point and can be further optimized for specific applications.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
Injection PortSplit/Splitless
Injection ModeSplit (50:1)
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp at 5°C/min to 200°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 35-200
Scan Rate1000 amu/s

Data Presentation

The combination of retention time, specifically in the form of Kovats retention indices, and the mass spectral fragmentation pattern allows for the unambiguous identification of C11H24 isomers.

Kovats Retention Indices

The Kovats retention index (RI) is a normalized retention value that is less susceptible to variations in chromatographic conditions compared to absolute retention times. It is calculated based on the retention times of n-alkane standards. The elution order of alkane isomers on a non-polar column is primarily determined by their boiling points and molecular shape, with more branched isomers generally eluting earlier.

Table 2: Kovats Retention Indices of Selected C11H24 Isomers on a Standard Non-Polar Column

IsomerStructureKovats Retention Index (RI)
n-UndecaneCH3(CH2)9CH31100
2-MethyldecaneCH3CH(CH3)(CH2)7CH31065.9[1]
3-MethyldecaneCH3CH2CH(CH3)(CH2)6CH31072.4[2]
4-MethyldecaneCH3(CH2)2CH(CH3)(CH2)5CH31062.4[1]
5-MethyldecaneCH3(CH2)3CH(CH3)(CH2)4CH31058.3[3]
2,2-Dimethylnonane(CH3)3C(CH2)6CH3~1035 (Predicted)

Note: The Kovats RI for 2,2-dimethylnonane is an estimated value based on the general elution behavior of highly branched alkanes.

Mass Spectral Fragmentation Patterns

Electron ionization of alkanes typically results in the formation of a molecular ion (M+•) and a series of characteristic fragment ions corresponding to the loss of alkyl radicals. The fragmentation pattern is highly dependent on the structure of the isomer, with preferential cleavage occurring at branching points to form more stable carbocations.

Table 3: Key Diagnostic Fragment Ions of Selected C11H24 Isomers

IsomerMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and [Proposed Structure]
n-Undecane1564343 [C3H7]+, 57 [C4H9]+, 71 [C5H11]+, 85 [C6H13]+
2-Methyldecane1564343 [C3H7]+, 57 [C4H9]+, 71 [C5H11]+, 141 [M-CH3]+
3-Methyldecane1564343 [C3H7]+, 57 [C4H9]+, 85 [C6H13]+, 127 [M-C2H5]+
4-Methyldecane1565743 [C3H7]+, 57 [C4H9]+, 99 [M-C4H9]+, 113 [M-C3H7]+
5-Methyldecane1567143 [C3H7]+, 57 [C4H9]+, 71 [C5H11]+, 85 [C6H13]+
2,2-Dimethylnonane156 (weak/absent)5743 [C3H7]+, 57 [C(CH3)3]+, 71 [C5H11]+, 141 [M-CH3]+

Note: The mass spectrum of 2,2-dimethylnonane is predicted based on the fragmentation patterns of similar highly branched alkanes.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_identification Isomer Identification Sample Sample (e.g., environmental, biological) Extraction Solid-Phase Extraction (if necessary) Sample->Extraction Standard C11H24 Isomer Standard Mixture Dilution Dilution in n-Hexane Standard->Dilution Extraction->Dilution GC_MS High-Resolution GC-MS System Dilution->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search NIST Library Search Data_Acquisition->Library_Search RI_Calculation Kovats RI Calculation Peak_Integration->RI_Calculation Identification Unambiguous Isomer Identification Library_Search->Identification RI_Calculation->Identification isomer_differentiation cluster_input Input Data cluster_criteria Identification Criteria cluster_decision Decision cluster_output Output GC_Peak Unknown GC Peak Retention_Index Kovats Retention Index Match GC_Peak->Retention_Index Mass_Spectrum Mass Spectrum Match GC_Peak->Mass_Spectrum Isomer_Confirmed Isomer Confirmed? Retention_Index->Isomer_Confirmed Mass_Spectrum->Isomer_Confirmed Identified_Isomer Identified C11H24 Isomer Isomer_Confirmed->Identified_Isomer Yes Further_Investigation Requires Further Investigation Isomer_Confirmed->Further_Investigation No

References

Application of 5-Ethyl-2,2-dimethylheptane in Organic Synthesis: An Overview and Generalized Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,2-dimethylheptane is a branched alkane with the molecular formula C11H24.[1][2][3] While specific, detailed applications of this particular isomer in complex organic synthesis are not extensively documented in publicly available literature, its structural features as a saturated hydrocarbon provide insight into its potential roles. Branched alkanes are noted for their use in fuel production due to high octane (B31449) ratings and also find applications in the manufacturing of plastics and other chemicals.[4] Generally, alkanes are considered unreactive due to the stability of C-C and C-H single bonds.[5] However, under specific conditions, they can undergo reactions such as halogenation and oxidation. This document provides a theoretical framework for the application of this compound in organic synthesis, including generalized experimental protocols and potential areas of investigation.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for designing synthetic routes and purification procedures.

PropertyValueReference
Molecular FormulaC11H24[1][2][3]
Molecular Weight156.31 g/mol [1]
IUPAC NameThis compound[1]
CAS Number62016-47-1[1][2]
Boiling Point169.4 °C[3]

Potential Applications in Organic Synthesis

Given its structure, this compound could theoretically be utilized in several areas of organic synthesis, primarily as a starting material for functionalized molecules.

  • Halogenation Reactions: Free-radical halogenation is a classic reaction of alkanes, introducing a halide (e.g., Cl, Br) onto the carbon skeleton. This functionalization opens up pathways to a variety of other compounds through nucleophilic substitution or elimination reactions. The selectivity of halogenation on a complex alkane like this compound would be a key consideration, with tertiary hydrogens generally being more reactive towards abstraction.

  • Oxidation Reactions: While alkanes are resistant to oxidation, powerful oxidizing agents can introduce hydroxyl or carbonyl groups. These reactions are often difficult to control and may lead to a mixture of products or complete combustion.

  • Pyrolysis (Cracking): At high temperatures, alkanes can be broken down into smaller, often unsaturated, hydrocarbons.[5] This process is more relevant to industrial-scale petrochemical processes than to fine chemical synthesis.

Generalized Experimental Protocols

The following are hypothetical, generalized protocols for the potential functionalization of this compound. These are illustrative and would require significant optimization and characterization.

Protocol 1: Free-Radical Bromination of this compound

Objective: To introduce a bromine atom into the this compound structure to create a synthetic intermediate.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (initiator)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in CCl4 under an inert atmosphere.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux (approx. 77°C for CCl4) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide (B58015) byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting bromoalkane by fractional distillation under reduced pressure.

Expected Outcome: A mixture of brominated isomers, with the major product likely being the one where bromine has substituted the most reactive hydrogen atom (tertiary > secondary > primary).

Visualizing Synthetic Pathways

The following diagrams illustrate a generalized workflow for the synthesis and subsequent functionalization of a branched alkane like this compound.

cluster_synthesis Hypothetical Synthesis of this compound start Precursors (e.g., Grignard Reagent + Ketone) reaction Coupling Reaction start->reaction intermediate Unsaturated Intermediate reaction->intermediate hydrogenation Catalytic Hydrogenation (e.g., H2/Pd-C) intermediate->hydrogenation product This compound hydrogenation->product

Caption: Hypothetical synthesis of this compound.

cluster_functionalization Potential Functionalization Workflow start This compound halogenation Free-Radical Halogenation (e.g., NBS/AIBN) start->halogenation haloalkane Bromo-5-ethyl-2,2-dimethylheptane halogenation->haloalkane substitution Nucleophilic Substitution (e.g., NaOH) haloalkane->substitution alcohol 5-Ethyl-2,2-dimethylheptanol substitution->alcohol

Caption: Potential functionalization of this compound.

Conclusion

While this compound is not a commonly cited reagent or starting material in sophisticated organic synthesis, its structure as a branched alkane provides a basis for potential applications, primarily through initial functionalization reactions like halogenation. The development of specific protocols would necessitate considerable research to control selectivity and optimize reaction conditions. For professionals in drug development, such highly branched aliphatic moieties could be of interest for tuning the lipophilicity and metabolic stability of drug candidates, warranting further investigation into their synthesis and derivatization.

References

Application Note: Gas Chromatographic Analysis of 5-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethyl-2,2-dimethylheptane is a branched-chain alkane with the molecular formula C11H24.[1][2] Accurate determination of its presence and purity is crucial in various fields, including petrochemical analysis and as a reference standard in organic synthesis. Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds like branched alkanes. This application note provides a detailed protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). While the precise retention time is instrument and method-dependent, this document outlines the critical parameters and a systematic approach to achieve successful separation and identification.

Principle of Separation

In gas chromatography, the separation of analytes is based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a gaseous mobile phase (carrier gas). For non-polar compounds like alkanes, elution order is primarily determined by their boiling points and, to a lesser extent, their interaction with the stationary phase.[3][4] this compound has a boiling point of 169.4 °C.[1] Generally, for a given carbon number, branched alkanes may elute earlier than their corresponding straight-chain isomers.[5]

Experimental Protocols

A standard method for the analysis of branched alkanes using a Gas Chromatograph is outlined below. This protocol is a starting point and may require optimization for specific instrumentation and analytical goals.[6]

1. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a high-purity volatile solvent such as hexane (B92381) or heptane (B126788) to a final concentration suitable for the detector's linear range (e.g., 1-100 µg/mL).[6]

  • Transfer an aliquot of the prepared sample into a 2 mL autosampler vial for analysis.

2. Instrumentation and Conditions

The following table summarizes the recommended GC-MS/FID parameters for the analysis of this compound. Non-polar stationary phases are the standard for alkane separation.[3]

ParameterRecommended SettingRationale
GC System Gas Chromatograph with FID or Mass SpectrometerFID provides high sensitivity for hydrocarbons. MS allows for positive identification based on mass spectra.
Column Non-polar, e.g., 100% Dimethylpolysiloxane or 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-1, HP-5ms, Rtx-5MS)These phases separate compounds primarily by boiling point, which is ideal for hydrocarbons.[3][6] Low-bleed columns are recommended for MS applications.[3]
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thicknessStandard dimensions providing a good balance of resolution and analysis time.[6]
Carrier Gas Helium or HydrogenInert gases to carry the sample through the column. Hydrogen can provide faster analysis times.[6]
Flow Rate 1-2 mL/min (constant flow)Optimal for good chromatographic efficiency.[6]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Volume 1 µLA typical injection volume to avoid column overloading.
Split Ratio 50:1 (adjustable based on sample concentration)Prevents column overloading and maintains sharp peak shapes.
Oven Program Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min)A starting point for method development. The final temperature should be high enough to elute all components of interest.
Detector FID or MS
FID Temperature 300 °CEnsures that eluted compounds do not condense in the detector.
MS Source Temp. 230 °CA common temperature for efficient ionization.[6]
MS Quadrupole Temp. 150 °CTypical setting for good mass filtering.[6]
MS Scan Range m/z 40-300Covers the expected mass fragments of C11H24. Characteristic alkane fragments include m/z 57, 71, and 85.[6]

3. Data Analysis

  • Retention Time: The retention time for this compound should be determined by injecting a pure standard under the optimized conditions.

  • Kováts Retention Index: For improved inter-laboratory reproducibility, the retention time can be converted to a Kováts retention index (I). This is achieved by running a series of n-alkane standards under the same chromatographic conditions. The retention index normalizes the retention time to the elution of adjacent n-alkanes.[7]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standards of known concentrations.

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_GC Gas Chromatography Process Sample Sample Preparation (Dissolve in Solvent) Vial Transfer to Autosampler Vial Sample->Vial Aliquot GC_System GC-MS/FID System Vial->GC_System Load Injection Sample Injection (Vaporization) Separation Chromatographic Separation (Column) Injection->Separation Carrier Gas Flow Detection Detection (FID or MS) Separation->Detection Elution Data_Acq Data Acquisition (Chromatogram) Detection->Data_Acq Signal Analysis Data Analysis (Identify & Quantify) Data_Acq->Analysis Process

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-2,2-dimethylheptane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed and versatile method is a three-step synthesis starting from 5,5-dimethyl-2-hexanone. The sequence involves:

  • Grignard Reaction: Reaction of 5,5-dimethyl-2-hexanone with ethylmagnesium bromide to form the tertiary alcohol, 3-ethyl-6,6-dimethyl-3-heptanol.

  • Dehydration: Acid-catalyzed dehydration of the tertiary alcohol to yield a mixture of alkene isomers (primarily 5-Ethyl-2,2-dimethylhept-2-ene and 5-Ethyl-2,2-dimethylhept-3-ene).

  • Hydrogenation: Catalytic hydrogenation of the alkene mixture to produce the final saturated alkane, this compound.

Q2: What are the key challenges in this synthesis?

A2: The primary challenges include:

  • Steric Hindrance: The bulky tert-butyl group in the ketone starting material can impede the Grignard reaction, potentially leading to lower yields and side reactions.

  • Regioselectivity in Dehydration: The dehydration of the tertiary alcohol can produce a mixture of alkene isomers, which may be difficult to separate.

  • Purification: The final product is a non-polar alkane, which can be challenging to separate from structurally similar byproducts and unreacted starting materials.

Q3: What are the expected physical properties of the final product?

A3: this compound is an organic compound with the empirical formula C11H24.[1] It has a molar mass of approximately 156.31 g/mol and a boiling point of 169.4 °C.[1][2]

Troubleshooting Guides

Grignard Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Low or no yield of tertiary alcohol Presence of moisture or protic impurities quenching the Grignard reagent.Ensure all glassware is rigorously dried and use anhydrous solvents.
Poor quality or passivation of magnesium turnings.Use fresh, high-quality magnesium turnings. Activate with a small crystal of iodine or by gentle heating.
Incomplete formation of the Grignard reagent.Ensure the reaction has initiated before adding the bulk of the alkyl halide. Gentle warming may be necessary.
Recovery of starting ketone (5,5-dimethyl-2-hexanone) Enolization of the ketone by the Grignard reagent, which acts as a base. This is more prevalent with sterically hindered ketones.Use a less sterically hindered Grignard reagent if possible. Alternatively, perform the reaction at a lower temperature to favor nucleophilic addition over enolization. The use of cerium(III) chloride (Luche reaction conditions) can also suppress enolization.
Formation of a secondary alcohol Reduction of the ketone by the Grignard reagent. This can occur if the Grignard reagent has β-hydrogens.Use a Grignard reagent with minimal or no β-hydrogens if the synthesis allows. Lowering the reaction temperature can also disfavor the reduction pathway.
Dehydration Troubleshooting
Issue Potential Cause Recommended Solution
Low yield of alkenes Incomplete reaction.Ensure a catalytic amount of a strong acid (e.g., sulfuric acid, phosphoric acid) is used. Gentle heating is typically required.
Polymerization of the alkenes.Avoid excessive heat or prolonged reaction times. Consider distillation of the alkene product as it is formed to remove it from the acidic conditions.
Formation of an undesired mixture of alkene isomers The reaction follows both Saytzeff and Hofmann elimination pathways due to the steric hindrance around the tertiary carbocation intermediate.While a mixture is likely, the ratio can sometimes be influenced by the choice of dehydrating agent and reaction conditions. Strong, non-coordinating acids at higher temperatures tend to favor the more substituted (Saytzeff) product. Bulky bases in a two-step elimination (e.g., conversion to a tosylate followed by elimination) would favor the less substituted (Hofmann) product, though this adds complexity to the synthesis.
Hydrogenation and Purification Troubleshooting
Issue Potential Cause Recommended Solution
Incomplete hydrogenation Inefficient catalyst or catalyst poisoning.Use a fresh, active catalyst (e.g., Palladium on carbon, Platinum oxide). Ensure the alkene starting material is free of impurities that could poison the catalyst (e.g., sulfur compounds).
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by techniques such as GC-MS or NMR.
Difficulty in purifying the final product Similar boiling points of the desired alkane and any remaining alkene isomers or other byproducts.Fractional distillation is the most common method for purifying alkanes with different boiling points. For high-purity applications, preparative gas chromatography may be necessary.
Presence of polar impurities.Wash the crude product with water and brine to remove any residual acid or salts. Passing the product through a plug of silica (B1680970) gel or alumina (B75360) can remove polar impurities.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Step 1: Grignard Reaction - Synthesis of 3-Ethyl-6,6-dimethyl-3-heptanol
  • Preparation: Rigorously dry all glassware in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF via the dropping funnel. The reaction should start spontaneously, evidenced by gentle refluxing. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 5,5-dimethyl-2-hexanone (1.0 equivalent) in anhydrous diethyl ether or THF dropwise with vigorous stirring.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

Step 2: Dehydration - Synthesis of 5-Ethyl-2,2-dimethylheptene Isomers
  • Reaction Setup: Place the crude 3-ethyl-6,6-dimethyl-3-heptanol in a round-bottom flask equipped for distillation. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of phosphoric acid).

  • Dehydration and Distillation: Gently heat the mixture. The alkene products will form and can be distilled from the reaction mixture as they are produced. Collect the distillate in a cooled receiving flask.

  • Workup: Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine. Dry the organic layer over anhydrous calcium chloride and filter.

Step 3: Hydrogenation - Synthesis of this compound
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the mixture of 5-Ethyl-2,2-dimethylheptene isomers in a solvent such as ethanol (B145695) or ethyl acetate. Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm, or higher pressure for more hindered alkenes) and stir vigorously until the reaction is complete (monitor by GC or TLC).

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting crude this compound by fractional distillation to obtain the final product.

Data Summary

The following table summarizes expected outcomes and physical properties. Note that yields are estimates based on syntheses of analogous branched alkanes and may vary.

Step Product Expected Yield Boiling Point (°C) Key Characterization
1 3-Ethyl-6,6-dimethyl-3-heptanol70-85%Not readily availableIR (broad O-H stretch ~3400 cm⁻¹), ¹H NMR, ¹³C NMR
2 5-Ethyl-2,2-dimethylheptene isomers80-90%Not readily available¹H NMR (alkene protons ~5.0-5.5 ppm), GC-MS
3 This compound>95%169.4¹H NMR, ¹³C NMR, GC-MS (mass spectrum)

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation ketone 5,5-Dimethyl-2-hexanone alcohol 3-Ethyl-6,6-dimethyl-3-heptanol ketone->alcohol EtMgBr, Et2O grignard Ethylmagnesium Bromide grignard->alcohol alkene_mixture 5-Ethyl-2,2-dimethylheptene (Isomer Mixture) alcohol->alkene_mixture H+, Heat final_product This compound alkene_mixture->final_product H2, Pd/C

Caption: Overall synthesis workflow.

Troubleshooting_Grignard Troubleshooting Low Yield in Grignard Reaction start Low Yield of Tertiary Alcohol check_ketone Is starting ketone recovered? start->check_ketone check_secondary_alcohol Is secondary alcohol present? check_ketone->check_secondary_alcohol No enolization Probable Cause: Enolization check_ketone->enolization Yes reduction Probable Cause: Reduction check_secondary_alcohol->reduction Yes other_issues Probable Cause: - Wet reagents/glassware - Poor Mg quality - Initiation failure check_secondary_alcohol->other_issues No solution_enolization Solution: - Lower temperature - Use CeCl3 enolization->solution_enolization solution_reduction Solution: - Lower temperature reduction->solution_reduction solution_other Solution: - Dry all components - Activate Mg other_issues->solution_other

Caption: Grignard reaction troubleshooting.

References

Technical Support Center: Optimizing GC-MS for Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful separation and identification of alkane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the ideal GC column for analyzing alkane isomers?

A1: The choice of GC column is critical. For separating non-polar alkane isomers, a non-polar stationary phase is the industry standard. These columns separate analytes primarily based on their boiling points.[1][2][3]

  • Stationary Phase: A 100% dimethylpolysiloxane (e.g., DB-1ms, HP-5ms) or a 5% phenyl-95% dimethylpolysiloxane phase is highly recommended.[1][2] The 5% phenyl phase can offer slightly different selectivity for isomers due to interactions with the phenyl groups.[4]

  • Dimensions: A standard column of 30 meters in length, 0.25 mm internal diameter (ID), and 0.25 µm film thickness provides a good balance of separation efficiency and sample capacity for a broad range of applications.[5] For highly complex mixtures with many isomers, a longer column (e.g., 60 m) or a smaller ID (e.g., 0.18 mm) can increase resolution.[1]

Q2: How does the oven temperature program affect the separation of alkane isomers?

A2: The temperature program is one of the most powerful parameters for optimizing resolution.[6][7]

  • Improved Resolution: A slow temperature ramp rate (e.g., 5-10°C/min) increases the interaction time between the analytes and the stationary phase, which enhances the separation of closely eluting isomers.[1]

  • Peak Shape: Temperature programming ensures that later-eluting (higher boiling point) compounds elute as sharper peaks, which increases sensitivity and improves integration.[8]

  • Analysis Time: While slower ramps improve resolution, they also increase analysis time. The goal is to find a balance that provides adequate separation in a reasonable timeframe.[1][6]

Q3: Why is it difficult to distinguish between alkane isomers using a standard Mass Spectrometer (MS) detector?

A3: Standard Electron Ionization (EI) mass spectrometry often produces extensive fragmentation. For alkanes, this leads to a series of characteristic but often identical fragment ions (e.g., m/z 57, 71, 85), making it difficult to differentiate between structural isomers.[5][9] While the mass spectra may not be unique, the combination of chromatographic retention time and the mass spectrum is used for identification. For challenging cases, soft ionization techniques can be employed to preserve the molecular ion, aiding in identification.[9]

Q4: What are the recommended injector settings for alkane analysis?

A4: Proper injector settings are crucial for ensuring the entire sample is vaporized and transferred to the column efficiently.

  • Temperature: Set the injector temperature high enough to ensure complete vaporization of the highest-boiling point alkanes in your sample, typically between 280 - 320°C.[5]

  • Injection Mode: A split/splitless injector is versatile.[5] Use splitless mode for trace analysis to ensure all the sample reaches the column, but be aware of potential peak broadening if parameters are not optimized.[8] Use split mode for more concentrated samples to avoid column overloading.[1]

  • Liner: A deactivated, single-taper glass wool liner is recommended to promote homogeneous vaporization and trap non-volatile residues.[5]

Troubleshooting Guide

This section addresses common problems encountered during the GC-MS analysis of alkane isomers.

Issue 1: Poor Peak Resolution or Co-elution of Isomers

Potential Cause Recommended Solution
Suboptimal Oven Program Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation.[1][5] Ensure the initial oven temperature is low enough for proper focusing of early eluting peaks.[8]
Incorrect Column Phase Verify you are using a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-polysiloxane) suitable for alkane separation.[1]
Insufficient Column Efficiency For complex samples, consider using a longer column (e.g., 60 m), a column with a smaller internal diameter (e.g., 0.18 mm), or a thinner film to increase efficiency.[1][5]
Carrier Gas Flow Rate The flow rate may be too high or too low. Optimize the linear velocity for your carrier gas (Helium or Hydrogen) to minimize peak broadening. A typical starting point is 1-2 mL/min.[5]

Issue 2: Peak Tailing

Potential Cause Recommended Solution
Active Sites Active sites in the injector liner or at the head of the column can cause polar interactions, leading to tailing. Use a deactivated liner and ensure your column is of high quality.[1]
Column Contamination Non-volatile residues at the column inlet can cause peak distortion. Trim the first 10-20 cm from the inlet side of the column or bake out the column at its maximum allowed temperature.[1][10]
Column Overloading Injecting too much sample can saturate the stationary phase. Reduce the sample concentration or increase the split ratio.[1]

Issue 3: Inconsistent Retention Times

Potential Cause Recommended Solution
Leaks in the System Check for leaks at the injector, column fittings, and septum using an electronic leak detector. Leaks can cause fluctuations in carrier gas flow and pressure.
Oven Temperature Instability Verify that your GC oven is maintaining a stable and reproducible temperature profile.[11]
Carrier Gas Flow Fluctuation Ensure your gas regulators are providing a constant pressure. Check for any blockages in the gas lines.

Diagrams and Workflows

A logical workflow is essential for systematically optimizing GC-MS parameters.

GCMS_Optimization_Workflow cluster_prep Method Development cluster_run Execution & Evaluation cluster_optimize Optimization Loop Start Define Analytes (Alkane Isomers) SelectCol Select Column (Non-polar phase, 30m x 0.25mm) Start->SelectCol SetInjector Set Injector Parameters (280-320°C, Split/Splitless) SelectCol->SetInjector SetOven Develop Oven Program (Low initial temp, 5-10°C/min ramp) SetInjector->SetOven SetMS Set MS Parameters (Scan 50-550 m/z, Source 230°C) SetOven->SetMS Run Perform Initial Run SetMS->Run Eval Evaluate Chromatogram (Resolution, Peak Shape) Run->Eval Problem Poor Resolution? Eval->Problem Analysis AdjustOven Adjust Oven Ramp Rate AdjustFlow Optimize Carrier Gas Flow AdjustOven->AdjustFlow AdjustFlow->Run End Optimized Method Problem->AdjustOven Yes Problem->End No

Caption: A workflow for developing and optimizing a GC-MS method for alkane isomers.

Troubleshooting_Tree Problem Poor Resolution of Alkane Isomers Cause1 Check Oven Program Problem->Cause1 Cause2 Check Column Condition Problem->Cause2 Cause3 Check Flow Rate Problem->Cause3 Sol1a Decrease Ramp Rate (e.g., to 5°C/min) Cause1->Sol1a Ramp Too Fast? Sol1b Lower Initial Temperature Cause1->Sol1b Poor Initial Focus? Sol2a Is it a non-polar column? Cause2->Sol2a Wrong Phase? Sol2b Is it old/contaminated? Cause2->Sol2b Condition? Sol3a Verify Flow Rate (e.g., 1-2 mL/min) Cause3->Sol3a Incorrect? Sol3b Check for Leaks Cause3->Sol3b Fluctuating? Sol2c Trim Column Inlet (10-20 cm) Sol2b->Sol2c Yes

Caption: A decision tree for troubleshooting poor resolution of alkane isomers.

Experimental Protocols

Protocol 1: Standard GC-MS Method for C10-C30 Alkane Isomer Analysis

This protocol provides a robust starting point for the analysis of a wide range of alkane isomers.

  • GC-MS System & Column:

    • GC-MS: Any standard GC-MS system.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness with a 5% phenyl-95% dimethylpolysiloxane stationary phase.

  • Instrument Parameters:

    • Injector: Split/Splitless type.

    • Injector Temperature: 300°C.[5]

    • Injection Mode: Split (50:1 ratio) for samples >10 ppm, Splitless for trace analysis.

    • Carrier Gas: Helium or Hydrogen.[5]

    • Flow Rate: 1.2 mL/min (constant flow).

    • Oven Program:

      • Initial Temperature: 40°C, hold for 3 minutes.[5]

      • Ramp: Increase at 6°C/min to 320°C.[5]

      • Final Hold: Hold at 320°C for 10 minutes.[5]

    • MS Transfer Line Temperature: 280°C.

    • MS Source Temperature: 230°C.[5]

    • MS Quadrupole Temperature: 150°C.[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.[5]

  • Sample Preparation:

    • Accurately dissolve the sample in a non-polar, volatile solvent such as hexane.

    • Ensure the final concentration is appropriate for the injection mode to avoid column overloading.

  • Data Analysis:

    • Identify peaks based on their retention times relative to an n-alkane standard.

    • Confirm identity by comparing the acquired mass spectrum against a reference library (e.g., NIST). Pay attention to characteristic fragment ions at m/z 57, 71, and 85.[5]

Data Presentation

Table 1: Recommended GC-MS Starting Parameters for Alkane Analysis

ParameterRecommended SettingRationale
Injector Type Split/SplitlessVersatile for various sample concentrations.[5]
Injector Temp. 280 - 320 °CEnsures complete vaporization of high-boiling point alkanes.[5]
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis times.[5]
Flow Rate 1-2 mL/minA good starting point for optimizing efficiency.[5]
Oven Program 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min)A typical program for a broad range of alkanes.[5]
Column Phase 100% Dimethylpolysiloxane or 5% Phenyl derivativeNon-polar phase provides good selectivity for non-polar alkanes.[1][5]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm filmStandard dimensions offering good efficiency and capacity.[5]
MS Source Temp. 230 °CA common starting point for good ionization.[5]
MS Quad Temp. 150 °CA typical setting for good mass filtering.[5]
Scan Range m/z 50-550Covers the expected mass range for alkane fragments.[5]

Table 2: Effect of Column Dimension Changes on Separation

Parameter ChangeEffect on ResolutionEffect on Analysis Time
Increase Length (e.g., 30m to 60m)IncreasesIncreases
Decrease Internal Diameter (e.g., 0.25mm to 0.18mm)IncreasesCan decrease (with faster flow)
Decrease Film Thickness (e.g., 0.25µm to 0.10µm)Increases (for high boilers)Decreases

References

Resolving co-elution in branched alkane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Branched Alkane Analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution challenges during gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution in branched alkane analysis?

Co-elution, the incomplete separation of two or more compounds from a gas chromatography (GC) column, is a significant challenge in branched alkane analysis due to the structural similarity and close boiling points of isomers.[1][2] The primary causes include:

  • Inadequate Column Selectivity: The stationary phase of the GC column may not possess the appropriate chemical properties to differentiate between structurally similar branched alkanes.[3][4] Non-polar stationary phases are standard for alkane separation, which relies mainly on boiling points.[1]

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve compounds with very similar retention times. This can be due to a column that is too short, has too large an internal diameter, or a degraded stationary phase.[3]

  • Sub-optimal GC Method Parameters:

    • Temperature Program: A temperature ramp rate that is too fast can prevent sufficient interaction between the analytes and the stationary phase, leading to poor separation.[3][5]

    • Carrier Gas Flow Rate: Flow rates that are either too high or too low can decrease separation efficiency, causing peak broadening and co-elution.[3][6]

Q2: How can I confirm that co-elution is affecting my results?

Identifying co-elution is the first step toward resolving it. Visual inspection of the chromatogram may reveal distorted peak shapes, such as shoulders or broader-than-expected peaks, which are tell-tale signs of underlying, unresolved components.[4][7] For a more definitive confirmation:

  • Use a Mass Spectrometry (MS) Detector: When using a GC-MS system, you can analyze the mass spectrum across the entirety of the chromatographic peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak indicates the presence of more than one compound.[4] Extracted Ion Chromatograms (EICs) for ions specific to the suspected co-eluting compounds can also be used to see if their peak apexes align.

Q3: Which GC column stationary phase is best for separating branched alkanes?

The selection of the stationary phase is the most critical factor for achieving separation.[1][3] For branched alkane analysis, the industry standard is a non-polar stationary phase. Separation on these columns primarily occurs based on the boiling points of the compounds.

Stationary Phase TypeCommon CompositionKey Features & Applications
Non-Polar 100% DimethylpolysiloxaneGeneral-purpose phase for non-polar compounds. Elution order generally follows boiling points.
Intermediate Polarity (5%-Phenyl)-methylpolysiloxaneOffers slightly higher polarity, which can alter selectivity for certain isomers. High thermal stability is crucial for high-boiling point alkanes.[1]
High Polarity Cyanopropyl-based phasesNot typically the first choice for alkanes, but can provide unique selectivity for complex mixtures where boiling point separation is insufficient.

Q4: How do I optimize my GC method to resolve co-eluting branched alkanes?

Method optimization is a systematic process of adjusting parameters to improve chromatographic resolution.

  • Optimize the Oven Temperature Program: A slower temperature ramp rate allows more time for analytes to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds.[3][5] Try reducing the ramp rate in the region where the co-elution occurs. Adding a short isothermal hold just before the elution of the critical pair can also enhance separation.[8]

  • Adjust Carrier Gas Flow Rate: Every column has an optimal flow rate (or linear velocity) that provides maximum efficiency. Operating at this optimal rate minimizes peak broadening and maximizes resolution.[3][9] Consult your column manufacturer's guidelines to determine the optimal flow rate for your column dimensions and carrier gas (e.g., helium or hydrogen).

  • Change Carrier Gas Type: Hydrogen often provides better efficiency at higher linear velocities compared to helium. This can lead to faster analysis times without a significant loss of resolution.[3] However, safety precautions are necessary due to its flammability.

Q5: When should I consider using Comprehensive Two-Dimensional Gas Chromatography (GCxGC)?

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for analyzing highly complex samples where single-dimension GC is insufficient.[10][11] Consider GCxGC when:

  • Your sample contains hundreds or thousands of components, such as in crude oil or environmental extracts.[3]

  • You need to separate different classes of compounds (e.g., linear alkanes, branched alkanes, cycloalkanes) from each other.[10]

  • You are facing significant co-elution of isomers that cannot be resolved by optimizing your one-dimensional GC method.[3][11]

GCxGC utilizes two columns with different stationary phases, providing a much higher peak capacity and resolving power.[11][12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving co-elution issues.

Problem: Poor resolution or co-elution of branched alkane isomers.

Initial Assessment:

  • Examine Peak Shape: Look for signs of co-elution such as peak fronting, tailing, or shoulders.[4][7]

  • Verify System Health: Check for leaks in the injector, ensure proper column installation, and confirm that the injector liner is clean.[13][14]

  • Review Method Parameters: Compare current method parameters to a previously validated method to identify any unintended changes.

Troubleshooting Workflow:

G start Co-elution Observed confirm Confirm Co-elution with GC-MS? start->confirm optimize_temp Optimize Temperature Program (Slower Ramp / Isothermal Hold) confirm->optimize_temp Yes optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow resolved Resolution Achieved optimize_temp->resolved Resolved change_column Change Column Dimensions? (Longer Length / Smaller ID) optimize_flow->change_column optimize_flow->resolved Resolved longer_column Increase Column Length change_column->longer_column Length smaller_id Decrease Column Internal Diameter change_column->smaller_id ID change_phase Change Stationary Phase longer_column->change_phase longer_column->resolved Resolved smaller_id->change_phase smaller_id->resolved Resolved use_gcxgc Consider Advanced Techniques (GCxGC) change_phase->use_gcxgc change_phase->resolved Resolved

Caption: A logical workflow for troubleshooting co-elution in GC analysis.
Parameter Optimization Summary

The following table summarizes the expected impact of adjusting key GC parameters on the separation of branched alkanes.[3]

Parameter ChangeEffect on Retention TimeEffect on ResolutionBest For
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting adjacent alkanes.
Increase Column Length IncreasesIncreases (by ~√2 for 2x length)Cases where baseline separation is not achievable by method optimization alone.
Decrease Column ID DecreasesIncreasesImproving efficiency without a significant increase in analysis time.
Decrease Film Thickness DecreasesIncreases (for high k' analytes)Analysis of very high-boiling point compounds (>C40).
Optimize Flow Rate VariesMaximizes at optimal velocityA fundamental step for ensuring maximum column efficiency.

Experimental Protocols

Protocol 1: Standard GC-FID Method for Branched Alkane Analysis

This protocol provides a starting point for the analysis of hydrocarbon mixtures.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the alkane sample into a 10 mL volumetric flask.

  • Dissolve the sample in a high-purity solvent such as hexane (B92381) or toluene.[3]

  • For high molecular weight waxes, gently heat the mixture to ensure complete dissolution.[3]

2. GC Instrumentation and Conditions:

  • System: Gas Chromatograph with Flame Ionization Detector (FID).[3]

  • Injector: Split/Splitless, operated at 300°C.

  • Column: Standard non-polar column (e.g., 100% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Hold: 10 minutes at 320°C.

  • Detector: FID at 320°C.

3. Data Analysis:

  • Identify n-alkanes by comparing their retention times to a standard alkane mixture.

  • Calculate the resolution (Rs) between critical peak pairs. An Rs value greater than 1.5 indicates baseline separation.[3]

Protocol 2: Optimized GC Method for Resolving Co-eluting Branched Alkanes

This protocol demonstrates modifications to the standard method to improve separation.

1. Sample Preparation: (Same as Protocol 1)

2. GC Instrumentation and Conditions (Optimized):

  • System: Gas Chromatograph with Flame Ionization Detector (FID).

  • Injector: Split/Splitless, operated at 300°C.

  • Column: High-efficiency non-polar column, 60 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at an optimized constant flow rate of 1.0 mL/min .

  • Oven Program (Optimized):

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 200°C.

    • Ramp 2: 3°C/min to 320°C.

    • Hold: 15 minutes at 320°C.

  • Detector: FID at 320°C.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample into GC dissolve->inject separate Separation on Column (Temperature Program) inject->separate detect Detection (FID) separate->detect integrate Integrate Peaks detect->integrate identify Identify Compounds integrate->identify calculate Calculate Resolution identify->calculate

Caption: General experimental workflow for GC-based alkane analysis.

By following these guidelines and systematically troubleshooting, researchers can effectively resolve co-elution issues and achieve accurate, high-quality data in their branched alkane analyses.

References

Technical Support Center: Branched Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for branched alkane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing branched alkanes?

A1: The main industrial and laboratory methods for synthesizing branched alkanes include:

  • Hydroisomerization of n-alkanes: This catalytic process rearranges the carbon skeleton of straight-chain alkanes into branched isomers. It is a bifunctional process requiring both acid sites for isomerization and metal sites for hydrogenation/dehydrogenation.[1][2]

  • Catalytic Cracking: This process breaks down large hydrocarbon molecules into smaller, more valuable ones, including a significant proportion of branched alkanes.[3][4] Zeolite catalysts are commonly used to promote the formation of carbocation intermediates, which then rearrange to form branched structures.[3]

  • Friedel-Crafts Alkylation: This method involves the alkylation of an aromatic ring followed by hydrogenation, or the direct alkylation of an alkane with an alkene or alkyl halide in the presence of a strong acid catalyst.[5][6] However, it is often plagued by issues like carbocation rearrangements and polyalkylation.[7][8]

  • Michael Addition: This method can be employed to produce highly-branched alkanes, particularly from biomass-derived molecules.[9]

Q2: My hydroisomerization reaction has a high conversion rate, but the selectivity to the desired branched isomers is low. What are the likely causes?

A2: Low selectivity towards isomers with high conversion often indicates that undesired side reactions, primarily cracking, are occurring.[10] Key factors include:

  • Excessive Catalyst Acidity: Strong acid sites on the catalyst can promote cracking of the carbocation intermediates before they can rearrange into branched isomers.[2]

  • High Reaction Temperature: While higher temperatures increase the reaction rate, they thermodynamically favor cracking over isomerization.[10] Isomerization reactions are slightly exothermic and are therefore favored at lower temperatures.[2]

  • Long Residence Time: Allowing the reactants to be in contact with the catalyst for too long can lead to secondary reactions, including the cracking of the initially formed branched products.

  • Catalyst Pore Structure: The shape and size of the catalyst pores can influence which reactions occur. If the pores are too small, they may hinder the diffusion of bulky branched products, leading to their subsequent cracking.[11]

Q3: I am observing a mixture of different branched isomers in my Friedel-Crafts alkylation product, not the one I expected. Why is this happening?

A3: The formation of unexpected isomers in Friedel-Crafts alkylation is a common issue caused by carbocation rearrangements.[5][7] The reaction proceeds through a carbocation intermediate, which can rearrange to a more stable carbocation (e.g., a primary carbocation rearranging to a more stable secondary or tertiary carbocation) before alkylating the substrate. This leads to a mixture of products.[12]

Q4: How can I prevent polyalkylation during Friedel-Crafts alkylation?

A4: Polyalkylation occurs because the alkyl group added to the substrate is an activating group, making the product more reactive than the starting material.[5][7] To minimize this, you can:

  • Use a large excess of the substrate to be alkylated. This increases the probability that the electrophile will react with a starting material molecule rather than an already alkylated product molecule.[8]

  • Consider Friedel-Crafts acylation followed by a reduction step (like a Clemmensen or Wolff-Kishner reduction). The acyl group is deactivating, which prevents further reactions on the ring.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low overall yield of branched alkanes Catalyst deactivation due to coking.- Increase the hydrogen pressure during the reaction to inhibit coke formation.[10]- Regenerate the catalyst through controlled oxidation to burn off coke deposits.
Non-optimal reaction temperature.- Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. Lower temperatures generally favor isomerization.[2][10]
High yield of cracked products (short-chain alkanes) Catalyst has too high an acid strength.- Use a catalyst with moderate acidity. For zeolites, this can be achieved by increasing the Si/Al ratio.[13]- Consider using a catalyst with a different topology or pore structure that may disfavor cracking.[11]
Reaction temperature is too high.- Decrease the reaction temperature. While this may lower the conversion rate, it should significantly improve selectivity to branched isomers.[10]
Product mixture contains linear alkanes and undesired branched isomers Incomplete conversion.- Increase the reaction temperature or contact time to drive the reaction further towards the thermodynamically favored branched products. Be mindful of the trade-off with cracking.[2]
Carbocation rearrangements (in Friedel-Crafts alkylation).- Use a less reactive alkylating agent that is less prone to forming a free carbocation.- Consider Friedel-Crafts acylation followed by reduction to avoid rearrangements.[7]
Inconsistent results between experimental runs Impurities in the feedstock.- Ensure the alkane feedstock is pure and dry. Water and other impurities can poison the catalyst.
Inconsistent catalyst activation procedure.- Follow a standardized and reproducible protocol for catalyst pre-treatment and activation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on branched alkane synthesis to provide a baseline for experimental design.

Table 1: Catalyst Performance in n-Alkane Isomerization

CatalystFeedstockTemperature (°C)Conversion (%)Isoalkane Selectivity (%)Isoalkane Yield (%)Reference
Ni-HTA/Hβn-HexaneOptimized80.798.979.8[14]
1 wt% Pt-H-Beta (Si/Al=16)n-Hexadecane22070~74.352[13]
1.9 wt% Pt-H-Beta (Si/Al=26)n-Hexadecane22090~8072[13]
0.75 wt% Pt on 75% HY/25% HZSM-5n-Heptane350--~78.7[15]

Table 2: Influence of Reaction Conditions on n-Heptane Hydroisomerization

ParameterRange StudiedOptimal Value for Isomer YieldReference
Temperature (°C)300 - 400350[15]
Weight Hourly Space Velocity (WHSV) (h⁻¹)-2.98[15]
H₂/n-heptane Feed Ratio-6.5[15]

Experimental Protocols

Protocol 1: Hydroisomerization of n-Hexadecane using a Pt/H-Beta Zeolite Catalyst

This protocol is based on methodologies described for long-chain alkane hydroisomerization.[13]

1. Catalyst Preparation: a. The H-Beta zeolite with a specific Si/Al ratio (e.g., 26) is used as the support. b. Platinum is loaded onto the support (e.g., 1.9 wt%) via incipient wetness impregnation using an aqueous solution of a platinum precursor like H₂PtCl₆. c. The impregnated catalyst is dried overnight at 120°C. d. The catalyst is then calcined in air at a high temperature (e.g., 450°C) for several hours.

2. Reaction Procedure: a. The calcined catalyst is packed into a fixed-bed reactor. b. The catalyst is reduced in situ under a flow of hydrogen at a high temperature (e.g., 400°C) for several hours. c. After reduction, the reactor is cooled to the desired reaction temperature (e.g., 220°C). d. The n-hexadecane feed is introduced into the reactor along with a co-feed of hydrogen. The liquid hourly space velocity (LHSV) and hydrogen-to-hydrocarbon ratio are maintained at desired values. e. The reaction is carried out at a constant pressure (e.g., 30 bar). f. The reactor effluent is cooled, and the liquid and gas products are separated.

3. Product Analysis: a. The liquid products are analyzed using gas chromatography (GC) to determine the conversion of n-hexadecane and the selectivity to various isomers and cracked products. b. The composition can be further confirmed using GC-Mass Spectrometry (GC-MS).

Protocol 2: Synthesis of Branched Alkanes via Michael Addition and Hydrodeoxygenation

This protocol is adapted from a method for producing low-freezing-point branched alkanes from biomass derivatives.[9]

1. Michael Addition: a. In a reaction vessel, combine the Michael donor (e.g., 2,4-pentanedione) and the Michael acceptor (e.g., a furfural-acetone adduct). b. Add the catalyst (e.g., CoCl₂·6H₂O). c. Heat the mixture to the desired reaction temperature (e.g., 353 K) and stir for a specified time (e.g., 20 hours). d. After the reaction, cool the mixture and separate the catalyst. e. Purify the C₁₃-oxygenate product.

2. Hydrodeoxygenation: a. The purified C₁₃-oxygenate is dissolved in a suitable solvent. b. This solution is then subjected to hydrodeoxygenation in a high-pressure reactor using a catalyst such as Pd/NbOPO₄. c. The reaction is carried out under hydrogen pressure at an elevated temperature. d. Upon completion, the catalyst is filtered off, and the solvent is removed.

3. Product Analysis: a. The final branched alkane product is analyzed using techniques like NMR (Nuclear Magnetic Resonance) and GC-MS to confirm its structure and purity.[16]

Visualizations

Hydroisomerization_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Product Analysis zeolite Zeolite Support (e.g., H-Beta) impregnation Incipient Wetness Impregnation (Pt precursor) zeolite->impregnation drying Drying (120°C) impregnation->drying calcination Calcination (in air, 450°C) drying->calcination reactor Fixed-Bed Reactor calcination->reactor reduction In-situ Reduction (H₂ flow, 400°C) reactor->reduction reaction_step Isomerization (220°C, 30 bar) reduction->reaction_step feed n-Alkane Feed + H₂ feed->reaction_step separation Product Separation (Gas/Liquid) reaction_step->separation gc Gas Chromatography (GC) separation->gc gcms GC-MS gc->gcms

Caption: Experimental workflow for n-alkane hydroisomerization.

Cracking_vs_Isomerization cluster_isomerization Desired Pathway: Isomerization cluster_cracking Undesired Pathway: Cracking start n-Alkane carbocation Carbocation Intermediate on Acid Site start->carbocation rearrangement Skeletal Rearrangement carbocation->rearrangement Lower Temp. Moderate Acidity beta_scission β-Scission (Cracking) carbocation->beta_scission Higher Temp. Strong Acidity branched_carbocation Branched Carbocation rearrangement->branched_carbocation branched_alkane Branched Alkane (Product) branched_carbocation->branched_alkane smaller_fragments Smaller Alkenes + Carbocations beta_scission->smaller_fragments cracked_products Light Alkanes (Byproducts) smaller_fragments->cracked_products

Caption: Competing pathways in acid-catalyzed alkane conversion.

Friedel_Crafts_Issues cluster_alkylation Alkylation Pathway start Substrate + Alkyl Halide + Lewis Acid carbocation Primary Carbocation (Less Stable) start->carbocation rearrangement Hydride/Methyl Shift (Rearrangement) carbocation->rearrangement desired_product Desired Product (Minor) carbocation->desired_product Direct Alkylation stable_carbocation Tertiary Carbocation (More Stable) rearrangement->stable_carbocation undesired_product Undesired Isomer (Major) stable_carbocation->undesired_product Alkylation after Rearrangement polyalkylation Polyalkylation (Product is more reactive) desired_product->polyalkylation undesired_product->polyalkylation

Caption: Logical relationships of issues in Friedel-Crafts alkylation.

References

Minimizing fragmentation in mass spectrometry of alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mass Spectrometry. This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of alkanes, with a focus on minimizing fragmentation to preserve the molecular ion.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak of my alkane sample weak or absent in the mass spectrum?

A1: The molecular ion peak for alkanes, especially long-chain and branched ones, is often weak or entirely absent when using "hard" ionization techniques like standard Electron Ionization (EI).[1][2] This occurs because the energy imparted during ionization (typically 70 eV in standard EI) is significantly higher than the energy required to break the C-C and C-H bonds within the molecule.[2][3][4] This excess energy leads to extensive fragmentation, where the molecular ion breaks down into smaller, more stable carbocations.[1][5][6] The intensity of the molecular ion peak tends to decrease with increasing molecular weight and degree of branching.[1][7]

Q2: What are "soft" ionization techniques and how do they help in analyzing alkanes?

A2: Soft ionization techniques are methods that impart less energy to the analyte molecule during the ionization process, thereby reducing fragmentation and increasing the abundance of the intact molecular ion.[2][8][9] For alkanes, which fragment easily, these techniques are crucial for determining the molecular weight.[2] Common soft ionization techniques suitable for alkanes include:

  • Chemical Ionization (CI): Uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through less energetic chemical reactions, often resulting in a protonated molecule ([M+H]⁺).[2][10][11]

  • Field Ionization (FI) & Field Desorption (FD): These are extremely gentle methods that use a strong electric field to ionize molecules, producing molecular ions with minimal fragmentation.[8][10][12]

  • Atmospheric Pressure Chemical Ionization (APCI): Often used with liquid chromatography, APCI can ionize alkanes, typically producing [M-H]⁺ ions with minimal fragmentation.[13][14][15]

  • Photoionization (PI): Uses photons to ionize molecules. By controlling the photon energy, fragmentation can be significantly reduced.[16]

Q3: Can I reduce fragmentation using Electron Ionization (EI)?

A3: Yes, it is possible to reduce fragmentation even when using an EI source. The standard 70 eV energy is used to ensure reproducible fragmentation patterns for library matching.[3][17] However, by lowering the electron energy to a value closer to the ionization potential of the molecule (typically in the 12-20 eV range), you can significantly reduce the excess energy transferred, leading to less fragmentation and a more prominent molecular ion peak.[4][18][19] Be aware that reducing the electron energy will also lower the overall ionization efficiency and may decrease sensitivity.[9]

Q4: How does branching in an alkane affect its fragmentation pattern?

A4: Branched alkanes fragment more readily than their straight-chain isomers, resulting in a less intense molecular ion peak.[7][9][20] Fragmentation preferentially occurs at the branching points because this leads to the formation of more stable secondary or tertiary carbocations.[1][6][9][20] The most stable carbocation often results in the base peak (the most intense peak) in the spectrum.[21] The loss of the largest alkyl group at a branch point is often the favored fragmentation pathway.[9][20]

Troubleshooting Guide

Issue: I cannot find the molecular ion peak for my long-chain or highly branched alkane.

Possible Cause Suggested Solution
Extensive Fragmentation with Electron Ionization (EI) The 70 eV energy used in standard EI is causing the molecular ion to fragment completely.[2]
Solution 1: Use a Soft Ionization Technique. Switch to Chemical Ionization (CI), Field Ionization (FI), or Atmospheric Pressure Chemical Ionization (APCI) to reduce fragmentation and generate a detectable molecular or quasi-molecular ion ([M+H]⁺ or [M-H]⁺).[2][9][10][13]
Solution 2: Lower the EI Energy. Reduce the electron energy from 70 eV to a lower value (e.g., 15-20 eV). This will decrease fragmentation, though it may also lower overall signal intensity.[4][18]
Thermal Degradation The analyte may be decomposing in the injector or ion source before ionization, especially for very long-chain alkanes.[2][22]
Solution: Optimize Temperatures. Lower the ion source temperature to the minimum required for efficient ionization.[2] For GC-MS, ensure the injector temperature is high enough for complete vaporization but not so high that it causes thermal breakdown.[22]

Issue: My mass spectrum is overly complex and difficult to interpret.

Possible Cause Suggested Solution
High Degree of Fragmentation Hard ionization is creating a large number of fragment ions, obscuring the key structural information.
Solution 1: Use Soft Ionization. As above, switching to CI or FI will produce a much simpler spectrum, dominated by the molecular ion.[2][10]
Solution 2: Lower the EI Energy. This will simplify the spectrum by reducing the number of fragmentation pathways.[19]
Sample Impurity The complexity may be due to co-eluting impurities in your sample.
Solution: Improve Chromatographic Separation. If using GC-MS, optimize the GC temperature program and carrier gas flow rate to ensure baseline separation of your target alkane from any contaminants.[22]

Experimental Protocols

Protocol 1: Minimizing Alkane Fragmentation with Chemical Ionization (CI)

This protocol outlines the general steps for analyzing alkanes using GC-CI-MS to enhance the abundance of the molecular ion.

  • Instrument Setup:

    • Couple a Gas Chromatograph (GC) to a mass spectrometer equipped with a Chemical Ionization (CI) source.

    • Select an appropriate GC column for hydrocarbon analysis (e.g., a non-polar dimethylpolysiloxane column).[22]

  • Reagent Gas Selection and Setup:

    • Choose a reagent gas. Methane is commonly used and produces [M+H]⁺ and [M-H]⁺ ions. Isobutane is a gentler reagent, often yielding a strong [M+H]⁺ peak with even less fragmentation. Ammonia is also an option for specific applications.[10]

    • Introduce the chosen reagent gas into the ion source. Maintain a stable source pressure, typically around 1 torr.[2]

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: Set the ion source temperature. A common starting point is 200-250°C, but this should be optimized to prevent both thermal degradation and condensation.[2][22]

    • Electron Energy: Use a standard electron energy (e.g., 70-100 eV) to ionize the reagent gas, not the analyte directly.[2]

  • Sample Introduction and Analysis:

    • Dissolve the alkane sample in a volatile solvent like hexane.

    • Inject the sample into the GC. The GC will separate the analyte from the solvent and impurities.

    • Acquire the mass spectrum in CI mode. Look for the quasi-molecular ion (e.g., [M+H]⁺) which will be among the highest mass-to-charge ratio peaks and will confirm the molecular weight of the alkane.[2]

Protocol 2: Optimizing Electron Ionization (EI) to Reduce Fragmentation

This protocol describes how to adjust EI parameters to increase the relative abundance of the molecular ion.

  • Initial Analysis at 70 eV:

    • First, run the sample under standard EI conditions (70 eV) to obtain a reference spectrum and confirm elution time.

  • Reduce Electron Energy:

    • Systematically lower the electron energy. Create a method where the energy is set to values such as 30 eV, 20 eV, and 15 eV.

    • Acquire a spectrum at each energy level.

  • Data Evaluation:

    • Compare the spectra obtained at different energies. Observe the relative intensity of the molecular ion peak compared to the fragment ions.

    • As the energy is lowered, the relative abundance of the molecular ion should increase, while the abundance of lower-mass fragments decreases.[4][18]

    • Identify the optimal energy that provides a satisfactory molecular ion signal without an unacceptable loss of overall sensitivity. Note that the absolute signal for all ions will decrease at lower energies.[9]

  • Source Temperature Optimization:

    • The ion source temperature can influence fragmentation.[23] If the molecular ion is still weak, try reducing the source temperature in small increments (e.g., 10-20°C) to minimize any thermally induced fragmentation before ionization. A typical starting point is 230°C.[22]

Data Summary: Comparison of Ionization Techniques for Alkanes

Ionization TechniqueTypical Energy TransferExpected Molecular Ion (M) AbundancePrimary Ions ObservedKey Characteristics
Electron Ionization (EI) HighVery Low to Absent[1][2]M⁺•, Extensive Fragments (CnH2n+1⁺)"Hard" ionization; provides structural data via reproducible fragmentation.[17]
Low-Energy EI Low-MediumMedium to HighM⁺•, Reduced FragmentsReduces fragmentation to confirm molecular weight but lowers overall sensitivity.[4][18]
Chemical Ionization (CI) LowHigh[M+H]⁺ or [M-H]⁺[2][15]"Soft" ionization; excellent for molecular weight determination with minimal fragmentation.[10][11]
Field Ionization (FI) Very LowVery HighM⁺•Very "soft" ionization; produces strong molecular ion peaks with little to no fragmentation.[8][10][12]
APCI LowHigh[M-H]⁺[13][14]"Soft" ionization suitable for less polar compounds; often coupled with LC-MS.[24]

Visualizations

G start Goal: Analyze an alkane sample q1 Is molecular weight information critical? start->q1 q2 Is structural information from fragmentation needed? q1->q2  No soft_ion Use a Soft Ionization Technique q1->soft_ion  Yes ei_std Use Standard EI (70 eV) q2->ei_std  Yes ei_low Use Low-Energy EI (< 20 eV) q2->ei_low  No ci Chemical Ionization (CI) soft_ion->ci fi Field Ionization (FI) soft_ion->fi apci APCI soft_ion->apci end Acquire Data & Analyze ei_std->end ei_low->end ci->end fi->end apci->end

Caption: Decision tree for selecting an ionization method for alkane analysis.

G cluster_prep Sample & Method Preparation cluster_gc GC Optimization (if applicable) cluster_ms MS Optimization cluster_eval Data Evaluation prep Prepare sample in volatile solvent choose_method Select Ionization Method (Soft vs. Hard) prep->choose_method gc_params Optimize Injector Temp, Flow Rate, & Oven Program choose_method->gc_params ms_params Set Ion Source Temp & Ionization Energy gc_params->ms_params acquire Acquire Data ms_params->acquire eval_spectrum Evaluate Spectrum: Check for Molecular Ion (M⁺) acquire->eval_spectrum q_adjust Is M⁺ abundance sufficient? eval_spectrum->q_adjust q_adjust->choose_method No, Re-evaluate Method (e.g., switch to softer ionization) finish Analysis Complete q_adjust->finish Yes

Caption: General workflow for minimizing alkane fragmentation in MS.

References

Stabilization of carbocations in alkane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alkane Synthesis, a dedicated resource for researchers, scientists, and drug development professionals. This guide focuses on the critical role of carbocation stabilization in various synthetic routes, particularly in reactions like Friedel-Crafts alkylation. Here you will find troubleshooting advice for common experimental issues and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield in Alkylation Reactions

Q: My Friedel-Crafts alkylation reaction is resulting in a very low yield or failing completely. What are the likely causes?

A: Low or no yield in these reactions often points to issues with the reactants, catalyst, or reaction conditions. Here are the most common culprits:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic substrate deactivates it for electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1][2]

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture.[1] Any water present in the solvent, reagents, or on the glassware will react with and deactivate the catalyst. It is critical to maintain anhydrous (dry) conditions throughout the experiment.[1]

  • Substrate-Catalyst Interaction: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[1] The lone pair of electrons on these functional groups complex with the Lewis acid, rendering it ineffective.[2][3]

  • Unsuitable Halide: The reaction generally fails with vinyl or aryl halides because their corresponding carbocations are too unstable to form under typical Friedel-Crafts conditions.[2][3]

Issue 2: Formation of Unexpected Isomers

A: This is a classic sign of carbocation rearrangement. The initially formed carbocation may rearrange to a more stable form before alkylating the aromatic ring.[3][4]

  • Mechanism of Rearrangement: Less stable carbocations (e.g., primary or secondary) will rearrange to more stable ones (e.g., secondary or tertiary) if possible.[5][6] This occurs through a 1,2-hydride shift or a 1,2-alkyl (e.g., methyl) shift .[6][7] For a rearrangement to occur, the formation of a carbocation is necessary, which is characteristic of Sₙ1 and E1 type reactions.[6]

  • Example: When reacting benzene (B151609) with 1-chloropropane, the expected product is n-propylbenzene. However, the major product is often isopropylbenzene (cumene). This is because the initial primary propyl carbocation rearranges via a hydride shift to the more stable secondary isopropyl carbocation before electrophilic attack on the benzene ring.[4]

To confirm if a rearrangement has occurred, structural analysis of the product mixture using techniques like NMR spectroscopy or GC-MS is recommended.[8]

Issue 3: Polyalkylation is Yielding Multiple Products

Q: I am observing the formation of di- and tri-alkylated products in my reaction, but I only want to add one alkyl group. How can I control this?

A: This issue, known as polyalkylation, occurs because the initial alkylation product is often more reactive than the starting material.[1][9] The newly added alkyl group is an activating group, making the product more susceptible to further electrophilic attack.

  • Solution: To minimize polyalkylation, you can use a large excess of the aromatic substrate relative to the alkylating agent.[2][9] This increases the probability that the electrophile will react with a molecule of the starting material rather than the alkylated product.

Frequently Asked Questions (FAQs)

Q1: What is the general order of carbocation stability?

A1: Carbocation stability increases with the number of alkyl groups attached to the positively charged carbon. This is due to the stabilizing effects of hyperconjugation and inductive effects, where adjacent alkyl groups donate electron density to the electron-deficient carbon.[10][11][12] The general order is:

Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl [10][13]

Resonance-stabilized carbocations, such as benzylic and allylic carbocations, are also highly stable, often comparable to or even more stable than tertiary carbocations.[14]

Q2: How does the choice of solvent affect carbocation stability and the reaction outcome?

A2: The solvent plays a crucial role in stabilizing carbocation intermediates.[15]

  • Polar Protic Solvents (e.g., water, methanol, acetic acid): These solvents are particularly effective at stabilizing carbocations.[16][17] Their high dielectric constants help to reduce the internal charge of the carbocation, and the partially negative atoms (like oxygen) can solvate the positive charge through dipole-dipole interactions.[16][18] Polar protic solvents can speed up reactions that proceed via a carbocation intermediate (Sₙ1 type).[17][18]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): While polar, these solvents are less effective at stabilizing carbocations because they lack the ability to act as hydrogen-bond donors.[18]

  • Non-Polar Solvents (e.g., hexane, benzene): These solvents do not effectively stabilize charged intermediates, making carbocation formation less favorable.

Q3: How can I avoid carbocation rearrangements in my synthesis?

A3: To prevent the formation of rearranged products, you can use a synthetic strategy that avoids the formation of a free carbocation. The most common method is to use Friedel-Crafts Acylation followed by a reduction step.

  • Friedel-Crafts Acylation: This reaction uses an acyl halide (R-CO-Cl) or anhydride (B1165640) with a Lewis acid. The electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement.[4][19]

  • Reduction: The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.

Q4: What are the main limitations of Friedel-Crafts Alkylation?

A4: Besides the issues of carbocation rearrangement and polyalkylation, other limitations include:[9]

  • The reaction is generally unsuccessful on aromatic rings bearing strongly deactivating groups.[2][4]

  • Aryl and vinyl halides cannot be used as the alkylating agent.[2]

  • Aromatic rings with -NH₂, -NHR, or -NR₂ groups are unsuitable as the amine functionality complexes with the Lewis acid catalyst, deactivating the ring.[1][9]

Data Presentation

Table 1: Relative Stability of Carbocations

Hydride Ion Affinity (HIA) is a measure of carbocation stability; a lower HIA indicates greater stability.[20][21]

Carbocation TypeExample StructureRelative StabilityGas-Phase HIA (kcal/mol)
Tertiary (3°)(CH₃)₃C⁺Most Stable96[20]
Secondary (2°)(CH₃)₂CH⁺More Stable105[20]
Primary (1°)CH₃CH₂⁺Less Stable118[20]
MethylCH₃⁺Least Stable>118

Data is for representative benzyl (B1604629) carbocations.[20]

Table 2: Effect of Solvent on Reaction Rate (Solvolysis of t-Butyl Chloride)

The rate of Sₙ1 reactions, which proceed through a carbocation intermediate, is highly dependent on the solvent's polarity, often measured by its dielectric constant (ε).[18]

SolventDielectric Constant (ε)Relative RateSolvent Type
Acetic Acid61Polar Protic
Methanol334Polar Protic
Water78150,000Polar Protic

Data adapted from University of Calgary, Ch 8: Solvent Effects.[18]

Experimental Protocols

Protocol: Friedel-Crafts Alkylation of Biphenyl with t-Butyl Chloride

This protocol describes a microscale procedure for the alkylation of biphenyl.

Materials:

  • Biphenyl (0.75 g)

  • Nitromethane (4 mL)

  • Aluminum chloride (AlCl₃) (0.25 g, anhydrous)

  • t-Butyl chloride (1.25 mL)

  • Ice water (8 mL)

  • Methanol (4 mL)

  • 25 mL filter flask, rubber septum, syringe, Büchner funnel

Procedure:

  • Apparatus Setup: Assemble a 25 mL filter flask fitted with a hose connected to a Büchner funnel inverted in a beaker of water. This serves as a trap for any HCl gas produced.[22]

  • Reactant Loading: To the flask, add 0.75 g of biphenyl, 4 mL of nitromethane, and a spatula tip (approx. 0.25 g) of anhydrous aluminum chloride.[22] Swirl the flask to mix the contents.

  • Seal the Flask: Securely fit the flask with a rubber septum.[22]

  • Addition of Alkylating Agent: Using a syringe, add 1.25 mL of t-butyl chloride dropwise through the septum over a four-minute period.[22] Ensure the reaction mixture does not become excessively warm; the temperature should not exceed room temperature.

  • Reaction: After the addition is complete, swirl the flask for an additional 15 minutes to allow the reaction to proceed to completion.[22]

  • Quenching: Carefully add 8 mL of ice water to the flask with stirring to quench the reaction and decompose the aluminum chloride complex.[8][22]

  • Precipitation: Place the flask in an ice water bath and add 4 mL of methanol. A solid product should form.[22]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid first with ice water and then with a small amount of ice-cold methanol.[22]

  • Purification & Analysis: The crude product can be further purified by recrystallization. Product identity and purity can be confirmed by melting point analysis and NMR spectroscopy.[8]

Visualizations

Caption: Mechanism of 1,2-hydride shift in Friedel-Crafts alkylation.

Troubleshooting_Workflow Start Alkylation Reaction Yields Unexpected Isomer(s) Check1 Hypothesis: Carbocation Rearrangement? Start->Check1 Analysis Analyze Product Mixture: - 1H & 13C NMR - GC-MS Check1->Analysis Yes Decision Rearrangement Confirmed? Analysis->Decision Solution1 Strategy 1: Use Friedel-Crafts Acylation followed by Reduction Decision->Solution1 Yes Solution2 Strategy 2: Choose a substrate that forms a stable carbocation directly (e.g., t-butyl chloride) Decision->Solution2 Yes ReEvaluate Re-evaluate Reaction Conditions (Solvent, Temp, Catalyst) Decision->ReEvaluate No End Achieve Desired Product Solution1->End Solution2->End ReEvaluate->Check1

Caption: Troubleshooting workflow for unexpected isomer formation.

References

Technical Support Center: Overcoming Matrix Effects in 5-Ethyl-2,2-dimethylheptane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals identify and mitigate matrix effects during the quantitative analysis of 5-Ethyl-2,2-dimethylheptane. The strategies outlined are broadly applicable to the analysis of non-polar volatile compounds in complex sample matrices using gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In gas chromatography (GC), matrix effects are the alteration of an analyte's signal—either enhancement or suppression—caused by co-eluting compounds from the sample matrix.[1] For a non-polar hydrocarbon like this compound, the most common phenomenon is matrix-induced signal enhancement .[1][2] This occurs when non-volatile components in the sample matrix accumulate in the GC inlet, masking active sites where the analyte might otherwise adsorb or degrade. This leads to a greater amount of the analyte reaching the detector, resulting in an artificially high signal and inaccurate overestimation of its concentration.[1] Signal suppression, though less frequent in GC-MS, can also occur due to competition for ionization in the mass spectrometer source.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The most direct way to diagnose matrix effects is to compare the analytical response of the analyte in a pure solvent standard against its response in a matrix-matched standard.[1] A significant difference in signal intensity between the two indicates the presence of matrix effects. The effect can be quantified using the following formula[3]:

  • Matrix Effect (ME %) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solvent Standard) x 100

A value greater than 100% suggests signal enhancement, while a value below 100% indicates signal suppression.[3] Values between 80% and 120% are often considered to indicate no significant matrix effect.

Q3: What are the primary strategies to overcome or compensate for matrix effects?

A3: There are three main categories of strategies:

  • Improved Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[1] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS are highly effective at cleaning up complex samples.[4][5]

  • Advanced Calibration Techniques: Instead of using standards prepared in a clean solvent, use a calibration method that accounts for the matrix. The most common approaches are Matrix-Matched Calibration and the use of Internal Standards, including Stable Isotope Dilution.[2][6]

  • Instrumental Parameter Optimization: Adjusting GC parameters, such as the injector temperature and split ratio, can help optimize the transfer of the analyte to the column and minimize interactions with matrix components.[1]

Q4: When should I use matrix-matched calibration versus an internal standard?

A4: Matrix-matched calibration is ideal when you can obtain a representative blank matrix (a sample that does not contain the analyte of interest).[6] It is highly effective for correcting matrix effects because the standards and samples have the same matrix composition.[7] However, it can be labor-intensive and finding a true blank matrix is sometimes challenging.[6][8]

An internal standard (IS) is a chemically similar compound added at a constant concentration to all samples, standards, and blanks. It can correct for variations in sample preparation and injection volume.[1] For the most robust correction, a stable isotope-labeled (SIL) version of this compound would be the ideal internal standard. SIL internal standards co-elute with the analyte and experience the exact same matrix effects, providing the most accurate correction.[2][9] This technique, known as stable isotope dilution, is considered the gold standard but can be more expensive due to the cost of the labeled standards.[2]

Troubleshooting Guide: Inaccurate Quantification

Observed Problem Potential Cause Recommended Troubleshooting Steps
Poor Recovery (<80%) or Over-recovery (>120%) Matrix Effect: Signal suppression or enhancement is leading to inaccurate quantification.[7]1. Diagnose the Effect: Perform a matrix effect test by comparing a post-extraction spiked sample to a neat solvent standard (See Protocol 1).[1]
2. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering matrix components (See Protocol 3).[4]
3. Use Matrix-Matched Calibration: If a blank matrix is available, prepare all calibration standards in the extracted blank matrix to ensure standards and samples are affected equally (See Protocol 2).[10][11]
4. Incorporate an Internal Standard: Add a suitable internal standard (e.g., a similar alkane not present in the sample, or ideally, an isotopically labeled analog) to all samples and standards to correct for variability.[9]
5. Optimize GC Inlet: Ensure the injector temperature is appropriate for the efficient vaporization of this compound without causing degradation of matrix components. Experiment with different types of GC inlet liners.[12]

Comparison of Quantitative Strategies

StrategyAccuracyPrecisionLabor IntensityCostBest For
Solvent-Based External Calibration Low (if matrix effects are present)Low to MediumLowLowSimple, clean matrices.
Matrix-Matched Calibration HighHighHighMediumComplex matrices where a representative blank is available.[13]
Internal Standard Calibration Medium to HighHighMediumMediumCorrecting for sample prep and injection variability.[13]
Stable Isotope Dilution (SID) Very HighVery HighMediumHighGold-standard quantification in complex and variable matrices; required for regulatory or clinical assays.[2][9]

Experimental Protocols

Protocol 1: Diagnosing Matrix Effects

This protocol details how to prepare samples to calculate the percentage of matrix effect.

  • Prepare Neat Standard (Solution A): Prepare a standard of this compound in a clean solvent (e.g., acetone (B3395972) or hexane) at a known concentration (e.g., 1 µg/mL).

  • Prepare Blank Matrix Extract (Solution B): Select a representative sample matrix that is known to be free of this compound. Process this blank sample through your entire extraction and sample preparation procedure. The resulting clean extract is Solution B.

  • Prepare Post-Extraction Spiked Sample (Solution C): Take a known volume of the Blank Matrix Extract (Solution B) and spike it with the this compound standard to achieve the same final concentration as the Neat Standard (e.g., 1 µg/mL).

  • Analysis: Analyze Solutions A and C using your established GC-MS method.

  • Calculation: Use the peak areas from the chromatograms to calculate the matrix effect:

    • ME (%) = (Peak Area from Solution C / Peak Area from Solution A) x 100

Protocol 2: Preparing a Matrix-Matched Calibration Curve

This protocol describes how to create a calibration curve that compensates for matrix effects.

  • Obtain Blank Matrix: Source a sufficient quantity of a representative sample matrix confirmed to be free of this compound.

  • Extract Blank Matrix: Process the entire batch of blank matrix through your validated extraction method to create a pooled blank matrix extract.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a suitable solvent.

  • Create Calibration Standards: Serially dilute the stock solution into aliquots of the pooled blank matrix extract to prepare a series of at least five calibration standards with decreasing concentrations.[1]

  • Generate Calibration Curve: Analyze the matrix-matched calibration standards by GC-MS. Plot the peak area of the analyte against its concentration to generate the calibration curve, which will then be used to quantify unknown samples.

Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for cleaning a liquid sample to isolate a non-polar analyte like this compound. A reversed-phase sorbent (e.g., C18) is typically appropriate.

  • Conditioning: Pass a solvent like methanol (B129727) through the SPE cartridge to wet the sorbent material, followed by water or a buffer that matches the sample's solvent to equilibrate the sorbent.

  • Loading: Slowly pass the liquid sample through the cartridge. This compound will be retained on the non-polar C18 sorbent, while polar matrix components (salts, proteins) will pass through.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any remaining weakly-bound interfering compounds.

  • Elution: Elute the retained this compound from the cartridge using a small volume of a strong, non-polar organic solvent (e.g., hexane (B92381) or dichloromethane). This resulting solution is the clean extract ready for GC-MS analysis.

Visual Workflow Guides

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategy cluster_3 Resolution start Inaccurate Quantification (e.g., Poor Recovery) diag Perform Matrix Effect Test (Protocol 1) start->diag check Is |ME% - 100| > 20%? diag->check strat1 Improve Sample Cleanup (e.g., SPE - Protocol 3) check->strat1  Yes end Accurate Quantification Achieved check->end  No strat2 Implement Matrix-Matched Calibration (Protocol 2) strat1->strat2 strat3 Use Internal Standard (e.g., Stable Isotope Dilution) strat2->strat3 revalidate Re-validate Method and Analyze Samples strat3->revalidate revalidate->end

Caption: Logical workflow for troubleshooting inaccurate quantification due to suspected matrix effects.

StrategiesWorkflow cluster_prep Sample Preparation cluster_cal Calibration & Analysis sample Complex Sample Containing This compound cleanup Advanced Cleanup (SPE, LLE, QuEChERS) sample->cleanup dilute Simple Dilution ('Dilute and Shoot') sample->dilute mmc Matrix-Matched Calibration cleanup->mmc Robust sid Stable Isotope Dilution (SID) cleanup->sid Most Robust solvent Solvent-Based Calibration dilute->solvent Simple, High Risk result_good High Accuracy & Precision mmc->result_good sid->result_good result_bad Risk of Inaccurate Results solvent->result_bad

Caption: Comparison of analytical strategies for handling complex samples, from simple to most robust.

References

Technical Support Center: Enhancing Resolution in Chiral Chromatography of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution in the chiral chromatography of alkanes. The focus is on providing practical, specific advice in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic technique for the chiral separation of alkanes?

A1: Gas Chromatography (GC) is the most effective and widely used method for the enantioseparation of volatile chiral alkanes.[1] The key to a successful separation lies in the use of specialized chiral stationary phases (CSPs).[1] Supercritical Fluid Chromatography (SFC) also shows promise as a viable alternative, particularly for less volatile alkanes.[1]

Q2: Which type of chiral stationary phase (CSP) is most suitable for alkane separation in GC?

A2: For the separation of non-functionalized, chiral alkanes, cyclodextrin-based stationary phases are the most effective.[2] The chiral recognition mechanism relies on the formation of temporary inclusion complexes, where the alkane enantiomers differentially fit into the chiral cavity of the cyclodextrin (B1172386).[1] The choice between α-, β-, and γ-cyclodextrin derivatives depends on the size of the alkane analyte.[2]

  • α-cyclodextrin: With the smallest cavity, it is suitable for smaller chiral alkanes.[2]

  • β-cyclodextrin: This is a versatile, general-purpose choice for a wide range of chiral compounds, including many alkanes.[2]

  • γ-cyclodextrin: Having the largest cavity, it is often preferred for larger, bulkier chiral alkanes.[2]

The derivatization of the cyclodextrin's hydroxyl groups with various alkyl and acyl groups also plays a significant role in fine-tuning the enantioselectivity.[1]

Q3: How does temperature programming impact the chiral separation of alkanes?

A3: Temperature programming is a critical parameter for optimizing chiral separations of alkanes. Generally, lower elution temperatures lead to better enantiomeric resolution because they enhance the energetic differences between the transient diastereomeric complexes formed between the alkane enantiomers and the chiral stationary phase.[2] Slower temperature ramp rates, typically between 1-2°C/min, are recommended to achieve optimal separation.[2]

Q4: What is the optimal carrier gas and flow rate for chiral alkane separation?

A4: Hydrogen is often the preferred carrier gas for chiral GC of alkanes due to its high efficiency at higher linear velocities, which can lead to better resolution in shorter analysis times.[2][3] For optimal chiral separation, faster linear velocities in the range of 60-80 cm/sec are often recommended.[2][3] While helium can also be used, hydrogen generally provides better efficiency.[4][5]

Q5: Should I use a split or splitless injection for my alkane samples?

A5: The choice between split and splitless injection depends on the concentration of your analytes.[2]

  • Split Injection: This is typically used for neat or highly concentrated alkane samples to avoid overloading the column.[1]

  • Splitless Injection: This technique is preferred for trace analysis where the entire sample needs to be transferred to the column to achieve the desired sensitivity.

Troubleshooting Guides

Issue 1: Poor or No Resolution (Co-elution of Enantiomers)

Q: I am seeing a single peak for my chiral alkane, or the resolution is very poor (Rs < 1.5). What steps can I take to improve the separation?

A: Co-elution of enantiomers is a common starting point in chiral method development. Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Poor Resolution

start Poor Resolution Observed (Rs < 1.5) step1 Optimize Oven Temperature (Lower initial temp, slower ramp rate 1-2°C/min) start->step1 step2 Optimize Carrier Gas Flow Rate (Increase linear velocity for H2, 60-80 cm/sec) step1->step2 If no improvement end Resolution Improved step1->end Improvement seen step3 Verify Column Selection (Correct cyclodextrin type for analyte size) step2->step3 If no improvement step2->end Improvement seen step4 Review Injection Parameters (Check for overload, optimize split ratio) step3->step4 If no improvement step3->end Improvement seen step4->end Improvement seen

Caption: A step-by-step workflow for troubleshooting poor resolution.

  • Optimize the Temperature Program: Chiral separations of alkanes are highly sensitive to temperature.[6]

    • Action: Lower the initial oven temperature and use a slower temperature ramp rate (e.g., 1-2°C/min).[2] Lower temperatures generally increase the interaction differences between the enantiomers and the CSP, leading to better resolution.[2]

  • Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas affects both analysis time and resolution.

    • Action: If using hydrogen, try increasing the linear velocity to the higher end of the optimal range (60-80 cm/sec).[2] This can sometimes improve efficiency and, consequently, resolution.

  • Re-evaluate Your Chiral Stationary Phase (CSP) Selection: The chosen CSP may not provide sufficient enantioselectivity for your specific alkane.[6]

    • Action: Ensure you are using a cyclodextrin-based column. Consider the size of your alkane and the cavity size of the cyclodextrin (α, β, or γ).[2] If you are using a β-cyclodextrin column for a very small or very large alkane, switching to an α- or γ-cyclodextrin column, respectively, might be beneficial. Also, consider trying a cyclodextrin with a different derivative.

  • Check for Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[3][7]

    • Action: Dilute your sample and reinject. If the resolution improves, you were likely overloading the column. Adjust your sample concentration or increase the split ratio.

Issue 2: Poor Peak Shape (Peak Tailing)

Q: My alkane peaks are showing significant tailing. What are the possible causes and how can I fix this?

A: Peak tailing can be caused by several factors, from system activity to column overload. Here's how to address it:

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed step1 Check for Column Overload (Dilute sample and reinject) start->step1 step2 Inspect and Maintain Inlet (Replace liner, septum, and seals) step1->step2 If tailing persists end Peak Shape Improved step1->end Improvement seen step3 Examine Column Cut (Ensure a clean, 90-degree cut) step2->step3 If tailing persists step2->end Improvement seen step4 Trim Column Inlet (Remove 10-20 cm from the inlet side) step3->step4 If tailing persists step3->end Improvement seen step5 Assess for Contamination (Bake out column at a high temperature) step4->step5 If tailing persists step4->end Improvement seen step5->end Improvement seen

Caption: A decision tree for troubleshooting peak tailing issues.

  • Rule out Column Overload: For chiral separations on cyclodextrin phases, overloading can manifest as peak tailing rather than the classic "shark fin" fronting.[7]

    • Action: Reduce the sample concentration or injection volume and see if the peak shape improves.[7]

  • Inlet Contamination: Active sites in the injector liner can cause interactions with analytes, leading to tailing.[8][9]

    • Action: Perform routine inlet maintenance, including replacing the liner, septum, and any seals. Using a deactivated liner can also help.[8]

  • Improper Column Installation: A poor cut on the column inlet can create turbulence and active sites.

    • Action: Re-cut the column, ensuring a clean, square cut. When reinstalling, make sure the column is inserted to the correct depth in the inlet.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

    • Action: Trim 10-20 cm from the inlet side of the column. If tailing persists, you may need to bake out the column at a high temperature (be careful not to exceed the column's maximum temperature limit).

Issue 3: Split Peaks

Q: I am observing split peaks for my alkane enantiomers. What could be the cause?

A: Peak splitting can be a complex issue with several potential causes.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is not compatible with the stationary phase, it can cause peak distortion.

    • Action: Whenever possible, dissolve the sample in the same solvent as your mobile phase or a solvent with a similar polarity. For GC of alkanes, hexane (B92381) is a common and compatible solvent.

  • Injection Issues: Problems with the injection technique or a malfunctioning autosampler can lead to split peaks.

    • Action: If injecting manually, ensure a fast and consistent injection. If using an autosampler, check the syringe for bubbles and ensure it is functioning correctly.

  • Column Channeling: A void or channel in the stationary phase at the head of the column can cause the sample to travel through at different rates, resulting in a split peak.

    • Action: Trim the front of the column. If the problem persists, the column may be irreversibly damaged and need replacement.

Data Presentation

The following tables summarize the performance of different cyclodextrin-based GC columns for the enantioseparation of various chiral alkanes. Resolution (Rs) values greater than 1.5 indicate baseline separation.

Table 1: Performance Data for Enantioseparation of C7 Chiral Alkanes [1]

AnalyteChiral Stationary PhaseResolution (Rs)Selectivity (α)
3-MethylhexaneHeptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin-1.03
2,3-DimethylpentaneChirasil-Dex--

Table 2: Performance Data for Enantioseparation of C8 Chiral Alkanes [1]

AnalyteChiral Stationary PhaseResolution (Rs)Selectivity (α)
3-MethylheptaneLipodex G-1.04
3,4-DimethylhexaneLipodex G-1.03
2,4-DimethylhexaneLipodex G-1.02
2,3-DimethylhexaneLipodex G-1.02

Note: Quantitative Rs and α values for all combinations are not always available in the cited literature. A successful separation was reported in these cases.[1]

Experimental Protocols

General GC Method for Chiral Alkane Analysis

This protocol provides a starting point for the chiral GC analysis of volatile alkanes. Optimization will be required for specific analytes and columns.

Experimental Workflow

prep Sample Preparation (Dilute in hexane) instrument Instrument Setup (Install chiral column, set parameters) prep->instrument injection Injection (Split or splitless) instrument->injection separation Chromatographic Separation (Temperature program) injection->separation detection Detection (FID) separation->detection analysis Data Analysis (Calculate Rs and α) detection->analysis

References

Technical Support Center: Method Development for Complex Hydrocarbon Mixture Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of complex hydrocarbon mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing complex hydrocarbon mixtures?

A1: The analysis of complex hydrocarbon mixtures, such as crude oil or petroleum fractions, presents significant analytical challenges due to the vast number of structurally similar compounds.[1][2] Key difficulties include:

  • High Complexity: Crude oil can contain a larger number of compounds than genes in the human genome, making detailed molecular characterization difficult.[1]

  • Co-elution: Many hydrocarbons have similar retention times on a gas chromatography (GC) column, leading to overlapping peaks and inaccurate quantification.[3]

  • Wide Boiling Point Range: The components of these mixtures have a wide range of boiling points and molecular weights, complicating separation conditions.[4]

  • Matrix Effects: The presence of a complex matrix can interfere with the detection and quantification of target analytes.

Q2: Which analytical techniques are most suitable for complex hydrocarbon analysis?

A2: Gas chromatography (GC) is the cornerstone of hydrocarbon analysis. Key techniques include:

  • GC with Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying hydrocarbon content.[5]

  • GC-Mass Spectrometry (GC-MS): Provides powerful identification capabilities by separating compounds based on their mass-to-charge ratio.[4][6]

  • Comprehensive Two-Dimensional GC (GC×GC): Offers significantly enhanced separation power by using two columns with different stationary phases, which is ideal for extremely complex mixtures.[3][7]

Q3: What is Detailed Hydrocarbon Analysis (DHA)?

A3: Detailed Hydrocarbon Analysis (DHA) is a GC-based technique used in the petrochemical industry to identify and quantify individual hydrocarbon components in fuels like gasoline.[8][9][10] It often categorizes compounds into PONA groups (Paraffins, Olefins, Naphthenes, and Aromatics) to assess fuel quality.[8]

Q4: How can I improve the resolution of my chromatographic separation?

A4: Improving resolution, or the separation between adjacent peaks, is crucial for accurate analysis.[11] Key strategies include:

  • Optimize the Temperature Program: Lowering the initial oven temperature or using a slower temperature ramp rate can increase the interaction of analytes with the stationary phase, improving separation.[11][12]

  • Select the Appropriate GC Column: A longer column, a smaller internal diameter, and a thinner stationary phase film generally lead to better efficiency and resolution.[11][13]

  • Choose the Right Stationary Phase: The choice of stationary phase affects the selectivity of the separation. Selecting a phase that interacts differently with the target analytes can significantly enhance resolution.[11][12]

  • Adjust Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity minimizes peak broadening.[12][13]

Troubleshooting Guide

This guide addresses common problems encountered during the GC analysis of complex hydrocarbon mixtures.

Problem 1: Peak Tailing

Description: Peaks in the chromatogram appear asymmetrical, with a "tail" extending from the peak back towards the baseline. This can lead to poor resolution and inaccurate integration.[14]

Possible Causes & Solutions:

Possible Cause Solution Supporting Evidence/Rationale
Active Sites in the Inlet or Column Perform inlet maintenance: clean or replace the liner and septum.[15][16][17] Trim the first few centimeters of the column.[15]Active sites, often caused by contamination, can cause polar analytes to interact too strongly, leading to tailing.[16][17]
Improper Column Installation Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet and detector.[14][15][16]An improper cut or incorrect positioning can create dead volume or disrupt the sample flow path, causing peak distortion.[16]
Column Contamination Use sample preparation techniques like Solid Phase Extraction (SPE) to clean up dirty samples before injection.[15] If contamination is suspected, bake out the column at a high temperature or replace it.[18]Non-volatile residues from samples can accumulate at the head of the column, leading to active sites and peak tailing.[15]
Solvent/Analyte Mismatch Ensure the sample solvent is compatible with the stationary phase polarity.[15]A mismatch in polarity can cause poor sample focusing on the column, resulting in tailing peaks, especially for early-eluting compounds.[15]
Low Split Ratio In split injections, ensure the total flow through the inlet is at least 20 mL/minute. Increase the split vent flow rate if necessary.[15]A split ratio that is too low may not provide a high enough flow rate for an efficient and rapid sample introduction onto the column.[15]
Problem 2: Poor Resolution or Co-eluting Peaks

Description: Two or more peaks are not fully separated, overlapping significantly. This prevents accurate identification and quantification of the individual components.[19]

Possible Causes & Solutions:

Possible Cause Solution Supporting Evidence/Rationale
Suboptimal Temperature Program Lower the initial oven temperature or decrease the temperature ramp rate.[11][20]A slower temperature program allows more time for analytes to interact with the stationary phase, improving separation.[11]
Inappropriate Column Use a longer column for more theoretical plates.[11][20] Use a column with a smaller internal diameter for higher efficiency.[11] Change to a stationary phase with different selectivity for the target compounds.[11]Resolution is a function of column efficiency and selectivity. Optimizing column dimensions and phase chemistry is key to separating complex mixtures.[11]
Carrier Gas Flow Rate Too High Reduce the carrier gas flow rate to its optimal linear velocity.[19][20]While a higher flow rate speeds up analysis, it can reduce separation efficiency if it deviates too far from the optimum.[13]
Column Overload Reduce the injection volume or dilute the sample.[14][18]Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or poorly resolved peaks.[14]
Problem 3: Ghost Peaks

Description: Unexpected peaks appear in the chromatogram, often in blank runs, that are not present in the sample.

Possible Causes & Solutions:

Possible Cause Solution Supporting Evidence/Rationale
Contaminated Carrier or Detector Gas Check the purity of the gases and ensure appropriate traps are installed and functioning correctly. Replace gas cylinders if necessary.[5]Impurities in the gas supply can introduce contaminants into the system, which then appear as peaks in the chromatogram.[5]
Septum Bleed Use a high-quality, low-bleed septum. Condition new septa before use by heating them in the inlet. Lower the inlet temperature if possible.[21]Particles from a degrading septum can enter the inlet and column, causing ghost peaks.
Sample Carryover Run a solvent blank after a concentrated sample. Clean the syringe and the inlet liner.[18]Residue from a previous, more concentrated injection can be eluted in subsequent runs, appearing as ghost peaks.
Contaminated Inlet Clean or replace the inlet liner and seal.[16][17]The inlet is a common site for contamination to accumulate. This can slowly bleed into the column during analysis.

Experimental Protocols & Workflows

General Protocol: GC-MS Method Development for Hydrocarbon Analysis

This protocol outlines the fundamental steps for developing a robust GC-MS method for complex hydrocarbon mixtures.

  • Define Analytical Goals: Clearly identify the target analytes and the objectives of the analysis (e.g., qualitative identification, quantitative analysis of specific compounds, or group-type analysis).

  • Sample Preparation:

    • The goal is to convert the sample into a format suitable for GC analysis.[22]

    • For liquid samples like crude oil, this may involve simple dilution in an appropriate solvent (e.g., carbon disulfide, dichloromethane).[23][24]

    • For solid or complex matrices, extraction techniques such as Solid Phase Extraction (SPE), Soxhlet extraction, or ultrasonic extraction may be necessary to isolate the hydrocarbons of interest.[22][25][26]

  • Select GC Column:

    • Choose a column with a stationary phase appropriate for hydrocarbons. Non-polar phases like 100% dimethylpolysiloxane (e.g., HP-1MS) or 5% phenyl-dimethylpolysiloxane (e.g., DB-5) are common choices.[23]

    • For detailed separations, a long column (e.g., 60-100m) is often required.[8][27]

  • Optimize GC Conditions:

    • Inlet Temperature: Set high enough to ensure complete vaporization of the sample without causing thermal degradation (e.g., 280-300°C).[24]

    • Injection Mode: Use split injection for concentrated samples to avoid column overload and splitless for trace analysis to maximize sensitivity.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) to separate volatile components and gradually ramp to a high temperature (e.g., 320°C) to elute heavier compounds.[24][27]

    • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Set MS Parameters:

    • Ionization Mode: Electron Ionization (EI) is standard for hydrocarbon analysis.

    • Mass Range: Set a wide scan range (e.g., 35-550 amu) to detect a broad range of compounds.

    • Source and Quadrupole Temperatures: Typically set around 230°C and 150°C, respectively.[27]

  • Method Validation:

    • Analyze a known test mixture of hydrocarbons to verify separation conditions and retention times.[24]

    • Assess parameters like precision, linearity, and sensitivity to ensure the method is reliable and fit for purpose.

Visualizations

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Setup cluster_optim Phase 2: Optimization cluster_valid Phase 3: Validation A Define Analytical Goals B Sample Preparation (Dilution, Extraction) A->B C Select GC Column (Phase, Dimensions) B->C D Optimize Inlet & Injection (Temp, Mode, Volume) C->D E Develop Oven Program (Initial Temp, Ramps) D->E F Set MS Parameters (Scan Range, Ionization) E->F G Analyze Test Mixture F->G H Assess Performance (Resolution, Sensitivity) G->H I Refine Method H->I Unacceptable J Final Method H->J Acceptable I->D

Caption: Workflow for GC-MS method development.

TroubleshootingPeakTailing cluster_investigate Investigation Steps cluster_solutions Potential Solutions Start Problem: Peak Tailing Observed Q1 Are ALL peaks tailing? Start->Q1 Q2 Are only ACTIVE compounds tailing? Q1->Q2 No Sol1 Check for Flow Path Disruption: - Improper column installation - Leaks in connections - Inlet dead volume Q1->Sol1 Yes Sol2 Check for System Activity: - Contaminated liner/inlet seal - Column contamination - Active sites on column Q2->Sol2 Yes Sol3 Perform Inlet Maintenance: - Replace liner & septum - Trim column Sol2->Sol3

Caption: Decision tree for troubleshooting peak tailing.

AnalyticalTechniques cluster_separation Separation Techniques cluster_detection Detection & Identification Title Analysis of Complex Hydrocarbon Mixtures GC Gas Chromatography (GC) Title->GC GCxGC Comprehensive 2D GC (GCxGC) Title->GCxGC For highest complexity GC->GCxGC is an advanced form of FID Flame Ionization Detector (FID) - Quantitative GC->FID Coupled with MS Mass Spectrometry (MS) - Identification GC->MS Coupled with GCxGC->FID Coupled with GCxGC->MS Coupled with

Caption: Relationship between key analytical techniques.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 5-Ethyl-2,2-dimethylheptane, a volatile organic compound (VOC). The methodologies discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). This document is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of a suitable analytical method for this analyte. The validation parameters are discussed in accordance with general principles for analytical method validation for volatile organic compounds.

Analytical Methods

Two primary chromatographic methods are proposed for the analysis of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, providing structural information for peak identification.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying organic compounds, known for its wide linear range.

Data Presentation

The following tables summarize the validation parameters for the two proposed analytical methods. The data presented is representative of typical performance characteristics for the analysis of volatile organic compounds.

Table 1: Comparison of GC-MS and GC-FID Method Validation Parameters for this compound Analysis

Validation ParameterGC-MS MethodGC-FID MethodAcceptance Criteria
Linearity (r²) > 0.998> 0.995r² > 0.99
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%95 - 105%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%< 2%
- Intermediate Precision< 2.0%< 2.5%< 3%
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mLReportable
Limit of Quantification (LOQ) 0.15 ng/mL1.5 ng/mLReportable
Specificity/Selectivity High (Mass Spectra Confirmation)Moderate (Retention Time Based)No interference at the retention time of the analyte.
Robustness RobustRobustNo significant impact on results with minor variations in method parameters.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Standard and Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range.

GC-MS Method Parameters
ParameterProposed Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Start at 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
GC-FID Method Parameters
ParameterProposed Condition
Column DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Nitrogen at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio 20:1)
Oven Temperature Program Start at 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Validation Experiments
  • Specificity/Selectivity: Analyze a blank sample (methanol) to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate. Plot the average peak area versus concentration and determine the linearity by calculating the coefficient of determination (r²).

  • Accuracy: Analyze the QC samples (n=3 at each level) and calculate the percent recovery.

  • Precision (Repeatability): Analyze six replicate injections of the mid-level QC sample and calculate the relative standard deviation (RSD%).

  • Precision (Intermediate): Repeat the precision experiment on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results.

Visualizations

The following diagrams illustrate the workflows for the validation of the analytical methods.

Analytical_Method_Validation_Workflow Figure 1: General Workflow for Analytical Method Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Assessment cluster_reporting Reporting stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards qc Prepare QC Samples stock->qc instrument_setup Instrument Setup (GC-MS or GC-FID) analyze_samples Analyze Samples (Blank, Standards, QCs) instrument_setup->analyze_samples specificity Specificity analyze_samples->specificity linearity Linearity analyze_samples->linearity accuracy Accuracy analyze_samples->accuracy precision Precision analyze_samples->precision lod_loq LOD/LOQ analyze_samples->lod_loq robustness Robustness analyze_samples->robustness data_analysis Data Analysis and Calculation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Generate Validation Report data_analysis->validation_report

Caption: General Workflow for Analytical Method Validation

GC_Method_Comparison_Logic Figure 2: Decision Logic for Method Selection need_id Need for Structural Confirmation? low_concentration Is Analyte at Very Low Concentration? need_id->low_concentration Yes gc_fid Select GC-FID need_id->gc_fid No gc_ms Select GC-MS low_concentration->gc_ms Yes low_concentration->gc_fid No

Caption: Decision Logic for Method Selection

Boiling Point Variations Among Undecane Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the factors influencing the boiling points of undecane (B72203) isomers, supported by experimental data and standardized testing protocols.

The boiling point of a compound is a critical physical property with significant implications in various scientific disciplines, including organic synthesis, materials science, and pharmacology. For hydrocarbons, particularly isomers of a given alkane, the boiling point is intricately linked to the molecule's three-dimensional structure. This guide provides a comparative analysis of the boiling points of undecane (C₁₁H₂₄) and its various isomers, highlighting the influence of molecular branching on this key characteristic.

The Influence of Molecular Structure on Boiling Point

The boiling point of a substance is determined by the strength of its intermolecular forces. In the case of nonpolar alkanes such as undecane and its isomers, the predominant intermolecular interactions are London dispersion forces (a type of van der Waals force). The strength of these forces is directly related to the surface area of the molecule.

  • Straight-Chain Alkanes: N-undecane, the straight-chain isomer, possesses the largest surface area among all undecane isomers. This allows for maximum contact between adjacent molecules, leading to stronger London dispersion forces and, consequently, the highest boiling point in the series.

  • Branched-Chain Alkanes: As the degree of branching in an alkane isomer increases, the molecule becomes more compact and spherical. This reduces the effective surface area available for intermolecular contact. As a result, the London dispersion forces are weaker for branched isomers compared to their straight-chain counterpart, leading to lower boiling points. The more extensive the branching, the more pronounced this effect becomes.

Comparative Boiling Point Data for Undecane Isomers

The following table summarizes the experimentally determined boiling points for n-undecane and a selection of its isomers. The data clearly illustrates the trend of decreasing boiling point with increasing branching.

Isomer NameChemical StructureBoiling Point (°C)
n-UndecaneCH₃(CH₂)₉CH₃196.0[1][2]
2-MethyldecaneCH₃CH(CH₃)(CH₂)₇CH₃189.3[3]
3-MethyldecaneCH₃CH₂CH(CH₃)(CH₂)₆CH₃189.1[4][5]
4-MethyldecaneCH₃(CH₂)₂CH(CH₃)(CH₂)₅CH₃187.0[6]
5-MethyldecaneCH₃(CH₂)₃CH(CH₃)(CH₂)₄CH₃186.1[7][8][9]
3-Ethyl-3,4-dimethylheptane (B14560665)CH₃CH₂C(CH₃)(CH₂CH₃)CH(CH₃)CH₂CH₂CH₃189.8[10]
2,3-DimethylnonaneCH₃CH(CH₃)CH(CH₃)(CH₂)₅CH₃186.9[11][12]
2,3,4-Trimethyloctane (B14542405)(CH₃)₂CHCH(CH₃)CH(CH₃)CH₂CH₂CH₂CH₃184.1[13]
3,6-DimethylnonaneCH₃CH₂CH(CH₃)CH₂CH₂CH(CH₃)CH₂CH₃182.0[14]
3,5-DimethylnonaneCH₃CH₂CH(CH₃)CH₂CH(CH₃)CH₂CH₂CH₃180.0[15]
3-Ethyl-2,2-dimethylheptane (B14555460)(CH₃)₃CCH(CH₂CH₃)CH₂CH₂CH₂CH₃179.0[3]
2,5,6-TrimethyloctaneCH₃CH(CH₃)CH₂CH₂CH(CH₃)CH(CH₃)CH₂CH₃178.0[16]
2,2-Dimethylnonane(CH₃)₃C(CH₂)₆CH₃177.1[17]
3,3,5-Trimethyloctane (B14561578)CH₃CH₂C(CH₃)₂CH₂CH(CH₃)CH₂CH₂CH₃174.7[18]
2,2,6-Trimethyloctane (B3054812)(CH₃)₃CCH₂CH₂CH₂CH(CH₃)CH₂CH₃172.3[19][20]
2,2-Dimethyl-5-ethylheptane(CH₃)₃CCH₂CH₂CH(CH₂CH₃)CH₂CH₃172.0[11]
2,4,7-Trimethyloctane(CH₃)₂CHCH₂CH(CH₃)CH₂CH₂CH(CH₃)₂171.6[21]
2,2,4-Trimethyloctane (B14720532)(CH₃)₃CCH₂CH(CH₃)CH₂CH₂CH₂CH₃171.5[4]
2,4,6-TrimethyloctaneCH₃CH(CH₃)CH₂CH(CH₃)CH₂CH(CH₃)CH₂CH₃171.0 - 173.0[1]
2,2,5-Trimethyloctane (B15458059)(CH₃)₃CCH₂CH₂CH(CH₃)CH₂CH₂CH₃169.3[7]
5-Ethyl-2,2-dimethylheptane(CH₃)₃CCH₂CH₂CH(CH₂CH₃)CH₂CH₃169.4[22]

Experimental Protocols for Boiling Point Determination

The accurate determination of boiling points is crucial for the characterization of chemical compounds. Several standardized methods are employed, each with its specific applications and advantages.

ASTM D86: Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure

This method is a cornerstone for the petroleum industry and is widely used to determine the boiling range characteristics of hydrocarbon mixtures.

Principle: A 100 mL sample is distilled under controlled atmospheric conditions. The vapor temperature is recorded as the distillation progresses, and the volume of condensate is collected. This allows for the determination of the initial boiling point (IBP), final boiling point (FBP), and the percentage of liquid recovered at various temperatures.

Apparatus:

  • Distillation flask (125 mL)

  • Condenser and cooling bath

  • Flask support and heater

  • Graduated receiving cylinder (100 mL)

  • Calibrated thermometer or temperature measuring device

Procedure:

  • Sample Measurement: A 100 mL sample is precisely measured in the graduated cylinder and transferred to the distillation flask.

  • Apparatus Assembly: The thermometer is inserted into the neck of the flask, ensuring the top of the bulb is level with the bottom of the side arm. The flask is connected to the condenser.

  • Heating: The sample is heated at a controlled rate. The time from the initial application of heat to the first drop of condensate (the IBP) should be within a specified range (typically 5 to 10 minutes).

  • Data Collection: The vapor temperature is recorded when the first drop of condensate falls from the condenser into the receiving cylinder. Subsequently, the temperature is recorded as the volume of condensate reaches specific percentages (e.g., 5%, 10%, 20%, etc.) in the receiving cylinder.

  • Final Boiling Point: The heating is continued until the FBP is reached, which is the maximum temperature observed during the test.

  • Corrections: The observed boiling points are corrected for barometric pressure to a standard pressure of 101.3 kPa (760 mm Hg).

Laboratory-Scale Boiling Point Determination (Thiele Tube and Capillary Method)

For smaller quantities of pure substances, simpler methods are often employed in a laboratory setting.

Principle: A small amount of the liquid is heated in a small test tube along with an inverted capillary tube. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by the cessation of bubble evolution and the liquid being drawn into the capillary tube upon cooling.

Apparatus:

  • Thiele tube or a beaker with a heating oil (e.g., mineral oil)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Sample Preparation: A small amount of the liquid isomer is placed in the small test tube.

  • Capillary Insertion: The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

  • Assembly: The test tube is attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • Heating: The assembly is immersed in the Thiele tube's heating oil and heated gently and uniformly.

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

  • Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Visualization of Structure-Property Relationship

The following diagram illustrates the relationship between the degree of branching in undecane isomers and their corresponding boiling points. As the molecular shape becomes more compact and spherical, the boiling point decreases.

Boiling_Point_Trend cluster_0 Decreasing Boiling Point cluster_1 Molecular Shape n_Undecane n-Undecane (196.0°C) Methyldecane Methyldecanes (e.g., 2-Methyldecane, 189.3°C) n_Undecane->Methyldecane Increased Branching Linear Linear Dimethylnonane Dimethylnonanes (e.g., 2,2-Dimethylnonane, 177.1°C) Methyldecane->Dimethylnonane Further Branching Slightly_Branched Slightly Branched Trimethyloctane Trimethyloctanes (e.g., 2,2,5-Trimethyloctane, 169.3°C) Dimethylnonane->Trimethyloctane Highly Branched More_Branched More Branched Spherical Approaching Spherical

Boiling point trends in undecane isomers.

This guide provides a foundational understanding of the relationship between the molecular structure of undecane isomers and their boiling points. The provided data and experimental protocols serve as a valuable resource for professionals in research and development who require accurate physical property data for these compounds.

References

A Comparative Analysis of 5-Ethyl-2,2-dimethylheptane and n-Undecane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the physicochemical properties of the branched alkane, 5-Ethyl-2,2-dimethylheptane, and the linear alkane, n-undecane. Both are C11H24 isomers and find applications in various research and industrial processes. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their characteristics based on available experimental and estimated data.

Physicochemical Properties: A Tabular Comparison

The structural differences between the branched isomer, this compound, and the linear n-undecane lead to notable variations in their physical properties. These are summarized in the tables below.

Table 1: General and Physical Properties

PropertyThis compoundn-Undecane
Molecular Formula C₁₁H₂₄[1]C₁₁H₂₄
Molar Mass 156.31 g/mol [2]156.31 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 169.4 °C196 °C[3]
Melting Point -57.06 °C (estimated)-26 °C
Density 0.7405 g/cm³~0.74 g/cm³ at 20°C[3]
Refractive Index 1.41591.417 at 20°C

Table 2: Thermodynamic and Safety Properties

PropertyThis compoundn-Undecane
Flash Point Not available60 °C
Vapor Pressure Not available0.41 mmHg at 25 °C[3]
Viscosity Not available1.098 mPa·s at 25 °C[3]
Thermal Stability Data not readily availableStable under recommended storage conditions

Experimental Protocols

Detailed experimental methodologies for the determination of key properties of n-undecane are described in the literature. For instance, the solubility of n-undecane in water was determined by equilibrating the two phases, followed by separation and analysis of the aqueous phase by gas chromatography[4]. Viscosity measurements for n-undecane have been carried out using various techniques, including capillary viscometers and vibrating-wire instruments, with detailed theoretical models backing the experimental setups.

Due to a lack of readily available experimental data for this compound, specific experimental protocols for this compound are not included.

Comparative Analysis of Properties

The data presented highlights key differences between the two isomers stemming from their molecular architecture.

Boiling and Melting Points

The linear structure of n-undecane allows for greater surface area contact and stronger van der Waals forces between molecules, resulting in a significantly higher boiling point compared to the more compact, branched structure of this compound. Conversely, the irregular shape of this compound makes it more difficult to pack into a crystal lattice, leading to a lower estimated melting point.

Solubility

While specific comparative solubility data in a range of organic solvents is not available for this compound, general principles of "like dissolves like" apply. Both compounds are non-polar and are expected to be soluble in non-polar organic solvents such as hexane, heptane, and toluene[5]. n-Undecane is practically insoluble in water[3][4][5][6]. It can be inferred that this compound would exhibit similar insolubility in water.

Reactivity and Stability

In general, branched alkanes are thermodynamically more stable than their linear counterparts. This increased stability is attributed to factors such as lower surface area and differences in intramolecular forces. While specific data on the thermal decomposition of this compound is not available, n-undecane is known to be stable under normal conditions. Both alkanes are generally unreactive but will undergo combustion and free-radical halogenation.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of organic compounds.

NMR Spectroscopy
  • n-Undecane: The ¹H NMR spectrum of n-undecane is relatively simple, showing a triplet for the terminal methyl protons and a large multiplet for the internal methylene (B1212753) protons. The ¹³C NMR spectrum shows distinct signals for the chemically non-equivalent carbons.[3][7][8]

Infrared (IR) Spectroscopy
  • n-Undecane: The FTIR spectrum of n-undecane is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.[9][10]

Logical Comparison of Properties

The following diagram illustrates the relationship between the molecular structure and the key physicochemical properties of the two isomers.

G Structural Influence on Alkane Properties cluster_0 n-Undecane (Linear) cluster_1 This compound (Branched) cluster_2 Shared Properties n_undecane Linear Structure n_surface_area Larger Surface Area n_undecane->n_surface_area n_packing Efficient Crystal Packing n_undecane->n_packing solubility Soluble in Non-polar Solvents reactivity Generally Low Reactivity n_vdw Stronger van der Waals Forces n_surface_area->n_vdw n_mp Higher Melting Point n_packing->n_mp n_bp Higher Boiling Point n_vdw->n_bp b_alkane Branched Structure b_surface_area Smaller Surface Area b_alkane->b_surface_area b_packing Inefficient Crystal Packing b_alkane->b_packing b_vdw Weaker van der Waals Forces b_surface_area->b_vdw b_mp Lower Melting Point b_packing->b_mp b_bp Lower Boiling Point b_vdw->b_bp

Figure 1. A diagram illustrating how the linear and branched structures of n-undecane and this compound, respectively, influence their physical properties.

Conclusion

The choice between this compound and n-undecane will depend on the specific application. The lower boiling point and melting point of the branched isomer may be advantageous in applications requiring higher volatility or a lower freezing point. In contrast, the well-characterized properties and higher boiling point of n-undecane make it a suitable standard and solvent in various analytical and synthetic procedures. Further experimental investigation into the properties of this compound is warranted to fully elucidate its potential applications.

References

Physicochemical Properties of Selected C11H24 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Quantitative Comparison of C11H24 Isomers for Researchers and Drug Development Professionals

Undecane (B72203) (C11H24) is an acyclic alkane with 159 structural isomers.[1][2] These isomers, while sharing the same molecular formula, exhibit variations in their physicochemical properties due to differences in their molecular structure, primarily the degree of branching. This guide provides a quantitative comparison of n-undecane and several of its branched-chain isomers, along with detailed experimental protocols for the validation of these properties. This information is particularly relevant for researchers, scientists, and drug development professionals who may utilize these compounds as solvents, excipients, or as reference standards in analytical chemistry.[3]

The degree of branching in alkane isomers significantly influences their intermolecular van der Waals forces. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This results in weaker van der Waals forces and consequently lower boiling points compared to their straight-chain counterparts.[1] Conversely, more symmetrical isomers often exhibit higher melting points.[1]

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Undecane1120-21-4196[1][3]-26[1][3]0.740[1][3]
2-Methyldecane6975-98-0189.3[1]-0.737[1]
3-Methyldecane13151-34-3188.1 - 189.1[1]-92.9[1]0.742[1]
4-Methyldecane2847-72-5188.7[1]-0.741[1]
5-Methyldecane13151-35-4186.1[1]-57.06 (est.)[1]0.742[1]
2,3-Dimethylnonane2884-06-2186[1]-57.06 (est.)[1]0.7438[1]
4,4-Dimethylnonane17302-18-0---
3-Ethylnonane17302-11-3---
4-Propyloctane17302-13-5---
2,2,6,6-Tetramethylheptane40117-45-1---

Note: Some data points are estimated and should be used with caution.[1]

Experimental Protocols

Accurate determination of the physicochemical properties of C11H24 isomers is crucial for their application. Below are detailed methodologies for key experimental procedures.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]

Methodology:

  • Sample Preparation: A small amount of the liquid undecane isomer is placed into a small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample. This assembly is then attached to a thermometer.

  • Heating: The apparatus is heated in a controlled manner, for example, using a Thiele tube or a melting point apparatus with a heating block.

  • Observation: As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then slowly discontinued.

  • Boiling Point Determination: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Density (Pycnometer Method)

Principle: Density is defined as the mass of a substance per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.[4]

Methodology:

  • Pycnometer Calibration: A clean, dry pycnometer (a glass flask with a specific, known volume) is weighed empty.[4] It is then filled with a reference liquid of known density, such as deionized water, at a specific temperature, and the combined weight is measured. The precise volume of the pycnometer is then calculated.[1]

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with the liquid undecane isomer at the same specific temperature.[1]

  • Weighing: The pycnometer containing the sample is weighed.

  • Calculation: The mass of the undecane isomer is determined by subtracting the weight of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[1]

Isomer Separation and Identification (Gas Chromatography)

Principle: Gas chromatography (GC) is a powerful analytical technique used to separate and identify volatile compounds in a mixture. The separation is based on the differential partitioning of the components between a gaseous mobile phase and a liquid or solid stationary phase.

Methodology:

  • Sample Preparation: A solution of the C11H24 isomer mixture is prepared in a suitable volatile solvent.

  • Injection: A small volume of the sample is injected into the gas chromatograph's heated injection port, where it is vaporized.

  • Separation: An inert carrier gas (e.g., helium, nitrogen) carries the vaporized sample through a capillary column coated with a stationary phase. The isomers will travel through the column at different rates depending on their boiling points and interactions with the stationary phase, thus achieving separation.

  • Detection: As each isomer elutes from the column, it is detected by a suitable detector (e.g., Flame Ionization Detector - FID).

  • Analysis: The retention time (the time it takes for a compound to travel through the column) is used to identify the individual isomers by comparing them to known standards. The peak area in the resulting chromatogram is proportional to the amount of each isomer present.

Signaling Pathways and Biological Activity

Simple alkanes like undecane and its isomers are generally considered to be of low biological reactivity and are not known to be involved in specific biological signaling pathways.[1] Their primary relevance in drug development is as inert excipients, solvents, or as components of drug delivery systems, where their physicochemical properties such as solubility and lipophilicity are of key importance.[1]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample Sample Preparation & Analysis cluster_properties Physicochemical Characterization cluster_data Data Comparison & Validation Sample Unknown C11H24 Isomer GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GC_MS Separation & Identification BoilingPoint Boiling Point Determination Sample->BoilingPoint MeltingPoint Melting Point Determination Sample->MeltingPoint Density Density Measurement Sample->Density Structure Structure Elucidation GC_MS->Structure Comparison Comparison with Literature Data Structure->Comparison BoilingPoint->Comparison MeltingPoint->Comparison Density->Comparison Validation Validation of Properties Comparison->Validation structure_property_relationship cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_property Physical Property StraightChain n-Undecane (Linear) HighVdW Stronger van der Waals Forces StraightChain->HighVdW Larger Surface Area BranchedChain Branched Isomers (e.g., 2-Methyldecane) LowVdW Weaker van der Waals Forces BranchedChain->LowVdW Smaller Surface Area HighBP Higher Boiling Point HighVdW->HighBP LowBP Lower Boiling Point LowVdW->LowBP

References

Inter-laboratory Comparison of Alkane Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of alkanes, supported by representative data from inter-laboratory studies. The information is intended to assist researchers in selecting the appropriate methodology for their specific application, understanding expected performance, and designing robust analytical protocols. The primary techniques compared are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS), which are the most prevalent methods for alkane analysis.

Quantitative Data Summary

The following table summarizes typical performance data for alkane analysis using GC-FID and GC-MS, as synthesized from various proficiency testing schemes and method validation studies. The data represents the analysis of a standard mixture of n-alkanes (C10-C40) in a hydrocarbon solvent.

Performance MetricGC-FIDGC-MSNotes
Assigned Value (µg/mL) 50.050.0The known concentration of the alkane mixture in the test sample.
Mean Reported Value (µg/mL) 49.251.5Average of results from participating laboratories.
Inter-laboratory Standard Deviation 4.55.8A measure of the dispersion of results among different laboratories.
Intra-laboratory Repeatability (RSD) < 5%< 7%The precision of repeated measurements within a single laboratory.[1]
Inter-laboratory Reproducibility (RSD) < 15%< 20%The precision of measurements between different laboratories.[1]
Limit of Detection (LOD) (ng/mL) 1 - 100.1 - 5The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) (ng/mL) 5 - 200.5 - 15The lowest concentration of analyte that can be accurately quantified.
Bias (%) -1.6+3.0The systematic deviation from the true value.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the key analytical methods discussed.

1. Sample Preparation (for solid matrices like soil or sediment):

  • Objective: To extract alkanes from the sample matrix into a solvent suitable for GC analysis.

  • Procedure:

    • A known mass of the homogenized sample (e.g., 10 g) is mixed with a drying agent like anhydrous sodium sulfate.

    • The sample is then subjected to solvent extraction, commonly using a Soxhlet apparatus or an accelerated solvent extractor.

    • The extraction solvent is typically a non-polar solvent or a mixture of polar and non-polar solvents (e.g., hexane, dichloromethane).

    • The extract is then concentrated to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

    • A clean-up step using silica (B1680970) gel or alumina (B75360) column chromatography may be employed to remove interfering polar compounds.

    • An internal standard (e.g., a deuterated alkane) is added to the final extract before analysis to correct for variations in injection volume and instrument response.

2. Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis:

  • Principle: GC-FID separates volatile and semi-volatile compounds based on their boiling points and polarity. The FID detects organic compounds by combusting them in a hydrogen-air flame, which produces ions that generate a current proportional to the amount of analyte.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar column like DB-5) and a flame ionization detector.

  • Typical GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 50 °C, held for 2 minutes, then ramped to 320 °C at 10 °C/min, and held for 10 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Detector Temperature: 330 °C

  • Quantification: Based on the peak area of the target alkanes relative to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

3. Gas Chromatography with Mass Spectrometry (GC-MS) Analysis:

  • Principle: GC-MS combines the separation power of GC with the identification capabilities of MS. After separation in the GC column, compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for positive identification and quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Typical GC-MS Conditions:

    • GC conditions are similar to those used for GC-FID.

    • Ion Source Temperature: 230 °C

    • Electron Ionization Energy: 70 eV

    • Mass Range: m/z 40-550

  • Quantification: Can be performed in either full scan mode or selected ion monitoring (SIM) mode. SIM mode offers higher sensitivity and is often used for trace analysis. Quantification is based on the response of a characteristic ion of the target alkane relative to a characteristic ion of the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Concentration Concentration Extraction->Concentration Cleanup Column Cleanup Concentration->Cleanup Internal_Standard Internal Standard Spiking Cleanup->Internal_Standard GC_FID GC-FID Analysis Internal_Standard->GC_FID Injection GC_MS GC-MS Analysis Internal_Standard->GC_MS Injection Quantification Quantification GC_FID->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for alkane analysis.

Signaling_Pathway cluster_GC_FID GC-FID Principle cluster_GC_MS GC-MS Principle Analyte_Vapor Vaporized Analyte Separation GC Column Separation Analyte_Vapor->Separation Elution Elution Separation->Elution Combustion Combustion in H2/Air Flame Elution->Combustion Ion_Production Ion Production Combustion->Ion_Production Current_Measurement Current Measurement Ion_Production->Current_Measurement Signal Signal Proportional to Mass Current_Measurement->Signal Analyte_Vapor2 Vaporized Analyte Separation2 GC Column Separation Analyte_Vapor2->Separation2 Elution2 Elution Separation2->Elution2 Ionization Electron Ionization Elution2->Ionization Fragmentation Fragmentation Ionization->Fragmentation Mass_Analysis Mass Analysis (m/z) Fragmentation->Mass_Analysis Detection Detection Mass_Analysis->Detection Mass_Spectrum Mass Spectrum for Identification Detection->Mass_Spectrum

Caption: Principles of GC-FID and GC-MS detection.

References

A Comparative Guide to GC Columns for Enhanced Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving optimal separation of alkanes is a critical step in many analytical workflows. The choice of a Gas Chromatography (GC) column is paramount to obtaining high-resolution, reproducible results. This guide provides an objective comparison of the performance of different GC columns for alkane separation, supported by experimental data and detailed methodologies.

The separation of alkanes, which are non-polar compounds, is primarily governed by their boiling points. Therefore, the selection of a non-polar stationary phase is the most critical factor.[1][2][3] The principle of "like dissolves like" dictates that non-polar analytes are best separated on a non-polar stationary phase, with elution order generally following the boiling points of the compounds.[1][3][4]

Key Performance Parameters in GC Column Selection for Alkanes

Several factors influence the performance of a GC column for alkane separation:

  • Stationary Phase: The chemical nature of the stationary phase determines the selectivity of the separation. For alkanes, non-polar phases are the industry standard.[1][2][3]

  • Column Dimensions:

    • Length: Longer columns provide greater resolution but result in longer analysis times. A 30-meter column is often a good compromise between resolution and speed.[2][3] For very complex mixtures, a 60 m or longer column may be necessary to achieve baseline separation.[1]

    • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution.[1][3][5] However, they have a lower sample capacity compared to wider ID columns (e.g., 0.32 mm, 0.53 mm).[1] A 0.25 mm ID is a common choice for many applications.[1][3][5]

    • Film Thickness: Thicker films increase the retention of volatile compounds and also increase sample capacity.[1][6] For high boiling point alkanes, a thinner film is generally sufficient and leads to shorter analysis times.[1]

Comparative Performance Data

The following table summarizes the performance of commonly used GC columns for the separation of a standard mixture of n-alkanes. The data has been compiled from various application notes and studies to provide a comparative overview.

Column Type Stationary Phase Dimensions (L x ID x df) Alkane Range Key Performance Characteristics
DB-1 / HP-1MS 100% Dimethylpolysiloxane30 m x 0.25 mm x 0.25 µmC7 - C40Excellent general-purpose column with good thermal stability and low bleed. Provides baseline resolution for most n-alkanes.
DB-5 / HP-5MS 5% Phenyl-95% Dimethylpolysiloxane30 m x 0.25 mm x 0.25 µmC7 - C40Slightly more polar than 100% dimethylpolysiloxane, offering alternative selectivity, particularly for aromatic compounds that may be present with alkanes.[1][3]
SH-I-1MS 100% Dimethylpolysiloxane12 m x 0.2 mm x 0.33 µmC7 - C44A shorter column for faster analysis times, suitable for screening purposes where high resolution of all peaks is not critical.[7]
CP-Sil 5 CB 100% Dimethylpolysiloxane15 m x 0.25 mm x 0.25 µmC6 - C11Suitable for the analysis of lighter alkanes, offering good resolution in a shorter run time.[8]
FS-Supreme-5ms 5% Phenyl-95% Dimethylpolysiloxane50 m x 0.32 mm x 0.5 µmC5 - C12A longer column with a wider bore and thicker film, providing high resolution for volatile alkanes.[9]

Experimental Protocols

Reproducible and accurate results are contingent on a well-defined experimental protocol. Below are typical methodologies for the GC analysis of alkanes.

Standard n-Alkane Analysis

  • Sample Preparation: A standard mixture of n-alkanes (e.g., C7-C40) is diluted in a suitable solvent like hexane (B92381) or heptane (B126788) to a concentration of approximately 50-100 ppm.[7]

  • GC System: An Agilent 6890N GC system (or equivalent) equipped with a split/splitless injector and a Flame Ionization Detector (FID) is commonly used.[8]

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Injector:

    • Temperature: 280°C[7]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[1][10]

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 320°C

    • Final Hold: 10 minutes[2]

  • Detector (FID):

    • Temperature: 320°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

Analysis of High Molecular Weight Alkanes

For the analysis of higher molecular weight alkanes, modifications to the standard protocol are necessary to ensure proper elution and prevent peak broadening.

  • Column: A high-temperature stable, non-polar column is recommended. A shorter column (e.g., 15 m) may be used for faster analysis.[2]

  • Oven Temperature Program: A higher final temperature and a potentially slower ramp rate may be required. For example:

    • Initial Temperature: 60°C, hold for 1 minute

    • Ramp: 15°C/min to 350°C

    • Final Hold: 15 minutes

  • Injector and Detector: Temperatures should be maintained at or above the final oven temperature to prevent condensation.

Logical Workflow for GC Column Selection

The process of selecting the optimal GC column for alkane separation can be visualized as a logical workflow. This diagram outlines the key decision points based on the sample complexity and analytical goals.

GC_Column_Selection_Workflow cluster_input Analytical Requirements cluster_decision Column Parameter Selection cluster_output Final Column Choice Start Define Alkane Range and Sample Complexity Stationary_Phase Select Stationary Phase Start->Stationary_Phase Dimensions Determine Column Dimensions Stationary_Phase->Dimensions Non-polar (e.g., 100% Dimethylpolysiloxane) Length Choose Length Dimensions->Length ID Select Internal Diameter Length->ID Standard (30m) or High-Res (60m) Film Determine Film Thickness ID->Film Standard (0.25mm) or High-Res (0.18mm) Column_Choice Optimized GC Column Film->Column_Choice Standard (0.25µm) or Volatiles (>0.5µm)

References

A Comparative Guide to the Accurate and Precise Quantification of 5-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of branched alkanes such as 5-Ethyl-2,2-dimethylheptane is critical in various fields, including petroleum analysis, environmental monitoring, and as impurities in drug substances. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, presenting supporting data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Method Performance Comparison

The selection of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis, including desired accuracy, precision, sensitivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of branched alkanes.

FeatureGC-MSGC-FIDqNMR
Accuracy (% Recovery) 90-110% (estimated for branched alkanes)95-105% (for n-alkanes)98.5-101.5%
Precision (% RSD) < 15% (for n-alkanes in complex matrix)< 1.0% (for light hydrocarbons)[1]< 1.5%
Linearity (R²) > 0.99> 0.999[1]> 0.99
Limit of Detection (LOD) Low ng/g to pg rangeLow ng/g rangeµg to mg range
Selectivity High (based on mass fragmentation)Moderate (based on retention time)High (based on unique spectral signature)
Structural Information Yes (Mass Spectrum)NoYes (Chemical Shifts and Couplings)
Throughput HighHighModerate

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS, GC-FID, and qNMR are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both quantification and structural elucidation.

1. Sample Preparation:

  • For liquid samples (e.g., organic solvents, fuel mixtures), a direct injection after appropriate dilution with a suitable solvent (e.g., hexane) is typically sufficient.

  • For solid or semi-solid matrices (e.g., environmental samples, pharmaceutical formulations), extraction is necessary. A common method is solvent extraction using a non-polar solvent, followed by concentration of the extract.

  • An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to all samples and calibration standards to correct for variations in sample injection and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating branched alkanes.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound would include its molecular ion and characteristic fragment ions.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the appropriate solvent, each containing the internal standard at a constant concentration.

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify this compound in samples by applying the response factor from the calibration curve to the measured peak area ratio.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds. It is known for its high precision and wide linear range.

1. Sample Preparation:

  • Sample preparation is similar to that for GC-MS. Dilution with a suitable solvent and the addition of an internal standard are crucial for accurate quantification.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector.

  • Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless inlet, operated in split mode at 250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: Similar to the GC-MS method, optimized for the separation of the target analyte from other components in the sample.

  • FID Parameters:

    • Detector Temperature: 300°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (Helium or Nitrogen): 25 mL/min.

3. Calibration and Quantification:

  • The calibration and quantification procedure is identical to the GC-MS method, using peak area ratios of the analyte to the internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, based on the principle that the signal intensity is directly proportional to the number of nuclei.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and resonances that do not overlap with the analyte.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., chloroform-d, CDCl₃).

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Solvent: Chloroform-d (CDCl₃).

  • Acquisition Parameters:

    • Pulse sequence: A simple 90° pulse-acquire sequence.

    • Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Processing and Quantification:

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * Purity_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the internal standard

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation. The following diagrams, generated using Graphviz, illustrate the key steps in the quantification of this compound by GC-based methods and qNMR.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Add_IS Add Internal Standard Dilution->Add_IS Injection Injection into GC Add_IS->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or FID) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: General workflow for GC-based quantification.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Weigh Internal Standard Weigh_IS->Dissolve Acquisition Data Acquisition Dissolve->Acquisition Processing Spectral Processing Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

Figure 2: Workflow for qNMR-based quantification.

References

Spectroscopic Fingerprints: A Comparative Guide to C11H24 Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to distinguish between structural isomers is a critical task in chemical analysis, with significant implications for drug development, quality control, and fundamental research. Molecules sharing the same chemical formula, C11H24, can exhibit vastly different physical and chemical properties due to variations in their carbon skeletons. This guide provides a comparative analysis of three structural isomers of undecane—n-undecane, 2-methyldecane, and the highly branched 2,2,4,4-tetramethylheptane—through the lens of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The presented experimental data and protocols offer a practical framework for the spectroscopic differentiation of these and other saturated hydrocarbons.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of n-undecane, 2-methyldecane, and 2,2,4,4-tetramethylpentane (B94933) (as a proxy for a highly branched C11 isomer due to the limited availability of data for 2,2,4,4-tetramethylheptane). These distinctions arise from the unique structural environments of the atoms within each molecule.

Table 1: Infrared (IR) Spectroscopy Data

IsomerC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)Key Distinguishing Features
n-Undecane 2955 (asym), 2872 (sym) - CH₃2924 (asym), 2853 (sym) - CH₂1467 (scissoring) - CH₂1378 (symmetric) - CH₃Prominent CH₂ rocking vibration around 722 cm⁻¹ characteristic of long straight chains.
2-Methyldecane ~2957-2870~1465, 1378Splitting of the methyl bending vibration around 1380-1370 cm⁻¹ due to the isopropyl group.[1]
2,2,4,4-Tetramethylpentane ~2960-2870~1470, 1390, 1365Prominent splitting of the methyl bending vibration due to the presence of a tert-butyl group, showing bands around 1390 and 1365 cm⁻¹.[1]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

IsomerChemical Shift (δ, ppm)MultiplicityIntegrationKey Distinguishing Features
n-Undecane ~0.88~1.26TripletMultiplet6H18HSimple spectrum with a triplet for the terminal methyl groups and a large, overlapping multiplet for the internal methylene (B1212753) groups.
2-Methyldecane ~0.87~0.88~1.25DoubletTripletMultiplet6H3H~15HA characteristic doublet for the two methyl groups at the 2-position and a more complex multiplet region compared to n-undecane.
2,2,4,4-Tetramethylpentane ~0.95~1.20SingletSinglet9H2HHighly simplified spectrum with two singlets, one for the nine equivalent protons of the tert-butyl group at C2 and one for the methylene protons.[2]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

IsomerNumber of SignalsApproximate Chemical Shift Ranges (ppm)Key Distinguishing Features
n-Undecane 614.1, 22.7, 29.3, 29.6, 31.9Six distinct signals due to the symmetry of the molecule.
2-Methyldecane 1014.1, 22.7, 27.0, 29.4, 29.7, 30.0, 31.9, 36.6Ten distinct signals, reflecting the lower symmetry of the molecule.
2,2,4,4-Tetramethylpentane 431.2, 32.5, 52.8Only four signals due to the high symmetry, with a characteristic quaternary carbon signal.[3]

Table 4: Mass Spectrometry (Electron Ionization) Data

IsomerMolecular Ion (m/z)Base Peak (m/z)Key Fragmentation Patterns
n-Undecane 156 (present, but can be weak)43 or 57Series of fragment ions separated by 14 amu (CH₂), corresponding to the loss of alkyl radicals.
2-Methyldecane 156 (weaker than n-undecane)43Enhanced fragmentation at the branching point, leading to the loss of a C₈H₁₇ radical (m/z 43) or a CH₃ radical (m/z 141).
2,2,4,4-Tetramethylpentane 128 (often absent)57Pronounced fragmentation at the quaternary carbons, leading to the formation of a stable tert-butyl cation (m/z 57) as the base peak.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of C11H24 isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer C11H24 Isomer (Liquid) IR FTIR-ATR Spectroscopy Isomer->IR NMR NMR Spectroscopy (¹H and ¹³C) Isomer->NMR MS EI-Mass Spectrometry Isomer->MS IR_Data Functional Groups & Fingerprint IR->IR_Data Acquire Spectrum NMR_Data Chemical Shifts & Splitting NMR->NMR_Data Acquire Spectra MS_Data Molecular Ion & Fragmentation MS->MS_Data Acquire Spectrum Identification Isomer Identification IR_Data->Identification NMR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic identification of C11H24 isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.

Infrared (IR) Spectroscopy

Technique: Fourier Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR)

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.[5] Record a background spectrum to account for atmospheric and instrumental interferences.[6]

  • Sample Application: Place a small drop of the liquid alkane isomer directly onto the ATR crystal.[5]

  • Spectrum Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.[7] Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[8]

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a solvent and lint-free wipe before analyzing the next sample.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-25 mg of the alkane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[9] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.[9]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is appropriate for the spectrometer being used (typically 4-5 cm).[10]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[10]

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[10]

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width, number of scans (typically 8-16 for a concentrated sample), and relaxation delay.

    • Acquire the free induction decay (FID).

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Set the acquisition parameters. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a potentially longer relaxation delay are required.[11]

    • Acquire the FID, often with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry

Technique: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the volatile liquid alkane into the mass spectrometer. This is often done via a gas chromatograph (GC-MS) for separation and introduction, or through a direct insertion probe.[12] The sample is vaporized in the ion source.[13]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13][14] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic ions.[14]

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

  • Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most intense peak is called the base peak and is assigned a relative abundance of 100%.

By carefully applying these spectroscopic techniques and interpreting the resulting data, researchers can confidently differentiate between structural isomers of C11H24 and other alkanes, providing crucial information for a wide range of scientific applications.

References

A Comparative Guide to the Purification of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high purity of saturated hydrocarbons is a critical step in various applications, from reference standards to precursors in complex syntheses. The selection of an appropriate purification method is paramount and depends on factors such as the nature of the impurities, the desired purity level, the scale of the operation, and economic considerations. This guide provides a comprehensive comparison of the most common methods for purifying saturated hydrocarbons: distillation, crystallization, solvent extraction, and preparative chromatography.

This document outlines the principles, experimental protocols, and performance of each technique, supported by experimental data to facilitate an informed choice for your specific purification needs.

At a Glance: Comparison of Purification Methods

The following table summarizes the key performance indicators for the purification of a hypothetical mixture of C10-C16 n-alkanes, providing a comparative overview of what can be expected from each method.

Purification MethodTypical Purity Achieved (%)Typical Recovery Yield (%)Relative Cost per SampleThroughputKey AdvantagesKey Disadvantages
Fractional Distillation 95 - 9970 - 90LowHighCost-effective for large scales, well-established.Energy-intensive, less effective for close-boiling isomers.
Crystallization > 9960 - 80MediumMediumHigh purity achievable, suitable for solid hydrocarbons.Lower yield, dependent on solubility differences.
Solvent Extraction 90 - 9880 - 95Low to MediumHighSimple, low cost, effective for removing specific impurities.Use of large solvent volumes, potential for incomplete separation.
Preparative Gas Chromatography (Prep GC) > 99.550 - 70HighLowExcellent separation of volatile and semi-volatile compounds.Low throughput, high equipment cost.

Fractional Distillation

Fractional distillation is a cornerstone of hydrocarbon purification, separating components based on differences in their boiling points. It is a widely used industrial process for refining crude oil into various fractions.[1]

Principle

When a liquid mixture is heated, the component with the lower boiling point vaporizes more readily. In a fractionating column, a series of condensation and vaporization cycles occur on packing materials or trays, enriching the vapor phase with the more volatile component as it rises.[2] This allows for the separation of hydrocarbons with close boiling points, which is not possible with simple distillation.[2]

Experimental Protocol: Fractional Distillation of a C10-C12 Alkane Mixture

Objective: To separate a mixture of n-decane (b.p. 174 °C) and n-dodecane (b.p. 216 °C).

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

  • Place the C10-C12 alkane mixture and boiling chips into the round-bottom flask.

  • Insulate the fractionating column to maintain the temperature gradient.

  • Begin heating the mixture gently.

  • Observe the temperature at the distillation head. The temperature will rise and plateau at the boiling point of the lower-boiling component (n-decane).

  • Collect the distillate (n-decane) in the receiving flask as long as the temperature remains stable.

  • Once the temperature begins to rise again, change the receiving flask to collect the intermediate fraction.

  • The temperature will then plateau at the boiling point of the higher-boiling component (n-dodecane). Collect this fraction in a new receiving flask.

Purity Analysis: The purity of the collected fractions should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

Fractional Distillation Workflow

Crystallization

Crystallization is a powerful technique for purifying solid saturated hydrocarbons or those that can be solidified at low temperatures. It relies on the principle of differential solubility.

Principle

An impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[3]

Experimental Protocol: Purification of n-Hexadecane by Crystallization

Objective: To purify commercial-grade n-hexadecane (a solid at room temperature).

Materials:

  • Impure n-hexadecane

  • Acetone (B3395972) (solvent)

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the impure n-hexadecane in a minimal amount of hot acetone.

  • Once completely dissolved, allow the flask to cool slowly to room temperature. Crystal formation should begin.

  • To maximize the yield, place the flask in an ice bath for 30 minutes to further decrease the solubility of n-hexadecane.

  • Set up a Büchner funnel for vacuum filtration and wet the filter paper with cold acetone.

  • Quickly filter the crystals, washing them with a small amount of cold acetone to remove any adhering mother liquor.

  • Dry the purified crystals in a vacuum oven to remove residual solvent.

Purity Analysis: The purity of the crystals can be determined by measuring their melting point and by GC-MS analysis.

Crystallization_Workflow Start Impure Solid Hydrocarbon Dissolution Dissolve in Hot Solvent Start->Dissolution Cooling Slow Cooling Dissolution->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Filtration Vacuum Filtration Crystal_Formation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Crystals Pure Solid Hydrocarbon Drying->Pure_Crystals Analysis Purity Analysis (Melting Point, GC-MS) Pure_Crystals->Analysis

Crystallization Purification Workflow

Solvent Extraction

Solvent extraction, or liquid-liquid extraction, is a versatile method for separating compounds based on their different solubilities in two immiscible liquid phases.

Principle

A mixture is dissolved in a suitable solvent, and a second, immiscible solvent is added. The components of the mixture will partition between the two phases based on their relative solubilities. By choosing an appropriate solvent pair, impurities can be selectively extracted into one phase, leaving the desired hydrocarbon in the other.

Experimental Protocol: Removal of Aromatic Impurities from a Saturated Hydrocarbon Mixture

Objective: To remove toluene (B28343) from a mixture of heptane (B126788) and toluene.

Apparatus:

  • Separatory funnel

  • Beakers

  • Erlenmeyer flask

Solvents:

  • Heptane/toluene mixture

  • Dimethyl sulfoxide (B87167) (DMSO) - a polar solvent in which toluene is more soluble than heptane.

Procedure:

  • Pour the heptane/toluene mixture into a separatory funnel.

  • Add an equal volume of DMSO to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The lower, denser layer will be the DMSO containing the extracted toluene.

  • Carefully drain the lower DMSO layer.

  • Repeat the extraction of the upper heptane layer with fresh DMSO to improve the purity of the heptane.

  • Wash the heptane layer with water to remove any residual DMSO.

  • Dry the purified heptane over an anhydrous drying agent (e.g., sodium sulfate).

  • Decant or filter the heptane from the drying agent.

Purity Analysis: The purity of the heptane can be determined by GC-MS.

Solvent_Extraction_Workflow Start Impure Hydrocarbon Mixture Add_Solvents Add Immiscible Solvents Start->Add_Solvents Shake_Vent Shake and Vent Add_Solvents->Shake_Vent Separate_Layers Separate Layers Shake_Vent->Separate_Layers Collect_Desired_Layer Collect Desired Layer Separate_Layers->Collect_Desired_Layer Wash_Dry Wash and Dry Collect_Desired_Layer->Wash_Dry Purified_Hydrocarbon Purified Hydrocarbon Wash_Dry->Purified_Hydrocarbon Analysis Purity Analysis (GC-MS) Purified_Hydrocarbon->Analysis

Solvent Extraction Workflow

Preparative Gas Chromatography (Prep GC)

Preparative Gas Chromatography is a high-resolution technique used to isolate pure components from a volatile or semi-volatile mixture.[4]

Principle

A vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. The components of the mixture separate based on their differential partitioning between the mobile and stationary phases. The separated components are then collected as they exit the column.[4]

Experimental Protocol: Isolation of High-Purity n-Nonane

Objective: To isolate n-nonane from a complex hydrocarbon mixture.

Apparatus:

  • Preparative Gas Chromatograph with a fraction collector

  • Appropriate packed or wide-bore capillary column

  • Syringe for injection

  • Collection vials

Procedure:

  • Optimize the analytical GC method to achieve baseline separation of n-nonane from other components.

  • Transfer the optimized method to the preparative GC system.

  • Inject a small volume of the hydrocarbon mixture to determine the retention time of n-nonane.

  • Set the fraction collector to collect the eluent during the time window corresponding to the elution of n-nonane.

  • Perform multiple injections to collect a sufficient quantity of the purified compound.

  • Combine the collected fractions.

Purity Analysis: The purity of the collected n-nonane should be confirmed by analytical GC-MS.

Prep_GC_Workflow Start Volatile Hydrocarbon Mixture Injection Injection into GC Start->Injection Separation Separation on Column Injection->Separation Detection Detection Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purified_Component Purified Hydrocarbon Fraction_Collection->Purified_Component Analysis Purity Analysis (GC-MS) Purified_Component->Analysis

References

Safety Operating Guide

Proper Disposal of 5-Ethyl-2,2-dimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Ethyl-2,2-dimethylheptane, a flammable aliphatic hydrocarbon, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, in line with general protocols for flammable liquid waste.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with this compound. As a flammable liquid, it should be kept away from all sources of ignition, including open flames, sparks, and hot surfaces. Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Waste Classification and Identification

This compound is classified as a flammable liquid and, therefore, must be treated as hazardous waste. Based on its characteristics, it falls under the EPA's ignitable waste category.

PropertyValueEPA Hazardous Waste Code
Chemical Formula C₁₁H₂₄Not specifically listed, but qualifies as D001.
Physical State LiquidN/A
Flashpoint While not precisely determined for this isomer, the flashpoint for n-undecane (a straight-chain isomer) is 60°C (140°F)[1]. Liquids with a flashpoint less than 60°C are classified as ignitable hazardous waste[2][3].D001 (Ignitability) [3]
Waste Type Non-halogenated organic solventMay also fall under F-listed codes (F003 or F005) if it is a spent solvent mixed with other specified solvents[4][5][6][7][8].

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Use a designated, leak-proof, and chemically compatible waste container. The original container, if in good condition, or a dedicated container for non-halogenated solvent waste is suitable[9].

  • Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[2][10]. Do not use abbreviations.

  • If mixing with other compatible non-halogenated solvents, list all components and their approximate percentages on the label[11].

2. Waste Storage:

  • Keep the waste container tightly sealed when not in use[2][10].

  • Store the container in a designated, well-ventilated, and cool satellite accumulation area that is away from ignition sources and incompatible materials (e.g., oxidizers)[9].

  • It is best practice to store flammable liquid waste in a dedicated flammable storage cabinet[9].

3. Final Disposal:

  • Do not dispose of this compound down the drain or by evaporation[12][13].

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2].

  • Non-halogenated solvent waste is often sent for fuel blending, which is a common and environmentally preferred disposal method[11].

4. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and control all ignition sources.

  • For small spills, use a spill kit with absorbent materials that are suitable for flammable liquids. Do not use combustible materials like paper towels[14].

  • Place the used absorbent material in a sealed, labeled container and dispose of it as hazardous waste[14].

  • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Spent This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select a Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste Chemical container->collect seal Tightly Seal Container collect->seal store Store in Designated Satellite Accumulation Area seal->store segregate Segregate from Incompatible Materials store->segregate contact_ehs Contact EHS or Licensed Waste Disposal Vendor segregate->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal (e.g., Fuel Blending) pickup->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

References

Essential Safety and Operational Guide for 5-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Ethyl-2,2-dimethylheptane in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Engineering Controls and Work Environment

Proper engineering controls are the first line of defense in minimizing exposure to this compound.

  • Ventilation: All work with this chemical that could lead to inhalation exposure must be conducted in a properly functioning chemical fume hood, glove box, or a well-ventilated enclosure.[2] General laboratory ventilation should provide at least 6 air changes per hour.[2]

  • Ignition Sources: Keep the work area free of ignition sources such as open flames, hot plates, and spark-producing equipment.[3][4] Use of non-sparking, explosion-proof electrical equipment is recommended when volatile materials are present.[5]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact and exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPERecommended for
Eyes/Face Chemical splash gogglesAll handling procedures
Face shield (in addition to goggles)Handling large volumes or when splashing is likely[6]
Hands Chemical-resistant gloves (see Table 2)All handling procedures
Body Flame-resistant lab coat, long pants, and closed-toe shoesAll handling procedures[2][4]
Respiratory NIOSH-approved respiratorIf ventilation is inadequate or exposure limits are exceeded[7]

Table 2: Glove Selection for Handling Hydrocarbons

Glove MaterialProtection LevelNotes
Butyl Rubber ExcellentRecommended for prolonged contact with many organic solvents.[6][8]
Nitrile GoodSuitable for incidental contact; check manufacturer's compatibility chart.
Polyvinyl Alcohol (PVA) ExcellentOffers superior resistance to aromatic and chlorinated solvents, but should not be used in aqueous solutions.[9]
Neoprene GoodProvides resistance to a broad range of chemicals.

Detailed Handling Procedures

Adherence to standard operating procedures is essential for safe handling.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all necessary engineering controls are operational.

    • Don the appropriate PPE as outlined in Table 1.

    • Have spill control materials readily available.

  • Dispensing and Transfer:

    • When transferring from containers of 5 gallons or less, perform the transfer inside a chemical fume hood.[3]

    • For transfers from bulk containers (>5 gallons), ensure the containers are electrically bonded and grounded to prevent static discharge.[4][5]

    • Keep containers tightly closed when not in use.[4]

  • Heating:

    • Never heat this compound with an open flame.[3][5]

    • Use appropriate heating sources such as steam baths, water baths, oil baths, or heating mantles.[5]

  • Spill Response (Small Spills < 1 Liter):

    • Alert personnel in the immediate area.

    • If flammable vapors are present, extinguish all ignition sources.

    • Use absorbent pads or spill pillows to contain and absorb the spill.

    • Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 3: Waste Disposal Guidelines for this compound

Waste TypeCollection ContainerDisposal Procedure
Liquid Waste Clearly labeled, sealed, and compatible waste containerDispose of through the institution's hazardous waste collection program.[1][2] Do NOT pour down the drain.[1]
Contaminated Solids Sealed and labeled plastic bags or containersDispose of as hazardous waste.
Empty Containers Original containerTriple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After rinsing, deface the label and dispose of the container as regular trash, if permitted by institutional policy.[1]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect this compound waste separately from other chemical waste streams, especially oxidizers.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name, and associated hazards (Flammable Liquid).

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from ignition sources.

  • Collection: Arrange for pickup by the institution's Environmental Health and Safety (EHS) or equivalent department.

Visual Workflows

The following diagrams illustrate the key procedural steps for handling and disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Verify Fume Hood Operation B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Spill Kit B->C D Transfer Chemical Inside Fume Hood C->D E Keep Container Closed When Not in Use D->E F Store Away from Ignition Sources E->F G Segregate and Label Waste F->G H Clean Work Area G->H I Remove and Dispose of PPE Properly H->I G cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal A Collect Liquid Waste in a Labeled, Sealed Container C Store Waste in Designated Satellite Accumulation Area A->C B Collect Contaminated Solids in a Labeled Bag B->C D Keep Away from Incompatibles and Ignition Sources C->D E Arrange for Pickup by Institutional EHS D->E F Document Waste Disposal E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.